Tegafur
Description
This compound (INN, BAN, USAN) is a prodrug of [DB00544] (5-FU), an antineoplastic agent used as the treatment of various cancers such as advanced gastric and colorectal cancers. It is a pyrimidine analogue used in combination therapies as an active chemotherapeutic agent in conjunction with [DB09257] and [DB03209], or along with [DB00544] as [DB09327]. This compound is usually given in combination with other drugs that enhance the bioavailability of the 5-FU by blocking the enzyme responsible for its degradation, or serves to limit the toxicity of 5-FU by ensuring high concentrations of 5-FU at a lower dose of this compound. When converted and bioactivated to 5-FU, the drug mediates an anticancer activity by inhibiting thymidylate synthase (TS) during the pyrimidine pathway involved in DNA synthesis. 5-FU is listed on the World Health Organization's List of Essential Medicines.
This compound is a congener of the antimetabolite fluorouracil with antineoplastic activity. This compound is a prodrug that is gradually converted to fluorouracil in the liver by the cytochrome P-450 enzyme. Subsequently, 5-FU is metabolized to two active metabolites, 5-fluoro-2-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) by both tumor cells and normal cells. FdUMP inhibits DNA synthesis and cell division by inhibiting thymidylate synthase and reducing normal thymidine production, while FUTP inhibits RNA and protein synthesis by competing with uridine triphosphate. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for neoplasm and cancer and has 39 investigational indications.
Congener of FLUOROURACIL with comparable antineoplastic action. It has been suggested especially for the treatment of breast neoplasms.
See also: Capecitabine (related).
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLQNSHRPWKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009966 | |
| Record name | Tegafur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible | |
| Record name | SID8139878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tegafur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17902-23-7, 82294-77-7 | |
| Record name | Tegafur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17902-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tegafur [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tegafur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tegafur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1-(tetrahydro-2-furyl)uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEGAFUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
339.8-343.4 | |
| Record name | Tegafur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tegafur in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Tegafur (B1684496) as a Fluoropyrimidine Prodrug
This compound is an oral fluoropyrimidine cytotoxic agent and a prodrug of 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for various solid tumors, including gastric, colorectal, breast, and head and neck cancers.[1][2] Its mechanism of action is intrinsically linked to its bioconversion to 5-FU and the subsequent metabolic activation of 5-FU into cytotoxic nucleotides that disrupt DNA synthesis and RNA function.[3][4] this compound is often co-administered with modulators such as uracil (B121893), gimeracil, and oteracil to enhance its efficacy and reduce its toxicity.[1][5]
Metabolic Activation of this compound to 5-Fluorouracil
This compound itself is inactive and requires metabolic conversion to the active cytotoxic agent, 5-FU. This bioactivation is a multi-step process primarily occurring in the liver.
-
Hepatic Metabolism: The initial and rate-limiting step in this compound's activation is its hydroxylation, predominantly mediated by the cytochrome P450 enzyme, CYP2A6, in the liver.[6][7] This enzymatic reaction converts this compound to 5'-hydroxythis compound, which is an unstable intermediate.
-
Spontaneous Conversion: Following its formation, 5'-hydroxythis compound spontaneously and non-enzymatically degrades to yield the active drug, 5-FU.[8]
This gradual conversion of this compound to 5-FU results in sustained plasma concentrations of 5-FU, mimicking a continuous intravenous infusion and contributing to its therapeutic effect.[9]
Intracellular Anabolism and Cytotoxic Mechanisms of 5-Fluorouracil
Once formed, 5-FU enters the cancer cell and undergoes further metabolic activation into three key cytotoxic nucleotides: 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), 5-fluorouridine (B13573) triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP).[4][10] These active metabolites exert their anticancer effects through distinct mechanisms:
Inhibition of Thymidylate Synthase (TS)
The primary mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[11]
-
Formation of FdUMP: 5-FU is converted to FdUMP through a series of enzymatic reactions.
-
Ternary Complex Formation: FdUMP, along with the reduced folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF), binds to the nucleotide-binding site of TS, forming a stable ternary complex.[12]
-
Inhibition of dTMP Synthesis: This stable complex blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), to TS, thereby inhibiting the synthesis of dTMP.[12]
-
"Thymineless Death": The depletion of dTMP leads to an imbalance in the deoxynucleotide pool, resulting in DNA damage and ultimately inducing a form of programmed cell death known as "thymineless death" in rapidly dividing cancer cells.[11]
Incorporation into RNA and DNA
In addition to TS inhibition, the other active metabolites of 5-FU contribute to its cytotoxicity:
-
FUTP Incorporation into RNA: 5-fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). This incorporation disrupts RNA processing, splicing, and stability, leading to errors in protein synthesis and ultimately contributing to cell death.[3][10]
-
FdUTP Incorporation into DNA: 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and damage.[10]
Modulation of this compound's Action by Co-administered Drugs
This compound is often formulated with other agents to modulate the pharmacology of 5-FU, thereby enhancing its antitumor activity and reducing its side effects.
-
Uracil: Uracil competes with 5-FU for the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is responsible for the catabolism of 5-FU.[5][13] By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU, leading to higher and more sustained concentrations in tumor tissues.[11]
-
Gimeracil (CDHP): Gimeracil is a potent inhibitor of DPD. Its co-administration with this compound significantly increases the concentration of 5-FU in the blood and tumor.[1][14]
-
Oteracil (Potassium Oxonate): Oteracil potassium preferentially distributes to the gastrointestinal tract, where it inhibits the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT).[1][15] This inhibition reduces the local conversion of 5-FU to its active metabolites in the gut, thereby mitigating gastrointestinal toxicities such as diarrhea and mucositis.[15]
The combination of this compound, gimeracil, and oteracil is known as S-1.[6]
References
- 1. [Pharmacokinetics and a phase I study of this compound-uracil enterogranules in cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound/uracil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activity and Safety of this compound, Gimeracil, and Oteracil Potassium for Nasopharyngeal Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 8. This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relevance of the pharmacology of oral this compound to its use as a 5-FU pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. mdpi.com [mdpi.com]
- 15. A mathematical model of the kinetics of 5-fluorouracil and its metabolites in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Conversion of Tegafur to 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical pathways involved in the metabolic activation of the prodrug tegafur (B1684496) to its active cytotoxic form, 5-fluorouracil (B62378) (5-FU). This document details the key enzymes, their cellular locations, kinetic parameters, and the experimental methodologies used to elucidate this critical biotransformation in cancer chemotherapy.
Introduction
This compound, a fluoropyrimidine prodrug, is a cornerstone in the oral chemotherapy regimens for various solid tumors, including those of the gastrointestinal tract and breast.[1][2] Its therapeutic efficacy is entirely dependent on its conversion within the body to 5-fluorouracil, a potent antimetabolite that disrupts DNA synthesis and repair by inhibiting thymidylate synthase.[3][4] The metabolic activation of this compound is a complex process involving multiple enzymatic pathways, primarily localized within the liver.[5][6] A thorough understanding of these pathways is crucial for optimizing drug efficacy, minimizing toxicity, and developing novel therapeutic strategies.
Biochemical Conversion Pathways
The conversion of this compound to 5-FU occurs through two primary pathways: a major microsomal pathway mediated by cytochrome P450 enzymes and a secondary cytosolic pathway involving thymidine (B127349) phosphorylase.[7][8]
Microsomal Cytochrome P450 Pathway
The predominant route for this compound bioactivation occurs in the endoplasmic reticulum of hepatocytes and is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[5][7] The initial and rate-limiting step is the hydroxylation of this compound at the 5' position of the tetrahydrofuran (B95107) ring, which is an unstable intermediate that spontaneously degrades to yield 5-FU.[8][9]
Several CYP isoforms have been implicated in this process, with CYP2A6 identified as the principal enzyme responsible for the high-affinity component of this compound metabolism in humans.[9][10] Other isoforms, including CYP1A2 and CYP2C8 , also contribute to the conversion, particularly at higher concentrations of this compound.[7][11] The involvement of multiple CYPs highlights the potential for inter-individual variability in drug response due to genetic polymorphisms in these enzymes.[11]
Cytosolic Thymidine Phosphorylase Pathway
A secondary, lower-affinity pathway for this compound activation exists in the cytosol and is catalyzed by the enzyme thymidine phosphorylase (TP) , also known as platelet-derived endothelial cell growth factor (PD-ECGF).[5][7] This enzyme cleaves the glycosidic bond of this compound, directly releasing 5-FU.[5] While this pathway has a higher K_m value (lower affinity) for this compound compared to the microsomal pathway, it may become more significant at higher substrate concentrations.[5][7] Notably, thymidine phosphorylase is often overexpressed in various tumor tissues, suggesting a potential for tumor-selective activation of this compound.[12][13]
Quantitative Data on this compound to 5-FU Conversion
The following tables summarize the key kinetic parameters for the enzymatic conversion of this compound to 5-FU in human liver fractions.
Table 1: Kinetic Parameters for 5-FU Formation from this compound in Human Liver Microsomes
| Parameter | Value | Reference |
| High-Affinity Component (Primarily CYP2A6) | ||
| K_m | 0.43 ± 0.05 mM | [9][10] |
| V_max | 4.02 ± 1.70 nmol/mg/min | [9][10] |
| Low-Affinity Component (Other CYPs) | ||
| Apparent K_m | 1.8 ± 0.3 mM | [5] |
Table 2: Kinetic Parameters for 5-FU Formation from this compound in Human Liver Cytosol
| Parameter | Value | Reference |
| Thymidine Phosphorylase | ||
| Apparent K_m | 16 ± 4 mM | [5][7] |
| V_max | Similar to microsomal V_max | [5] |
Table 3: Intrinsic Clearance of this compound to 5-FU in Human Liver S9 Fraction
| Pathway | Intrinsic Clearance (μL/min/mg protein) | Reference |
| P450 (NADPH dependent) | 1.36 | [8] |
| Thymidine Phosphorylase (NADPH independent) | 0.169 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biochemical conversion of this compound to 5-FU.
Preparation of Human Liver Subcellular Fractions
Objective: To isolate microsomes and cytosol from human liver tissue for in vitro metabolism studies.
Protocol:
-
Homogenization: Human liver tissue is minced and homogenized in a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.1 M KCl and 1 mM EDTA).
-
Centrifugation for S9 Fraction: The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C. The resulting supernatant is the S9 fraction, which contains both microsomal and cytosolic enzymes.[8]
-
Ultracentrifugation for Microsomes and Cytosol: The S9 fraction is then subjected to ultracentrifugation at 105,000 x g for 60 minutes at 4°C.
-
Separation: The supernatant from this step is the cytosolic fraction. The pellet, which contains the microsomes, is washed with buffer and resuspended.
-
Protein Quantification: The protein concentration of both fractions is determined using a standard method, such as the Bradford or Lowry assay.
-
Storage: The fractions are aliquoted and stored at -80°C until use.
In Vitro Incubation Assay for this compound Metabolism
Objective: To measure the rate of 5-FU formation from this compound in the presence of liver subcellular fractions.
Protocol:
-
Reaction Mixture Preparation: A typical incubation mixture contains:
-
Human liver microsomes (e.g., 0.2-1.0 mg/mL protein) or cytosol.
-
This compound at various concentrations.
-
A buffer system (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
For microsomal assays, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required to support CYP activity.[1]
-
A dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitor, such as 5-chloro-2,4-dihydroxypyridine (CDHP), is often included to prevent the degradation of the newly formed 5-FU.[1]
-
-
Pre-incubation: The reaction mixture, excluding the NADPH-generating system (for microsomal assays) or this compound, is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: The reaction is initiated by adding the final component (NADPH-generating system or this compound).
-
Incubation: The mixture is incubated at 37°C with gentle shaking for a specified time, ensuring that the reaction is in the linear range.
-
Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing this compound and its metabolites, is collected for analysis.
Quantification of this compound and 5-FU by HPLC-MS/MS
Objective: To accurately measure the concentrations of this compound and 5-FU in the supernatant from the in vitro incubation assay.
Protocol:
-
Chromatographic Separation: An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[14]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Quantification: The analytes are quantified using multiple reaction monitoring (MRM) in which specific precursor-to-product ion transitions for this compound and 5-FU are monitored. Stable isotope-labeled internal standards are used to ensure accuracy and precision.[14]
-
Data Analysis: A calibration curve is constructed using standards of known concentrations, and the concentrations of this compound and 5-FU in the experimental samples are determined.
Enzyme Inhibition and Immunoinhibition Studies
Objective: To identify the specific enzymes responsible for this compound metabolism.
Protocol:
-
Chemical Inhibition:
-
The in vitro incubation assay is performed as described above, but with the inclusion of known specific chemical inhibitors for different CYP isoforms (e.g., furafylline (B147604) for CYP1A2, coumarin (B35378) for CYP2A6, sulfaphenazole (B1682705) for CYP2C9).[11]
-
A decrease in the rate of 5-FU formation in the presence of a specific inhibitor indicates the involvement of that enzyme.
-
-
Immunoinhibition:
-
Specific inhibitory antibodies against different CYP isoforms are pre-incubated with the liver microsomes before the addition of this compound and the NADPH-generating system.[10]
-
A reduction in 5-FU formation in the presence of a particular antibody confirms the role of that specific CYP isoform.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Biochemical conversion pathways of this compound to 5-fluorouracil.
Caption: Experimental workflow for studying this compound metabolism in vitro.
Caption: Logical workflow for identifying enzymes in this compound metabolism.
References
- 1. Enantioselectivity in the cytochrome P450-dependent conversion of this compound to 5-fluorouracil in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of gimeracil, this compound, and 5-FU in human plasma via LC-MS/MS with a simplified pretreatment using flow-through extraction. | Read by QxMD [read.qxmd.com]
- 3. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB Summary - Very Important Pharmacogene Information for Cytochrome P-450, Family 2, Subfamily A, polypeptide 6 (CYP2A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 7. Involvement of microsomal cytochrome P450 and cytosolic thymidine phosphorylase in 5-fluorouracil formation from this compound in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oyc.co.jp [oyc.co.jp]
- 10. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from this compound, an anticancer prodrug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of right-sided tumors with high thymidine phosphorylase gene expression levels and the response to oral uracil and this compound/leucovorin chemotherapy among patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thymidine phosphorylase affects clinical outcome following surgery and mRNA expression levels of four key enzymes for 5-fluorouracil metabolism in patients with stage I and II non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Preclinical Landscape of Tegafur: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For researchers, scientists, and drug development professionals, understanding the preclinical behavior of an anticancer agent is paramount to its successful clinical translation. This in-depth technical guide delves into the core pharmacokinetic and pharmacodynamic properties of tegafur (B1684496), a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), as observed in key preclinical models. This guide provides a comprehensive overview of its metabolic activation, systemic exposure, and antitumor effects, supported by detailed experimental protocols and quantitative data summaries.
This compound, as a prodrug, offers the advantage of oral administration and is designed to be converted into the active cytotoxic agent 5-FU within the body.[1] Its efficacy is often enhanced by co-administration with modulators that alter the metabolic pathways of 5-FU, aiming to increase its concentration at the tumor site while minimizing systemic toxicity.[2] This guide will explore the nuances of this compound's behavior both as a single agent and in combination with these modulators.
Pharmacokinetics: From Administration to Active Metabolite
The journey of this compound from oral administration to its ultimate cytotoxic effect is a multi-step process governed by its pharmacokinetic profile. This includes its absorption, distribution, metabolism, and excretion (ADME).
Metabolic Activation of this compound
This compound is bioactivated to 5-FU primarily in the liver.[3] This conversion is a critical step for its antitumor activity.
The primary enzyme responsible for the conversion of this compound to 5-FU is cytochrome P450 2A6 (CYP2A6).[4][5] This enzymatic reaction involves the 5'-hydroxylation of this compound, leading to the formation of an unstable intermediate that then spontaneously degrades to 5-FU.[4] The efficiency of this conversion can be a key determinant of the overall efficacy of this compound-based therapies.
Pharmacokinetic Parameters in Preclinical Models
Numerous preclinical studies have characterized the pharmacokinetic profile of this compound and its active metabolite, 5-FU, in various animal models. The tables below summarize key quantitative data from these studies, providing a comparative overview of how different models and co-administered drugs influence the systemic exposure of both compounds.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Formulation | Dose (mg/kg) | Cmax (μmol/L) | Tmax (h) | AUC (μmol·h/L) | Animal Model | Reference |
| Uracil-Tegafur (UFT) | 30 (as this compound) | 293.0 ± 37.1 (Day 1) | 1.2 ± 0.6 (Day 1) | 1294.0 ± 128.0 (Day 1) | Colorectal Cancer (CRC) Rats | [6] |
| Uracil-Tegafur (UFT) | 30 (as this compound) | 397.6 ± 84.4 (Day 7) | 4.0 ± 1.6 (Day 7) | 1658.0 ± 228.0 (Day 7) | Colorectal Cancer (CRC) Rats | [6] |
| Uracil-Tegafur (UFT) | 30 (as this compound) | 347.4 ± 24.5 (Day 14) | 4.0 ± 1.6 (Day 14) | 1690.0 ± 112.0 (Day 14) | Colorectal Cancer (CRC) Rats | [6] |
| Uracil-Tegafur (UFT) | 15 | - | - | - | Rat | [7] |
| Uracil-Tegafur (UFT) | 30 | - | - | - | Rat | [7] |
| Uracil-Tegafur (UFT) | 60 | - | - | - | Rat | [7] |
Table 2: Pharmacokinetic Parameters of 5-FU in Rats after this compound Administration
| Formulation | Dose (mg/kg) | Cmax (μmol/L) | Tmax (h) | AUC (μmol·h/L) | Animal Model | Reference |
| Uracil-Tegafur (UFT) | 30 (as this compound) | 2.1 ± 0.8 (Day 1) | 1.2 ± 0.6 (Day 1) | 12.0 ± 4.0 (Day 1) | Colorectal Cancer (CRC) Rats | [6] |
| Uracil-Tegafur (UFT) | 30 (as this compound) | 4.4 ± 1.5 (Day 7) | 4.0 ± 1.6 (Day 7) | 22.0 ± 6.0 (Day 7) | Colorectal Cancer (CRC) Rats | [6] |
| Uracil-Tegafur (UFT) | 30 (as this compound) | 2.3 ± 0.5 (Day 14) | 4.0 ± 1.6 (Day 14) | 18.0 ± 7.4 (Day 14) | Colorectal Cancer (CRC) Rats | [6] |
Note: Data are presented as mean ± standard deviation where available. "-" indicates data not provided in the cited source.
Pharmacodynamics: Eliciting an Antitumor Response
The ultimate goal of this compound administration is to achieve a therapeutic concentration of 5-FU within tumor tissues to exert its cytotoxic effects. The pharmacodynamics of this compound are, therefore, intrinsically linked to the mechanism of action of 5-FU.
Mechanism of Action of 5-FU
Once formed, 5-FU undergoes intracellular conversion to several active metabolites, which then interfere with DNA and RNA synthesis, leading to cell death. The key cytotoxic mechanisms include:
-
Inhibition of Thymidylate Synthase: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, an enzyme crucial for the synthesis of thymidine (B127349), a necessary component of DNA.[8][9] This leads to the depletion of thymidine and subsequent inhibition of DNA replication.
-
Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively, leading to dysfunction of these nucleic acids and triggering apoptosis.[8][9]
Efficacy in Preclinical Cancer Models
The antitumor efficacy of this compound, often in combination with modulators, has been demonstrated in various preclinical cancer models. A key pharmacodynamic endpoint in these studies is the measurement of tumor growth inhibition or regression.
Table 3: Pharmacodynamic Effects of Uracil-Tegafur (UFT) in a Rat Colorectal Cancer Model
| Treatment | Duration | Tumor Volume (mm³) - Day 1 | Tumor Volume (mm³) - Day 14 | Outcome | Reference |
| UFT (30 mg/kg as this compound) | 14 days | 214.7 ± 195.0 | 70.1 ± 56.6 | Tumor Shrinkage | [10] |
Note: Data are presented as mean ± standard deviation.
Myelosuppression is a common dose-limiting toxicity of fluoropyrimidine-based chemotherapy.[7] Preclinical studies often monitor hematological parameters to assess the toxicodynamic effects. In a study with UFT in rats, severe neutropenia was observed at a dose of 60 mg/kg.[7]
Experimental Protocols: A Guide to Preclinical Study Design
The following sections provide detailed methodologies for key experiments cited in this guide, offering a framework for designing and interpreting preclinical studies of this compound.
Pharmacokinetic Study of Uracil-Tegafur in a Colorectal Cancer Rat Model
This protocol is based on the methodology described by Kobuchi et al. (2023).[6][10]
-
Animal Model:
-
Species: Male Wistar rats.
-
Induction of Colorectal Cancer (CRC): Administration of 1,2-dimethylhydrazine (B38074) (DMH) and dextran (B179266) sulfate (B86663) sodium (DSS) to induce colorectal tumors.
-
-
Drug Administration:
-
Formulation: Uracil-tegafur (UFT) dissolved in a 1% sodium carboxymethyl cellulose (B213188) solution.
-
Dose: 30 mg/kg as this compound.
-
Route: Oral administration.
-
Dosing Schedule: Daily for 14 days.
-
-
Sample Collection:
-
Blood samples (approximately 500 μL) were collected from the jugular vein at specified time points (e.g., pre-dose, and at various intervals post-dose on days 1, 7, and 14).
-
Anticoagulant: EDTA.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Tumor tissues were also collected at the end of the study.
-
-
Bioanalytical Method:
-
Technique: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of this compound and 5-FU in plasma and tumor homogenates.[1][11]
-
A validated method with a specific limit of quantification for both analytes is crucial. For example, one HPLC method reported a limit of quantification of 0.05 µg/mL for this compound and 0.0125 µg/mL for 5-FU.[1]
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis was used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Software such as WinNonlin can be used for these calculations.[12]
-
Pharmacodynamic Study of Uracil-Tegafur in a Colorectal Cancer Rat Model
This protocol is based on the methodology described by Kobuchi et al. (2023).[10][13]
-
Animal Model and Drug Administration:
-
Same as the pharmacokinetic study described above.
-
-
Pharmacodynamic Endpoints:
-
Tumor Volume: Tumor size was measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Myelosuppression: Blood samples were collected for complete blood counts (CBCs) to assess hematological toxicity, particularly neutropenia, leukopenia, and thrombocytopenia.
-
-
Data Analysis:
-
Tumor growth curves were plotted for the treatment and control groups to visualize the antitumor effect.
-
Statistical analysis (e.g., t-test or ANOVA) was used to compare tumor volumes and blood cell counts between groups.
-
Pharmacokinetic-pharmacodynamic (PK-PD) modeling can be employed to establish a quantitative relationship between drug exposure (AUC of 5-FU) and the observed antitumor effect or toxicity.[6][13]
-
Conclusion
This technical guide provides a foundational understanding of the preclinical pharmacokinetics and pharmacodynamics of this compound. The conversion of this compound to 5-FU by CYP2A6 is a critical activation step, and the resulting systemic exposure to 5-FU drives its antitumor efficacy. Preclinical studies in rodent models have been instrumental in elucidating these processes and in evaluating the impact of modulators like uracil. The detailed experimental protocols and compiled quantitative data presented herein serve as a valuable resource for researchers and scientists in the field of oncology drug development, aiding in the design of future preclinical studies and the interpretation of their results in the ongoing effort to optimize fluoropyrimidine-based cancer therapies.
References
- 1. Determination of 5-fluorouracil and its prodrug this compound in plasma and tissue by high-performance liquid chromatography in a single injection: validation for application in clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The contribution of cytochrome P450 to the metabolism of this compound in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 11. High-throughput method to analyze this compound and 5-fluorouracil in human tears and plasma using hydrophilic interaction liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and bioequivalence of two formulations of the S-1 (this compound/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Tegafur
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegafur (B1684496), a fluoropyrimidine prodrug of 5-fluorouracil (B62378) (5-FU), is a cornerstone in the treatment of various solid tumors, most notably gastrointestinal and breast cancers.[1] Its chemical design as a prodrug enhances oral bioavailability and is intended to facilitate gradual conversion to the active cytotoxic agent, 5-FU, within the body.[2][3] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and critical experimental methodologies related to this compound for professionals in the field of drug development and oncology research.
Molecular Structure and Chemical Identity
This compound, chemically named 5-fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione, is a synthetic derivative of the uracil (B121893) analogue, 5-fluorouracil.[4] The key structural feature is the attachment of a tetrahydrofuran (B95107) ring to the N1 position of the 5-fluorouracil core.[2] This modification significantly increases its lipophilicity compared to 5-FU, facilitating its absorption.[2] this compound is used as a racemic mixture, as no significant difference in the antitumor activity of its enantiomers has been observed.[2]
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | (RS)-5-Fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione[4] |
| Chemical Formula | C₈H₉FN₂O₃[3] |
| Molecular Weight | 200.17 g/mol [3] |
| CAS Number | 17902-23-7[4] |
| SMILES | C1CC(OC1)N2C=C(C(=O)NC2=O)F[3] |
| InChI Key | WFWLQNSHRPWKFK-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical characteristics of this compound are pivotal to its formulation, pharmacokinetics, and ultimately, its therapeutic efficacy.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 171-173 °C | [3] |
| Aqueous Solubility | 29.9 µg/mL (at pH 7.4) | [3] |
| Solubility in other solvents | Soluble in DMSO (>50 mg/mL) | [5] |
| pKa | 7.98 | [6] |
| LogP (Octanol-Water) | 0.46 (at pH 2-6) | [6] |
Mechanism of Action and Metabolic Activation
This compound itself is an inactive prodrug that requires metabolic conversion to exert its cytotoxic effects.[7][8] This bioactivation is a multi-step process primarily occurring in the liver.
Conversion to 5-Fluorouracil (5-FU)
The primary metabolic pathway involves the hydroxylation of this compound, predominantly mediated by the cytochrome P450 enzyme, CYP2A6.[3] This hydroxylation leads to the formation of an unstable intermediate that subsequently breaks down to yield the active anticancer agent, 5-fluorouracil.[3]
Figure 1: Metabolic activation of this compound to 5-fluorouracil.
Intracellular Actions of 5-FU
Once formed, 5-FU enters tumor cells and undergoes further anabolism to its active metabolites: 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine (B13573) triphosphate (FUTP).[3][9] These metabolites exert their cytotoxic effects through two main mechanisms:
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate.[8][10] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death" of rapidly proliferating cancer cells.[8][10]
-
Incorporation into RNA and DNA: FUTP is incorporated into RNA, disrupting RNA processing and function.[7][9] FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[7][9] Recent evidence suggests that the incorporation of 5-FU into RNA, particularly ribosomal RNA, is a major contributor to its cytotoxicity.[11]
Figure 2: Dual cytotoxic mechanisms of 5-fluorouracil.
Pharmacokinetics
This compound is rapidly and well-absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[3] It is often co-administered with other agents to modulate its pharmacokinetics and enhance its therapeutic index. For instance, uracil competes with 5-FU for degradation by dihydropyrimidine (B8664642) dehydrogenase (DPD), thereby increasing 5-FU's bioavailability.[6][12] Gimeracil is a more potent DPD inhibitor, while oteracil potassium reduces the gastrointestinal toxicity of 5-FU.[2]
Table 3: Key Pharmacokinetic Parameters of this compound and its Metabolites (from combination therapies)
| Parameter | This compound | 5-Fluorouracil (5-FU) | Gimeracil | Oteracil |
| Tmax (h) | ~1-2 | ~2 | ~1 | ~3 |
| Elimination Half-life (t½) (h) | ~11 | ~1-2 | ~3-4 | ~3-4 |
| Volume of Distribution (Vd) | 59 L | - | - | - |
| Plasma Protein Binding | ~52% | ~18% | - | - |
Note: These values are approximate and can vary depending on the specific combination drug (e.g., UFT, S-1), patient population, and fed/fasting state. Data compiled from multiple sources.[3][6][12][13][14]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the alkylation of 5-fluorouracil with 2-acetoxytetrahydrofuran.[15][16]
Protocol: DBU-Mediated Synthesis of this compound [15][16]
-
Reaction Setup: To a suspension of 5-fluorouracil (1 equivalent) in dry dimethylformamide (DMF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents).
-
Addition of Alkylating Agent: While stirring at room temperature, add 2-acetoxytetrahydrofuran (2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 90 °C and stir for approximately 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the DMF under reduced pressure.
-
Extraction: Add ethyl acetate (B1210297) to the residue and heat to 60 °C with stirring for 15 minutes to extract the products. Cool to room temperature and separate the ethyl acetate layer.
-
Hydrolysis: Treat the crude product mixture with aqueous ethanol (B145695) at 70 °C for 1.5 hours to convert any 1,3-disubstituted by-product to this compound.
-
Purification: Concentrate the solution and purify the resulting solid by recrystallization from ethanol to yield pure this compound.
Figure 3: Workflow for the synthesis of this compound.
Analysis of this compound in Plasma by HPLC
High-performance liquid chromatography (HPLC) is a standard method for the quantification of this compound and its metabolite 5-FU in biological matrices.[17][18]
Protocol: HPLC Analysis of this compound [17][18]
-
Sample Preparation (Plasma):
-
To 200 µL of plasma, add an internal standard (e.g., 5-bromouracil).
-
Perform protein precipitation by adding 800 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS, 150 mm x 4.6 mm, 3.5 µm).[18]
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 40:60 v/v) in isocratic mode.[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Injection Volume: 10 µL.[18]
-
Detection: UV detection at a wavelength of 260 nm.
-
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[19][20]
Protocol: MTT Assay for this compound Cytotoxicity [19][20]
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion
This compound remains a clinically significant oral chemotherapeutic agent due to its favorable pharmacokinetic profile as a prodrug of 5-FU. A thorough understanding of its molecular structure, chemical properties, and mechanism of action is essential for the development of new formulations, combination therapies, and strategies to overcome drug resistance. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted nature of this important anticancer drug.
References
- 1. Oral this compound/uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 8. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA [imapac.com]
- 12. mims.com [mims.com]
- 13. Pharmacokinetics and bioequivalence of two formulations of the S-1 (this compound/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of 5-fluorouracil and its prodrug this compound in plasma and tissue by high-performance liquid chromatography in a single injection: validation for application in clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 19. japsonline.com [japsonline.com]
- 20. psjd.icm.edu.pl [psjd.icm.edu.pl]
The Genesis of a Pro-Drug: An In-depth Technical Guide to the Discovery and Developmental History of Tegafur
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, developmental history, and mechanism of action of tegafur (B1684496), a pivotal oral chemotherapeutic agent. It details the evolution from its initial synthesis to its role in modern combination therapies, presenting key quantitative data, experimental protocols, and visual representations of its biochemical pathways and clinical evaluation workflows.
Discovery and Initial Development
This compound, a prodrug of 5-fluorouracil (B62378) (5-FU), was first synthesized in 1967.[1][2] As a derivative of the potent antimetabolite 5-FU, its development was driven by the need to overcome the limitations of intravenous 5-FU administration, such as erratic bioavailability and severe toxicity.[3] this compound's design offered improved lipophilicity and water solubility compared to its parent compound, allowing for effective oral administration.[1] This innovation aimed to maintain prolonged, stable concentrations of 5-FU in the blood and tumor tissues, thereby enhancing its therapeutic index.[4] Early clinical studies in the 1980s demonstrated its activity in advanced colorectal and breast cancers, with a notable difference in its toxicity profile compared to 5-FU; nausea and vomiting were more frequent, but hematologic toxicity was less common and severe.[5]
Mechanism of Action: From Prodrug to Active Metabolite
This compound itself is an inactive prodrug that requires metabolic activation to exert its cytotoxic effects.[6] The primary pathway for this conversion occurs in the liver, mediated predominantly by the cytochrome P450 enzyme, CYP2A6.[6][7][8]
The process unfolds as follows:
-
Hydroxylation: this compound is first hydroxylated to form an unstable intermediate, 5'-hydroxythis compound.[7]
-
Spontaneous Conversion: This intermediate then spontaneously degrades to release the active cytotoxic agent, 5-fluorouracil (5-FU).[7]
-
Anabolic Activation: Within tumor cells, 5-FU is converted into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and reduced folate, inhibiting the synthesis of deoxythymidylate (dTMP), an essential precursor for DNA synthesis.[7][9]
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting its normal processing and function.[6][7]
-
Fluorodeoxyuridine triphosphate (FdUTP): This is incorporated into DNA, leading to DNA strand breaks.[8]
-
The primary anticancer effect stems from the inhibition of thymidylate synthase, which effectively halts DNA replication in rapidly dividing cancer cells.[10][11]
Developmental History: The Evolution of Combination Therapies
The development of this compound did not stop at its use as a single agent. To enhance its efficacy and mitigate its side effects, it was strategically combined with other agents, leading to the creation of UFT and S-1.
UFT: this compound and Uracil (B121893)
Developed in Japan in the 1980s, UFT is an oral formulation that combines this compound with uracil in a 1:4 molar ratio.[4][12] The rationale for this combination is the biochemical modulation of 5-FU's metabolism.[9] Uracil acts as a competitive inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[4][9][12] By inhibiting DPD, uracil increases and sustains the concentration of active 5-FU in the plasma and tumor tissue, thereby potentiating its antitumor effect while reducing the formation of toxic metabolites.[9][12] UFT has been approved in over 50 countries for the treatment of various cancers, most notably colorectal cancer.[3][12]
S-1: A Triple Combination
The next generation of oral this compound-based therapy is S-1, a fixed-dose combination of three components in a 1:0.4:1 molar ratio:[1]
-
This compound: The 5-FU prodrug.
-
Gimeracil (CDHP): A potent reversible inhibitor of DPD, which is more powerful than uracil. This leads to higher and more sustained plasma concentrations of 5-FU.[1][2][13]
-
Oteracil (Potassium Oxonate): An inhibitor of the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT), which is responsible for the phosphorylation (activation) of 5-FU in the gastrointestinal tract.[1][13] By selectively inhibiting 5-FU activation in the gut mucosa, oteracil reduces gastrointestinal toxicities like diarrhea and stomatitis, which are common side effects of fluoropyrimidines.[2][13]
This triple combination was designed to maximize the antitumor activity of 5-FU while minimizing its toxicity, further improving the therapeutic window.[11] S-1 is a standard treatment for advanced gastric cancer, particularly in Asia, often used in combination with cisplatin.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic and clinical studies of this compound and its combination formulations.
Table 1: Pharmacokinetic Parameters of this compound Stereoisomers (from UFT administration)
| Parameter | R-FT | S-FT | Racemic FT | 5-FU |
| Metabolism Rate (vs. S-FT) | 5.6-fold faster | - | - | - |
| AUC(INF) (Relative) | ~4.6-fold lower | Higher | - | - |
| Terminal Half-Life (T-HALF) | 2.4 h | 10.3 h | 8.3 h | 3.4 h |
| Data derived from a study on the stereoselective metabolism of this compound following UFT administration in cancer patients.[14] |
Table 2: Selected Clinical Trial Results for this compound-Based Therapies
| Trial / Regimen | Cancer Type | Key Findings | Reference |
| Phase I/II Oral this compound | Colorectal Cancer | Partial Response Rate: 28.6% (6/21) | [5] |
| Phase I/II Oral this compound | Breast Cancer | Partial Response Rate: 42.9% (3/7) | [5] |
| JCOG9912 (S-1 vs. 5-FU) | Advanced Gastric Cancer | Response Rate: S-1: 28% vs. 5-FU: 9% (p<0.001) Median PFS: S-1: 4.2 mo vs. 5-FU: 2.9 mo | [8] |
| FLAGS Trial (S-1 + Cisplatin vs. 5-FU + Cisplatin) | Advanced Gastric Cancer | Median OS: S-1+CDDP: 8.6 mo vs. CF: 7.9 mo (p=0.20) Median PFS: S-1+CDDP: 4.8 mo vs. CF: 5.5 mo | [8] |
| Phase II UFT + Folinic Acid | Metastatic Colorectal | Response Rate: 35% (14/40) Median Survival: 13.1 months | [15] |
Key Experimental Protocols
In Vitro Metabolism Study of this compound Stereoisomers
-
Objective: To assess the stereoselectivity in the metabolism of this compound (FT) to 5-FU.
-
Methodology:
-
Test Articles: R-FT, S-FT, and racemic FT were used.
-
Incubation: The compounds were incubated with pooled human liver microsomes and S-9 fraction for up to 30 minutes.
-
Sample Analysis: Samples were analyzed for FT concentrations using a validated chiral assay and for 5-FU using a validated GC/MS assay.
-
Endpoint: The rate of metabolism of R-FT was compared to that of S-FT.
-
-
Reference: Damle B.D., et al. (2001).[14]
Phase I/II Clinical Trial of Oral this compound
-
Objective: To determine the safety and efficacy of oral this compound in patients with advanced colorectal or breast cancer.
-
Methodology:
-
Patient Population: 65 patients with advanced colorectal or breast cancer.
-
Dosing Regimens:
-
Good-Risk Patients: 1.25 g/m²/day for 21 days.
-
Poor-Risk Patients (with liver metastasis, compromised bone marrow, or low oral intake): 0.75 g/m²/day for 28 days.
-
-
Treatment Cycle: Dosing was followed by a 2-3 week rest period before the next cycle.
-
Efficacy Assessment: Tumor response was evaluated in 28 patients with measurable lesions.
-
Safety Assessment: Toxicity, particularly hematologic, nausea, and vomiting, was monitored.
-
-
Reference: Ansfield F.J., et al. (1983).[5]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Oral this compound-Uracil Combination plus Leucovorin versus Other Fluoropyrimidine Agents in Colorectal Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronopharmacokinetics of oral this compound and uracil in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound/uracil - Wikipedia [en.wikipedia.org]
- 13. This compound/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 14. Stereoselective metabolism and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II study of oral this compound-uracil and folinic acid as first-line therapy for metastatic colorectal cancer: Taiwan experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Tegafur as a Prodrug: A Technical Guide to Enzymatic Activation and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Tegafur (B1684496) is an orally administered fluoropyrimidine prodrug that plays a crucial role in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1] Its efficacy is dependent on its bioconversion to the active antimetabolite, 5-fluorouracil (B62378) (5-FU). This technical guide provides an in-depth overview of the enzymatic pathways governing the activation of this compound and the subsequent metabolism of 5-FU, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Enzymatic Activation of this compound to 5-Fluorouracil
This compound itself is an inactive compound that requires metabolic activation to exert its cytotoxic effects.[1] This bioactivation is a multi-step process primarily occurring in the liver, although other tissues can contribute.
Cytochrome P450-Mediated Activation
The principal pathway for the conversion of this compound to 5-FU is catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[1]
-
Primary Enzyme: Cytochrome P450 2A6 (CYP2A6) is the main enzyme responsible for the hydroxylation of this compound at the 5'-position, which leads to the formation of an unstable intermediate, 5'-hydroxythis compound.[2][3][4] This intermediate then spontaneously degrades to yield the active drug, 5-FU.[5] Studies using human liver microsomes and cDNA-expressed CYPs have demonstrated that CYP2A6 has the highest activity for this conversion.[3][4] Inhibition of CYP2A6 with a specific antibody has been shown to block over 90% of 5-FU formation from this compound in human liver microsomes.[3]
-
Other Contributing Enzymes: While CYP2A6 is predominant, other CYP isoforms, including CYP1A2 and CYP2C8, have also been shown to contribute to the formation of 5-FU from this compound, though to a lesser extent.[6] The relative contribution of these enzymes can vary between individuals.[6]
-
Stereoselectivity: this compound is a racemic mixture of R- and S-enantiomers. The metabolic conversion to 5-FU is stereoselective, with the R-isomer (R-FT) being metabolized at a significantly faster rate than the S-isomer (S-FT).[7][8] In human liver microsomes, R-FT is metabolized approximately 5.6 times faster than S-FT, primarily due to the higher catalytic activity of CYP2A6 towards the R-enantiomer.[7][8]
Thymidine (B127349) Phosphorylase-Mediated Activation
In addition to CYP-mediated activation in the liver, thymidine phosphorylase (TP) can also catalyze the conversion of this compound to 5-FU.[9][10] This enzyme is found in various tissues and can be upregulated in some tumor tissues, potentially contributing to localized activation of the prodrug.[10] However, in human liver S9 fractions, the intrinsic clearance of 5-FU formation by P450 enzymes is substantially higher than that by thymidine phosphorylase, indicating that the CYP pathway is the major contributor to systemic 5-FU levels.[9]
Metabolism and Mechanism of Action of 5-Fluorouracil
Once formed, 5-FU undergoes extensive intracellular metabolism, leading to the formation of cytotoxic nucleotides that interfere with DNA and RNA synthesis.[1] The metabolic fate of 5-FU can be divided into anabolic (activation) and catabolic (degradation) pathways.
Anabolic Pathways (Activation)
5-FU is converted into three main active metabolites through several enzymatic steps:[11]
-
Fluorouridine Triphosphate (FUTP): 5-FU can be converted to fluorouridine monophosphate (FUMP) by orotate (B1227488) phosphoribosyltransferase (OPRT).[12][13] FUMP is then successively phosphorylated to fluorouridine diphosphate (B83284) (FUDP) and finally to FUTP. FUTP is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP), leading to disruption of RNA processing and function.[11][14]
-
Fluorodeoxyuridine Monophosphate (FdUMP): 5-FU can also be converted to fluorodeoxyuridine (FUDR) by thymidine phosphorylase (TP).[12] FUDR is then phosphorylated by thymidine kinase (TK) to form FdUMP. FdUMP is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[14][15] The inhibition of TS leads to a "thymineless death" in rapidly dividing cancer cells.[14]
-
Fluorodeoxyuridine Triphosphate (FdUTP): FdUMP can be further phosphorylated to FdUTP, which can be misincorporated into DNA, leading to DNA damage and fragmentation.[11]
Catabolic Pathway (Degradation)
The vast majority (over 80%) of an administered dose of 5-FU is rapidly catabolized, primarily in the liver, by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[15][16] DPD is the rate-limiting enzyme in 5-FU catabolism, converting it to the inactive metabolite dihydrofluorouracil (DHFU).[11][16] DHFU is then further metabolized to α-fluoro-β-alanine (FBAL).[5] The activity of DPD is a critical determinant of 5-FU's pharmacokinetic variability, efficacy, and toxicity.[16][17] Deficiency in DPD can lead to severe or fatal toxicity from 5-FU-based therapies.[17][18]
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the enzymatic conversion of this compound and the pharmacokinetics of its metabolites.
Table 1: Enzyme Kinetics of 5-FU Formation from this compound in Human Liver Microsomes
| Enzyme/System | Substrate | Km (mM) | Vmax (nmol/mg/min) | Reference |
|---|---|---|---|---|
| Human Liver Microsomes (High-affinity component) | This compound | 0.43 ± 0.05 | 4.02 ± 1.70 | [3][4] |
| cDNA-expressed CYP2A6 | This compound | Similar to high-affinity component | Highest activity among 10 CYPs | [3][4] |
| cDNA-expressed CYP1A2 | this compound | - | Highest Vmax/Km value |[6] |
Table 2: Pharmacokinetic Parameters of this compound Enantiomers and 5-FU in Cancer Patients (after oral UFT administration)
| Compound | Cmax (ng/mL) | Tmax (h) | AUCINF (ng·h/mL) | T1/2 (h) | Reference |
|---|---|---|---|---|---|
| R-Tegafur | Similar to S-FT | Similar to S-FT | ~4.6-fold lower than S-FT | 2.4 | [7] |
| S-Tegafur | Similar to R-FT | Similar to R-FT | - | 10.3 | [7] |
| Racemic this compound | - | - | - | 8.3 | [7] |
| 5-Fluorouracil | - | - | - | 3.4 |[7] |
Note: UFT is a combination of this compound and uracil. The data reflects the stereoselective disposition of this compound.
Experimental Protocols for Studying this compound Metabolism
A variety of in vitro and in vivo methods are employed to investigate the enzymatic activation and metabolism of this compound.
In Vitro Methodologies
-
Human Liver Preparations:
-
Microsomes and S9 Fractions: The most common in vitro systems are human liver microsomes (HLMs) and the S9 fraction (9000g supernatant).[7][9] Microsomes contain CYP enzymes, while the S9 fraction contains both microsomal and cytosolic enzymes like thymidine phosphorylase.[9]
-
Protocol: Racemic this compound or its individual enantiomers are incubated with HLMs or S9 fractions in the presence of an NADPH-generating system (for CYP activity) for a specified time (e.g., up to 30 minutes).[7] The reaction is then stopped, and the formation of 5-FU is quantified.[7]
-
-
Recombinant Human CYPs: To identify the specific CYP isoforms involved, this compound is incubated with individual cDNA-expressed human CYP enzymes.[3][6] This allows for the determination of the catalytic activity of each isoform.
-
Inhibition Studies:
-
Chemical Inhibitors: Selective chemical inhibitors for different CYP isoforms (e.g., coumarin (B35378) for CYP2A6, furafylline (B147604) for CYP1A2) are used to determine the relative contribution of each enzyme to this compound metabolism in pooled human liver microsomes.[6]
-
Antibody Inhibition: Antibodies specific to certain CYP isoforms (e.g., anti-CYP2A6) are used to confirm the role of that enzyme by observing the degree of inhibition of 5-FU formation.[3][6]
-
In Vivo Methodologies
-
Animal Models: Preclinical pharmacokinetic studies are often conducted in animal models such as rats, dogs, and monkeys to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[19][20] These studies can also reveal interspecies differences in metabolism.[20]
-
Human Pharmacokinetic Studies: Clinical studies in cancer patients involve the oral administration of this compound-containing formulations (e.g., UFT, S-1).[7][21] Blood samples are collected at various time points over a 24-hour period, and plasma concentrations of this compound, its enantiomers, and 5-FU are measured to determine key pharmacokinetic parameters like AUC, Cmax, and T1/2.[7][21]
Analytical Methods
-
Quantification: The concentrations of this compound and its metabolites (uracil, 5-FU) in plasma and in vitro samples are typically determined using validated analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC/MS), or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.[7][22][23]
Conclusion
This compound is a cornerstone oral prodrug whose clinical utility is dictated by its efficient conversion to 5-FU. The enzymatic activation is predominantly a stereoselective process carried out by hepatic CYP2A6, with minor contributions from other pathways. The resulting 5-FU is then subject to complex anabolic and catabolic processes, with DPD playing a critical role in its clearance and toxicity profile. A thorough understanding of these metabolic pathways, supported by robust experimental data, is essential for optimizing therapeutic strategies, predicting drug-drug interactions, and developing personalized medicine approaches based on the pharmacogenomics of key enzymes like CYP2A6 and DPD.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from this compound, an anticancer prodrug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective metabolism and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselectivity in the cytochrome P450-dependent conversion of this compound to 5-fluorouracil in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The contribution of cytochrome P450 to the metabolism of this compound in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Formation of 5-Fluorouracil from 1-(Tetrahydro-2-furanyl)-5-fluorouracil (this compound) in Human Tumor Tissues [jstage.jst.go.jp]
- 11. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 12. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. droracle.ai [droracle.ai]
- 15. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Metabolism of 1-(2-tetrahydrofuryl)-5-fluorouracil to 5-fluorouracil in partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Species variation in the enantioselective metabolism of this compound to 5-fluorouracil among rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A clinical pharmacokinetic analysis of this compound-uracil (UFT) plus leucovorin given in a new twice-daily oral administration schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Pharmacokinetics and bioequivalence of two formulations of the S-1 (this compound/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Targets of Tegafur's Active Metabolite, 5-Fluorouracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegafur, a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), plays a crucial role in the treatment of various solid tumors, including colorectal, breast, and gastric cancers. Its cytotoxic effects are mediated through the intracellular actions of its active metabolite, 5-FU. A thorough understanding of the intracellular targets of 5-FU is paramount for optimizing its therapeutic efficacy, overcoming drug resistance, and designing novel combination therapies. This technical guide provides a comprehensive overview of the core intracellular targets of 5-FU, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.
Core Intracellular Targets of 5-Fluorouracil
The anticancer activity of 5-FU stems from its ability to interfere with fundamental cellular processes, primarily through three interconnected mechanisms: inhibition of thymidylate synthase, and incorporation into both DNA and RNA.[1]
Inhibition of Thymidylate Synthase (TS)
The most well-established mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2][3] The 5-FU metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), acts as a potent suicide inhibitor of TS.[4] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), effectively blocking the enzyme's active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[3] This leads to a depletion of the intracellular thymidine (B127349) pool, a phenomenon often referred to as "thymineless death," which ultimately results in the inhibition of DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[5]
Incorporation into Deoxyribonucleic Acid (DNA)
Another key cytotoxic mechanism of 5-FU involves the incorporation of its metabolite, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), into the DNA strand during replication.[1] DNA polymerases mistakenly recognize FdUTP as a natural substrate, leading to its integration into the growing DNA chain. The presence of the highly electronegative fluorine atom at the C5 position of the uracil (B121893) base alters the stability and structure of the DNA, leading to DNA fragmentation and the induction of apoptotic pathways.[6]
Incorporation into Ribonucleic Acid (RNA)
The incorporation of the 5-FU metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), into various RNA species represents a third, and increasingly recognized, crucial mechanism of its cytotoxicity.[1][6] FUTP is incorporated into ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA), disrupting their normal function.[7] Incorporation into rRNA can impair ribosome biogenesis and function, leading to aberrant protein synthesis.[3] Furthermore, the presence of 5-FU in mRNA can affect splicing and translation, while its incorporation into tRNA can alter aminoacylation and codon recognition. Recent studies have highlighted that this RNA-directed toxicity is a major contributor to the efficacy of 5-FU, particularly in gastrointestinal cancers.
Quantitative Data on 5-FU's Intracellular Interactions
The following tables summarize key quantitative data related to the interaction of 5-FU and its metabolites with their intracellular targets.
Table 1: Inhibition of Thymidylate Synthase by FdUMP
| Parameter | Value | Species/Cell Line | Reference |
| Kᵢ (slow binding) | 1 nM | Lactobacillus casei | [8] |
| Kᵢ (slow binding) | 4 nM | Human | [8] |
| Kᵢ (slow binding) | 17 nM | Escherichia coli | [8] |
Table 2: IC₅₀ Values of 5-FU in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |
| HCT116 | Colorectal Cancer | 11.3 | 72 hours | [9] |
| HT-29 | Colorectal Cancer | 11.25 | 120 hours | [9] |
| A431 | Skin Cancer | 47.02 ± 0.65 | Not Specified | [8] |
| HeLa | Cervical Cancer | 43.34 ± 2.77 | Not Specified | [8] |
| TE-1, TE-5, TE-8, TE-9 | Esophageal Squamous Cell Carcinoma | 1.00 - 39.81 | Not Specified | [10] |
| Panel of 61 Colorectal Cancer Cell Lines | Colorectal Cancer | 0.04 - 65 | 72 hours | [11] |
Table 3: Intracellular Concentrations of 5-FU Metabolites
| Metabolite | Concentration Range | Cell Type/Condition | Reference |
| FUTP | Peripheral Blood Mononuclear Cells (PBMCs) from patients treated with capecitabine (B1668275) | [12][13] | |
| FUTP | 0.64 - 14 µM (Day 14) | PBMCs from patients treated with capecitabine | [12][13] |
| FdUTP | Below Limit of Detection | PBMCs from patients treated with capecitabine | [12][13] |
| FdUMP | Below Limit of Detection | PBMCs from patients treated with capecitabine | [12][13] |
Table 4: Incorporation of 5-FU into Nucleic Acids
| Nucleic Acid | Incorporation Level | Tissue/Cell Line | Reference |
| RNA | 1.0 pmol/µg RNA (peak at 24h) | Human Colorectal Tumors | [14] |
| DNA | 127 fmol/µg DNA (peak at 24h) | Human Colorectal Tumors | [14] |
| RNA | 10 pmol/µg RNA (peak at 2h) | Murine Colon Tumor | [9] |
Signaling Pathways Modulated by 5-FU
The cytotoxic effects of 5-FU are intricately linked to the modulation of several key signaling pathways that govern cell fate decisions, including cell cycle progression, apoptosis, and autophagy.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in mediating the cellular response to 5-FU-induced DNA damage.[15][16] Upon DNA damage, p53 is activated and transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax, PUMA).[16] In p53-proficient cells, 5-FU treatment leads to a p53-dependent G1/S or G2/M cell cycle arrest, allowing time for DNA repair.[17] If the damage is irreparable, p53 can trigger the intrinsic apoptotic pathway.[18] However, the efficacy of 5-FU is not strictly dependent on a functional p53 pathway, as p53-independent mechanisms of apoptosis can also be activated.[18]
Apoptosis
5-FU induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] The intrinsic pathway is often initiated by p53-mediated upregulation of pro-apoptotic Bcl-2 family members like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[5] The extrinsic pathway can be activated through the upregulation of death receptors like Fas, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8.[18]
Autophagy
Autophagy is a cellular self-degradation process that can have a dual role in cancer therapy. In some contexts, 5-FU can induce autophagy as a pro-survival mechanism, allowing cancer cells to cope with metabolic stress.[19] In such cases, the inhibition of autophagy can enhance the cytotoxic effects of 5-FU.[20][21] Conversely, in other scenarios, particularly in apoptosis-deficient cells, 5-FU-induced autophagy can lead to a form of programmed cell death.[19] The interplay between apoptosis and autophagy is complex and context-dependent, often involving the PI3K/Akt/mTOR signaling pathway.[19][22]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the intracellular targets of 5-FU.
Thymidylate Synthase (TS) Activity Assay (Tritium Release Assay)
This assay measures the enzymatic activity of TS by quantifying the release of tritium (B154650) from a radiolabeled substrate.[23][24][25]
Protocol:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA).
-
Homogenize the cells and centrifuge to obtain the cytosolic fraction.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP as the substrate, and the cofactor 5,10-methylenetetrahydrofolate.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Separation:
-
Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Measure the radioactivity of the supernatant, which contains the released tritium in the form of ³H₂O, using a liquid scintillation counter.
-
Calculate the TS activity based on the amount of tritium released per unit of time and protein concentration.
-
Quantification of 5-FU Incorporation into DNA by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive and specific quantification of 5-FU incorporated into the DNA of treated cells.[14][26]
Protocol:
-
DNA Isolation:
-
Treat cells with 5-FU.
-
Isolate genomic DNA using a standard DNA extraction kit or protocol.
-
-
DNA Hydrolysis:
-
Enzymatically or chemically hydrolyze the isolated DNA to its constituent nucleosides or bases.
-
-
Derivatization:
-
Derivatize the hydrolyzed sample to increase the volatility of the analytes for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Separate the components based on their retention times.
-
Identify and quantify 5-FU based on its specific mass-to-charge ratio (m/z) and comparison to a standard curve.
-
RNA Immunoprecipitation (RIP) for Analysis of 5-FU-Containing RNA
RIP is used to isolate and identify RNA molecules that are bound to a specific RNA-binding protein (RBP) or contain a specific modification, which can be adapted to study 5-FU incorporation.[27]
Protocol:
-
Cell Lysis and Crosslinking (Optional):
-
Lyse 5-FU treated cells in a buffer that preserves RNA-protein interactions.
-
Optionally, crosslink RNA-protein complexes using formaldehyde.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody that recognizes 5-fluorouridine (anti-5-FU antibody) coupled to magnetic beads.
-
-
Washing:
-
Wash the beads extensively to remove non-specifically bound RNA and proteins.
-
-
RNA Elution and Purification:
-
Elute the 5-FU-containing RNA from the antibody-bead complex.
-
Purify the eluted RNA using a standard RNA purification kit.
-
-
Downstream Analysis:
-
Analyze the purified RNA using techniques such as RT-qPCR to quantify specific transcripts or RNA sequencing (RNA-Seq) to identify the global population of 5-FU-containing RNAs.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the metabolic activation of 5-FU and the logical flow of its cytotoxic mechanisms.
Conclusion
The intracellular activity of 5-FU is multifaceted, involving the inhibition of the critical enzyme thymidylate synthase and the fraudulent incorporation of its metabolites into both DNA and RNA. A comprehensive understanding of these targets and the signaling pathways they modulate is essential for the rational design of more effective cancer therapies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of 5-FU's mechanism of action and to develop strategies to enhance its therapeutic index. Future research should continue to explore the intricate interplay between these different mechanisms of cytotoxicity and the cellular pathways that determine sensitivity and resistance to this important anticancer agent.
References
- 1. Autophagy Inhibition Promotes 5-Fluorouraci-Induced Apoptosis by Stimulating ROS Formation in Human Non-Small Cell Lung Cancer A549 Cells | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Fluorouracil response in a large panel of colorectal cancer cell lines is associated with mismatch repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. p53 expression confers sensitivity to 5-fluorouracil via distinct chromatin accessibility dynamics in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rewiring glucose metabolism improves 5-FU efficacy in p53-deficient/KRASG12D glycolytic colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. oncotarget.com [oncotarget.com]
- 19. Autophagy in 5-Fluorouracil Therapy in Gastrointestinal Cancer: Trends and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Autophagy Inhibition Promotes 5-Fluorouraci-Induced Apoptosis by Stimulating ROS Formation in Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Targeting autophagy promote the 5-fluorouracil induced apoptosis in human colon cancer cells | Semantic Scholar [semanticscholar.org]
- 22. Crosstalk Between Apoptosis and Autophagy: Molecular Mechanisms and Therapeutic Strategies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 25. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Gas chromatographic-mass spectrometric method for routine monitoring of 5-fluorouracil in plasma of patients receiving low-level protracted infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
The Influence of CYP2A6 Genetic Variations on Tegafur Pharmacokinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegafur (B1684496), a prodrug of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), undergoes bioactivation primarily mediated by the cytochrome P450 2A6 (CYP2A6) enzyme. The gene encoding CYP2A6 is highly polymorphic, leading to significant interindividual variability in enzyme activity. This guide provides a comprehensive overview of the impact of CYP2A6 genetic variations on the pharmacokinetics of this compound. It synthesizes quantitative data from multiple studies, details relevant experimental protocols, and presents visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is an oral fluoropyrimidine anticancer drug widely used in the treatment of various solid tumors. Its therapeutic efficacy is dependent on its conversion to the active metabolite, 5-fluorouracil (5-FU).[1][2] The primary enzyme responsible for this bioactivation is CYP2A6, a member of the cytochrome P450 superfamily.[1][2] The CYP2A6 gene is known for its extensive genetic polymorphism, with numerous identified alleles that can result in decreased, enhanced, or absent enzyme function.[3][4] These genetic variations are a key determinant of the pharmacokinetic variability of this compound, influencing plasma concentrations of both the prodrug and its active metabolite, which in turn can affect treatment efficacy and toxicity.[5] Understanding the relationship between CYP2A6 genotypes and this compound pharmacokinetics is crucial for optimizing dosing strategies and advancing personalized medicine in oncology.
This compound Metabolic Pathway
This compound is metabolized to 5-FU through a hydroxylation reaction at the 5'-position, a process predominantly catalyzed by CYP2A6 in human liver microsomes.[1][2] Individuals with reduced or no CYP2A6 activity exhibit impaired conversion of this compound to 5-FU.
Impact of CYP2A6 Genetic Variations on this compound Pharmacokinetics
Numerous studies have demonstrated a significant association between CYP2A6 genotypes and the pharmacokinetic parameters of this compound and 5-FU. Individuals are often categorized into different metabolizer groups based on their genotype:
-
Normal Metabolizers (NMs): Carry two functional CYP2A6 alleles (e.g., CYP2A61/1).
-
Intermediate Metabolizers (IMs): Carry one functional and one reduced-function or non-functional allele (e.g., CYP2A61/4, CYP2A61/9).
-
Poor Metabolizers (PMs): Carry two non-functional or reduced-function alleles (e.g., CYP2A64/4, CYP2A64/9).
The presence of reduced-function alleles, such as CYP2A64, CYP2A67, CYP2A69, CYP2A610, and CYP2A6*11, has been consistently linked to altered this compound pharmacokinetics.[5][6][7]
Quantitative Data on Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic findings from various studies investigating the effect of CYP2A6 genotypes on this compound and 5-FU disposition.
Table 1: Effect of CYP2A6 Genotype on this compound Pharmacokinetics
| CYP2A6 Genotype Group | Parameter | Value | Fold Change vs. Wild Type/Normal Metabolizers | Reference |
| Patients with *4C allele | This compound AUC(0-10) | Higher | 1.5-fold | [6] |
| Patients with two variant alleles | This compound Clearance | Lower | 58% less | [8][9] |
| Wild Type | This compound Oral Clearance (CL/F) | 3.56 ± 1.36 L/h | - | [10] |
| One-variant allele | This compound Oral Clearance (CL/F) | 3.10 ± 0.89 L/h | 0.87 | [10] |
| Two-variant alleles | This compound Oral Clearance (CL/F) | 1.98 ± 0.69 L/h | 0.56 | [10] |
Table 2: Effect of CYP2A6 Genotype on 5-FU Pharmacokinetics
| CYP2A6 Genotype Group | Parameter | Value | Fold Change vs. Wild Type/Normal Metabolizers | Reference |
| Patients with *4C allele | 5-FU Cmax | 102.6 ± 32.9 ng/ml | Lower | [6] |
| Patients without *4C allele | 5-FU Cmax | 157.0 ± 65.5 ng/ml | - | [6] |
| Wild Type | 5-FU AUC | 11.5 ± 4.21 µM·h | - | [10] |
| One-variant allele | 5-FU AUC | 10.5 ± 3.81 µM·h | 0.91 | [10] |
| Two-variant alleles | 5-FU AUC | 9.98 ± 3.32 µM·h | 0.87 | [10] |
Table 3: In Vitro Kinetic Parameters of this compound Metabolism by CYP2A6 Variants
| CYP2A6 Variant | Parameter | Change Compared to Wild Type (*1) | Reference |
| CYP2A6.7 (I471T) | Vmax | Markedly lower | [11] |
| Km | Higher | [11] | |
| CYP2A6.10 (I471T, R485L) | Vmax | Markedly lower | [11] |
| Km | Higher | [11] | |
| CYP2A6.18 (Y392F) | Clearance (5-FU formation) | Decreased to 35% | [12] |
| CYP2A6.19 (Y392F, I471T) | Clearance (5-FU formation) | Decreased to 8% | [12] |
| CYP2A6.11 (S224P) | Vmax | Approximately one-half | [7] |
Experimental Protocols
CYP2A6 Genotyping
A common approach for CYP2A6 genotyping involves a two-step polymerase chain reaction (PCR) strategy to overcome the high homology with the neighboring CYP2A7 gene.[13]
A. DNA Extraction:
-
Genomic DNA is extracted from whole blood samples using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
-
The concentration and purity of the extracted DNA are determined by spectrophotometry.
B. PCR-RFLP for Specific Alleles (e.g., CYP2A6*4):
-
First PCR (Gene-Specific Amplification): A long-PCR is performed to specifically amplify the CYP2A6 gene, excluding CYP2A7.
-
Second PCR (Allele-Specific Amplification): The product from the first PCR is used as a template for a nested PCR to detect the specific allele. For the CYP2A6*4 allele (a whole gene deletion), primers are designed to flank the deletion breakpoint.
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: The PCR products are digested with a specific restriction enzyme that recognizes a polymorphic site. The resulting fragments are separated by agarose (B213101) gel electrophoresis to determine the genotype.
C. Allele-Specific PCR: This method uses primers designed to specifically anneal to the DNA sequence of a particular allele, allowing for direct identification of the presence or absence of that allele.[8]
D. Real-Time PCR: High-throughput genotyping can be performed using real-time PCR with fluorescent probes (e.g., TaqMan assays) or DNA-binding dyes (e.g., SYBR Green).[13][14]
Pharmacokinetic Analysis
A. Sample Collection:
-
Following oral administration of this compound, serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 10, and 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
B. Measurement of this compound and 5-FU Concentrations:
-
Sample Preparation: Plasma samples are prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
Analytical Method: The concentrations of this compound and 5-FU are determined using a validated high-performance liquid chromatography (HPLC) with UV detection or, for higher sensitivity, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[15][16][17]
-
Calibration and Quality Control: The assay is validated for linearity, accuracy, precision, and recovery using calibration standards and quality control samples.
C. Pharmacokinetic Parameter Calculation:
-
The plasma concentration-time data for each subject are analyzed using non-compartmental methods.
-
Key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral clearance (CL/F) are calculated.
Clinical Implications and Future Directions
The evidence strongly suggests that CYP2A6 genotype is a significant predictor of this compound pharmacokinetics. Patients who are CYP2A6 poor metabolizers have higher exposure to this compound and lower formation of the active drug, 5-FU.[18] This can potentially lead to reduced therapeutic efficacy.[5]
Genotyping for CYP2A6 polymorphisms may provide crucial information for individualizing this compound-based chemotherapy.[6] For patients identified as poor metabolizers, alternative therapeutic strategies or dose adjustments might be considered to optimize treatment outcomes. However, it is important to note that some studies have found that the AUC of 5-FU is not significantly affected by the CYP2A6 genotype, suggesting that other factors may also play a role in 5-FU exposure.[9][10]
Future research should focus on larger, prospective clinical trials to definitively establish the clinical utility of CYP2A6 genotyping in predicting this compound efficacy and toxicity. The development of comprehensive pharmacogenetic models that incorporate CYP2A6 status alongside other relevant genetic and non-genetic factors will be instrumental in advancing personalized cancer therapy with this compound.
Conclusion
Genetic variations in CYP2A6 have a pronounced effect on the pharmacokinetics of this compound, primarily by altering its bioactivation to 5-FU. This in-depth guide has provided a synthesis of the current knowledge, including quantitative data, detailed experimental protocols, and visual aids to support researchers and clinicians in this field. A thorough understanding of the pharmacogenetics of CYP2A6 is essential for the continued development and optimization of this compound-based cancer treatments.
References
- 1. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinPGx [clinpgx.org]
- 4. mdpi.com [mdpi.com]
- 5. PharmGKB Summary - Very Important Pharmacogene Information for Cytochrome P-450, Family 2, Subfamily A, polypeptide 6 (CYP2A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CYP2A6*4 allele is determinant of S-1 pharmacokinetics in Japanese patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Pharmacokinetics of S-1 and CYP2A6 genotype in Japanese patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of CYP2A6 genetic polymorphism on the metabolic conversion of this compound to 5-fluorouracil and its enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of novel CYP2A6 polymorphic alleles (CYP2A6*18 and CYP2A6*19) that affect enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP2A6 genotyping methods and strategies using real-time and endpoint PCR platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CYP2A6 genotyping methods and strategies using real-time and end point PCR platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification method for 5-FU, uracil, and this compound using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
In Vitro Protocols for Assessing Tegafur Cytotoxicity in Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tegafur (B1684496), a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), is a key component in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][2] Its cytotoxic effect is exerted after metabolic conversion to 5-FU, which then interferes with DNA and RNA synthesis, ultimately leading to cell death.[1][2] The assessment of this compound's cytotoxicity in vitro is a critical step in preclinical drug development and for understanding its mechanism of action in different cancer types. These application notes provide detailed protocols and data presentation guidelines for evaluating the cytotoxic effects of this compound on cancer cell lines.
Mechanism of Action
This compound itself is an inactive compound that requires metabolic activation to exert its cytotoxic effects.[1] In vivo, this conversion primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP2A6, to form 5-FU.[1][2] Within the cancer cell, 5-FU is further metabolized into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).
FdUMP is a potent inhibitor of thymidylate synthase (TS), an essential enzyme for the synthesis of thymidine (B127349), a necessary component of DNA.[3] By inhibiting TS, FdUMP depletes the intracellular pool of thymidine triphosphate (dTTP), leading to the inhibition of DNA synthesis and repair, and ultimately "thymineless death".[3] FdUTP can be incorporated into DNA, and FUTP into RNA, further disrupting their normal functions and contributing to cytotoxicity.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. In this context, it represents the concentration of this compound that is required to inhibit the growth of 50% of a cancer cell population in vitro. The following table summarizes the IC50 values of 5-fluorouracil (the active metabolite of this compound) in various colon cancer cell lines, as specific in vitro IC50 values for this compound are less commonly reported and can be highly dependent on the metabolic capacity of the cell line.
| Cell Line | Drug | IC50 (µM) | Exposure Time |
| HCT 116 | 5-Fluorouracil | 13.5 | 3 days |
| HT-29 | 5-Fluorouracil | Not Reached | 3 days |
| HT-29 | 5-Fluorouracil | 11.25 | 5 days |
| SW480 | 5-Fluorouracil | ~5 | 48 hours |
| LoVo | 5-Fluorouracil | ~12 | 48 hours |
Note: The cytotoxicity of this compound in vitro is dependent on the expression and activity of metabolic enzymes like CYP2A6 in the cancer cell lines, which convert the prodrug to its active form, 5-FU. Therefore, IC50 values for this compound may differ significantly from those of 5-FU.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 for breast cancer, AGS or KATO-III for gastric cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and assess viability (e.g., via trypan blue exclusion).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 1000 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
This compound Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway of this compound's cytotoxic mechanism.
References
Application Notes and Protocols for Establishing Rodent Xenograft Models for Tegafur Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing rodent xenograft models for the preclinical evaluation of tegafur's anti-cancer efficacy. Detailed protocols for key experimental procedures are outlined to ensure reproducibility and accuracy in research settings.
Introduction
This compound (B1684496) is an oral fluoropyrimidine prodrug that is converted in the body to the active anti-cancer agent 5-fluorouracil (B62378) (5-FU).[1][2] 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase, a critical enzyme in the DNA synthesis pathway.[3] Rodent xenograft models, where human tumor cells are implanted into immunocompromised mice or rats, are indispensable tools for evaluating the in vivo efficacy of chemotherapeutic agents like this compound.[4][5][6][7] These models allow for the study of tumor growth inhibition, dose-response relationships, and the pharmacokinetic and pharmacodynamic properties of the drug in a living system that mimics aspects of human cancer.[8][9][10]
This document details the necessary procedures for establishing such models, from cell line selection to therapeutic evaluation, and provides a framework for interpreting the resulting data. Adherence to ethical guidelines for animal research is paramount throughout these studies.[11][12][13][14][15]
Mechanism of Action of this compound
This compound is a prodrug that is gradually metabolized to 5-fluorouracil (5-FU), primarily in the liver by the cytochrome P-450 enzyme.[2][3] 5-FU is then converted intracellularly to its active metabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP, in conjunction with reduced folate, forms a stable ternary complex with thymidylate synthase (TS), inhibiting its function.[3] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, ultimately leading to cell death.[3] To enhance the efficacy of this compound, it is often co-administered with uracil (B121893) (as UFT) or gimeracil (B1684388) and oteracil. Uracil competitively inhibits the degradation of 5-FU by dihydropyrimidine (B8664642) dehydrogenase (DPD), thereby increasing the bioavailability and concentration of 5-FU in tumor tissues.[2][16][17]
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical and should be based on the research question. For this compound efficacy studies, human colorectal, gastric, breast, or pancreatic cancer cell lines are commonly used.[18][19][20]
-
Cell Lines: Examples include HCT116 (colorectal), MKN74 (gastric), MCF7 (breast), and Panc-1 (pancreatic).[18][20] It is advisable to perform a small pilot study to determine the tumor take rate for the selected cell line.[4]
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Harvesting: Harvest cells during the exponential growth phase (70-80% confluency) for tumor implantation.[4][21]
Animal Models
Immunocompromised rodents are required for the engraftment of human tumor cells.
-
Strains: Nude (nu/nu), SCID (severe combined immunodeficiency), or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice are commonly used.[4][22][23] Mice should be 4-6 weeks old and allowed to acclimatize for 3-5 days upon arrival.[21]
-
Housing: Animals must be housed in a specific pathogen-free (SPF) facility with sterile bedding, food, and water.
Tumor Implantation
Subcutaneous implantation is the most common and straightforward method for establishing solid tumors.
-
Cell Preparation:
-
Wash harvested cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an appropriate volume of serum-free medium or PBS to achieve the desired cell concentration (e.g., 3.0 x 10^6 cells per injection).[21]
-
Perform a cell count using a hemocytometer and assess viability with trypan blue staining.[21]
-
-
Injection Procedure:
-
Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation).
-
Clean the injection site (typically the flank) with an antiseptic solution.
-
Using a 1-cc syringe with a 27- or 30-gauge needle, inject the cell suspension (e.g., 100-200 µL) subcutaneously.[21]
-
Tumor Growth Monitoring and Measurement
Regular monitoring of tumor growth is essential to determine the start of treatment and to assess efficacy.
-
Frequency: Monitor animals at least twice weekly once tumors become palpable.[24]
-
Measurement: Use digital calipers to measure the length (longest diameter) and width (shortest diameter) of the tumor.[25]
-
Volume Calculation: Calculate the tumor volume using the formula:
-
Volume = (width)^2 x length / 2[21]
-
-
Humane Endpoints: Euthanasia should be performed if the tumor size exceeds the institutionally approved limits (e.g., 2.0 cm in any direction for a single tumor in a mouse), or if the animal shows signs of significant distress.[26][27]
This compound Administration
Treatment should commence when tumors reach a predetermined average volume (e.g., 50-100 mm³).[21]
-
Drug Preparation: this compound is typically administered orally. For experimental use, it can be formulated as a suspension in a suitable vehicle (e.g., 1% sodium carboxymethyl cellulose (B213188) solution).[10]
-
Dosing: The dosage and schedule will depend on the specific study design. For example, this compound (as part of UFT) has been administered to rats at 30 mg/kg daily for 14 days.[8][10]
-
Administration: Administer the drug suspension via oral gavage.
Efficacy Evaluation
The primary endpoint for efficacy is typically the inhibition of tumor growth.
-
Tumor Growth Inhibition (TGI): This is calculated by comparing the mean tumor volume of the treated group to that of the vehicle control group.
-
Tumor Growth Delay: This measures the time it takes for tumors in the treated group to reach a specific volume compared to the control group.[28]
-
Body Weight: Monitor and record the body weight of the animals regularly as an indicator of toxicity.
Experimental Workflow
Data Presentation
Quantitative data from efficacy studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of this compound Efficacy Data in a Colorectal Cancer Xenograft Model
| Treatment Group | N | Dosing Regimen | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | 10 | Vehicle, p.o., daily | 105.2 ± 15.3 | 1250.7 ± 210.4 | - | +2.5 |
| This compound | 10 | 30 mg/kg, p.o., daily | 103.8 ± 14.9 | 625.3 ± 150.2 | 50.0 | -1.8 |
| UFT (this compound/Uracil) | 10 | 30 mg/kg (this compound), p.o., daily | 106.1 ± 16.1 | 375.9 ± 98.7 | 70.0 | -2.1 |
Note: The data in this table is illustrative and based on typical outcomes reported in preclinical studies.
Table 2: Pharmacokinetic Parameters of this compound and 5-FU in Rats after Oral UFT Administration
| Analyte | Day of Administration | Cmax (µmol/l) | Tmax (h) | AUC₀₋₂₄ₕ (µmol·h/l) |
| This compound | Day 1 | 293.0 ± 37.1 | 1.2 ± 0.6 | 15.6 ± 3.4 |
| Day 14 | 347.4 ± 24.5 | 4.0 ± 1.6 | 18.0 ± 7.4 | |
| 5-FU | Day 1 | - | - | - |
| Day 14 | - | 4.0 ± 1.6 | - |
Adapted from a study in colorectal cancer model rats.[9][10]
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[11][13][14][15] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[11] Key ethical principles include the "Three Rs": Replacement, Reduction, and Refinement.[13] Humane endpoints must be clearly defined and strictly followed to minimize animal suffering.[24][26][27]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. This compound | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. crownbio.com [crownbio.com]
- 8. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 10. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 11. veterinarypaper.com [veterinarypaper.com]
- 12. researchgate.net [researchgate.net]
- 13. lac.pku.edu.cn [lac.pku.edu.cn]
- 14. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound/uracil + calcium folinate in colorectal cancer: double modulation of fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. ichorlifesciences.com [ichorlifesciences.com]
- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 22. Cancer Cell Line Efficacy Studies [jax.org]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 24. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 25. Tumor volume measurement [bio-protocol.org]
- 26. animalcare.jhu.edu [animalcare.jhu.edu]
- 27. Article - Standard on Tumor Productio... [policies.unc.edu]
- 28. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, this compound-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Tegafur in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration schedules for the fluoropyrimidine prodrug, tegafur (B1684496), in preclinical mouse models of cancer. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of both the experimental workflow and the drug's mechanism of action.
Introduction to this compound
This compound is an orally administered prodrug of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent.[1] Upon absorption, this compound is gradually metabolized to 5-FU, primarily in the liver by the enzyme CYP2A6.[2][3][4] 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating its metabolites into RNA and DNA, ultimately leading to cell death.[3][5][6] To enhance its efficacy and modulate its toxicity, this compound is often formulated in combination with other agents. The two most common combination forms are:
-
UFT: A combination of this compound and uracil (B121893) in a 1:4 molar ratio. Uracil competitively inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation, thereby increasing the bioavailability and concentration of 5-FU in tumor tissues.[7][8]
-
S-1: A combination of this compound, gimeracil (B1684388) (a potent DPD inhibitor), and oteracil (which inhibits the phosphorylation of 5-FU in the gastrointestinal tract to reduce local toxicity) in a 1:0.4:1 molar ratio.[4][9]
Quantitative Dosing Schedules
The following tables summarize various dosing schedules for this compound and its combination formulations that have been used in murine models of cancer. Oral administration via gavage is the most common route.
Table 1: this compound Monotherapy Dosing in Mouse Models
| Cancer Model | Mouse Strain | This compound Dose (mg/kg) | Administration Schedule | Reference |
| Ovarian Cancer Xenograft | Nude Mice | 15.0 | Daily, orally for 20 days | [10] |
| 1,2-dimethylhydrazine-induced Colonic Cancer | Donryu Rats | 90 | Daily, orally for nine weeks | [11] |
| Human Gastric/Colonic Cancer Xenograft | Nude Mice | 100 | Daily, intragastrically for 4 weeks | [6] |
Table 2: UFT (this compound/Uracil) Dosing in Mouse Models
| Cancer Model | Mouse Strain | This compound Component Dose (mg/kg) | Administration Schedule | Reference |
| Sarcoma 180 | Not Specified | 30 | Daily, orally for 7 days | [7] |
| Human Ovarian Cancer Xenograft | Nude Mice | 48.6 (as UFT) | Daily, orally for 20 days | [10] |
| Human Pancreatic Cancer Xenograft | BALB/c nu/nu | Not Specified | Treatment prior to gemcitabine (B846) | [12] |
| Meth A Sarcoma, Lewis Lung Carcinoma, Colon 26 Carcinoma | BALB/c, C57BL | Not Specified | Concomitantly with other agents | [13] |
Table 3: S-1 (this compound/Gimeracil/Oteracil) Dosing in Mouse Models
| Cancer Model | Mouse Strain | This compound Component Dose (mg/kg) | Administration Schedule | Reference |
| Human Non-Small Cell Lung Cancer (Lu-99) | Nude Mice | 8.3 | Daily, orally on days 1-14 | [9] |
| Human Non-Small Cell Lung Cancer (PC-9) | Nude Mice | 10 | Daily, orally on days 1-14 | [9] |
| Human Colorectal Cancer (DLD-1, KM12C/5-FU) | Nude Mice | 6.9 | Daily, orally on days 1-14 | [9] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound or its combination formulations (e.g., S-1) for oral administration in mice. A common vehicle is 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) or 0.5% methyl cellulose (B213188).[9][14]
Materials:
-
This compound, UFT, or S-1 powder
-
0.5% HPMC or 0.5% Methyl Cellulose in sterile water
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional)
-
Beaker or conical tube
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Procedure:
-
Calculate the required amount of drug: Based on the desired dose (mg/kg) and the average weight of the mice in the treatment group, calculate the total amount of drug powder needed for the study.
-
Weigh the drug: Accurately weigh the calculated amount of this compound, UFT, or S-1 powder.
-
Triturate the powder (optional but recommended): To ensure a fine and uniform particle size, gently grind the powder using a mortar and pestle. This will aid in creating a more stable suspension.
-
Create a paste: Transfer the weighed powder to a beaker. Add a small volume of the 0.5% HPMC or methyl cellulose vehicle and mix thoroughly with a spatula to form a smooth, homogenous paste. This prevents clumping when the full volume of the vehicle is added.
-
Gradual vehicle addition: Place the beaker on a magnetic stirrer. While continuously stirring, slowly add the remaining volume of the vehicle to the paste until the final desired concentration is reached.
-
Homogenize (optional): For a more uniform and stable suspension, the mixture can be further homogenized using a suitable laboratory homogenizer.
-
Storage: Store the prepared suspension in a clearly labeled, sealed container, protected from light. It is recommended to prepare the suspension fresh daily. If stored, refrigerate and bring to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.
Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering the prepared this compound suspension to mice via oral gavage.[15][16]
Materials:
-
Prepared this compound suspension
-
Appropriately sized syringes (e.g., 1 mL)
-
Gavage needles (18-20 gauge for adult mice, with a rounded tip)[15]
-
Animal scale
Procedure:
-
Animal Weighing: Weigh each mouse to determine the precise volume of the drug suspension to be administered. The maximum recommended gavage volume is 10 ml/kg.[15]
-
Syringe Preparation: Draw the calculated volume of the well-suspended this compound formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of its nose to the last rib. Mark this length on the needle.[17]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[15]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
-
Substance Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the suspension.
-
Needle Withdrawal: After administration, gently and slowly withdraw the gavage needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for a few minutes after the procedure.[15]
Visualizations
Experimental Workflow for this compound Administration in a Xenograft Mouse Model
Caption: Experimental workflow for evaluating this compound efficacy in a mouse xenograft model.
Signaling Pathway of this compound Activation and Mechanism of Action
Caption: Bioactivation of this compound to 5-FU and its subsequent mechanisms of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiation- and Photo-induced Activation of 5-Fluorouracil Prodrugs as a Strategy for the Selective Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. benchchem.com [benchchem.com]
- 9. Combination therapy using oral S-1 and targeted agents against human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Antitumor effect of UFT on human ovarian cancer grafted to nude mice and 5-FU concentration in tumor and normal tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The European Medicines Agency Review of this compound/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schedule-dependent therapeutic effects of gemcitabine combined with uracil-tegafur in a human pancreatic cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of antitumor effect of this compound/uracil (UFT) plus leucovorin by combined treatment with protein-bound polysaccharide, PSK, in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. researchanimaltraining.com [researchanimaltraining.com]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Quantification of Tegafur and 5-FU in Plasma and Tissue
These application notes provide detailed methodologies for the quantitative analysis of the prodrug tegafur (B1684496) and its active metabolite, 5-fluorouracil (B62378) (5-FU), in biological matrices such as plasma and tissue. The protocols are intended for researchers, scientists, and professionals involved in drug development and clinical pharmacokinetics.
Introduction
This compound is an oral prodrug that is converted to the antineoplastic agent 5-fluorouracil (5-FU) in the body.[1][2] 5-FU is a widely used chemotherapeutic agent for treating various cancers, including colorectal, head and neck, and breast cancer.[3] Monitoring the plasma concentrations of both this compound and 5-FU is crucial for therapeutic drug monitoring (TDM) to optimize dosing, minimize toxicity, and enhance therapeutic efficacy.[4][5] This document outlines validated analytical methods for the simultaneous quantification of this compound and 5-FU in plasma and tissue samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
Several analytical techniques have been developed for the quantification of this compound and 5-FU, including HPLC-UV, gas chromatography-mass spectrometry (GC-MS), and LC-MS/MS.[6][7][8] LC-MS/MS methods are often preferred due to their high sensitivity and selectivity, allowing for the detection of low concentrations of 5-FU in the presence of much higher concentrations of this compound.[3]
The following sections provide detailed protocols and quantitative data for two common methodologies: HPLC with UV detection and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative performance of different analytical methods for the determination of this compound and 5-FU in plasma and tissue.
Table 1: HPLC-UV Method Performance
| Parameter | 5-Fluorouracil (5-FU) | This compound | Matrix | Reference |
| Linearity Range | 0.04 - 15.90 µg/mL | - | Plasma | [9] |
| Limit of Quantification (LOQ) | 0.0125 µg/mL | 0.05 µg/mL | Plasma & Tissue | [1][2] |
| Recovery | 96.5% ± 9.45% (Plasma) 97.5% ± 7.89% (Tissue) | 88.5% ± 12.17% (Plasma) 104.9% ± 8.77% (Tissue) | Plasma & Tissue | [1][2] |
| Precision (RSD) | < 8% (Within-day & Between-day) | < 8% (Within-day & Between-day) | Plasma & Tissue | [1][2] |
Table 2: LC-MS/MS Method Performance
| Parameter | 5-Fluorouracil (5-FU) | This compound | Matrix | Reference |
| Linearity Range | 2 - 500 ng/mL | 200 - 50,000 ng/mL | Human Plasma | [4][5][10] |
| Limit of Quantification (LOQ) | 2 ng/mL | 10 ng/mL | Human Plasma | [11] |
| Recovery | 79.9% | 87.8% | Human Plasma | [4][5][10] |
| Accuracy | < 10% | < 10% | Human Plasma | [3] |
| Precision | < 6% | < 6% | Human Plasma | [3] |
| Linearity Range | 8 - 200 ng/mL | 800 - 20,000 ng/mL | Human Plasma | [3] |
| Recovery | 86 - 91% | 97 - 110% | Human Plasma | [3] |
| Linearity Range | 0.04 - 4.0 µg/mL | 0.04 - 4.0 µg/mL | Human Tears & Plasma | [12] |
| Limit of Detection (LOD) | 0.02 - 0.04 µg/mL | 0.02 - 0.04 µg/mL | Human Tears & Plasma | [12] |
| Recovery | 94 - 104% | 94 - 104% | Plasma | [12] |
| Precision (CV) | < 10.8% (Intra- & Inter-day) | < 10.8% (Intra- & Inter-day) | Human Tears & Plasma | [12] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Plasma and Tissue
This protocol is based on the method described by Zufía et al. (2003) for the simultaneous determination of this compound and 5-FU.[1]
1. Sample Preparation
-
Plasma:
-
To 500 µL of plasma, add the internal standards (5-bromouracil for 5-FU and beta-hydroxyethyltheophylline for this compound).
-
Perform a liquid-liquid extraction with an organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Tissue:
-
Homogenize the tissue sample in a suitable buffer.
-
Follow the same liquid-liquid extraction procedure as for plasma.
-
2. Chromatographic Conditions
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a suitable buffer and organic modifier.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 266 nm for 5-FU and an appropriate wavelength for this compound.
-
Retention Times: Approximately 5 minutes for 5-FU and 16.5 minutes for this compound.[1][2]
3. Method Validation
The method should be validated for linearity, accuracy, precision, recovery, and stability according to established guidelines.[13][14]
Protocol 2: UPLC-MS/MS Method for Plasma
This protocol is a generalized procedure based on the methods described by Peer et al. (2012) and Shiraiwa et al. (2021).[3][4]
1. Sample Preparation
-
To 200 µL of plasma, add internal standards (e.g., stable isotope-labeled 5-FU and this compound).[4]
-
Perform protein precipitation by adding 500 µL of methanol (B129727) and vortexing for 1 minute.[4]
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further liquid-liquid or solid-phase extraction for cleanup.
2. UPLC-MS/MS Conditions
-
UPLC System: A system capable of high-pressure gradient elution.
-
Column: A suitable reverse-phase or HILIC column. A study used an aminopropyl-bonded mixed-mode separation column for HILIC analysis.[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[4][5]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 5-FU, this compound, and their respective internal standards.
3. Method Validation
The UPLC-MS/MS method must be thoroughly validated for selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability of the analytes in the biological matrix.[13][14]
Visualizations
Caption: General experimental workflow for the quantification of this compound and 5-FU.
Caption: Detailed sample preparation workflows for this compound and 5-FU analysis.
References
- 1. Determination of 5-fluorouracil and its prodrug this compound in plasma and tissue by high-performance liquid chromatography in a single injection: validation for application in clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and utilization of a combined LC-UV and LC-MS/MS method for the simultaneous analysis of this compound and 5-fluorouracil in human plasma to support a phase I clinical study of oral UFT®/leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification method for 5-FU, uracil, and this compound using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification method for 5-FU, uracil, and this compound using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative determinations of 5-fluorouracil in plasma using GC/MS and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. login.medscape.com [login.medscape.com]
- 12. High-throughput method to analyze this compound and 5-fluorouracil in human tears and plasma using hydrophilic interaction liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for In Vivo Experimental Design of Tegafur-Uracil Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of Tegafur-uracil (B1207778) (UFT) combination therapy, a widely used oral chemotherapeutic agent. This compound (B1684496), a prodrug of 5-fluorouracil (B62378) (5-FU), is combined with uracil (B121893) in a 1:4 molar ratio.[1] Uracil competitively inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation, thereby increasing the bioavailability and anti-tumor activity of 5-FU.[1][2]
This document outlines detailed protocols for a xenograft tumor model, pharmacokinetic analysis, and toxicity assessment, along with methods for downstream molecular analysis.
I. In Vivo Efficacy Study: Xenograft Tumor Model
This section details the establishment of a subcutaneous colorectal cancer xenograft model in mice to evaluate the anti-tumor efficacy of this compound-uracil.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo efficacy study of this compound-uracil.
Quantitative Data Summary
Table 1: Recommended Dosing and Monitoring Parameters
| Parameter | Recommendation |
| Animal Model | Immunodeficient mice (e.g., Nude, SCID) |
| Cell Line | Human colorectal cancer cell line (e.g., HCT-116, HT-29)[3] |
| Cell Inoculum | 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of PBS or HBSS, optionally with Matrigel[3][4] |
| This compound-uracil Dose | 30-60 mg/kg (based on this compound component) daily, administered orally[5] |
| Administration Route | Oral gavage[6][7] |
| Treatment Duration | 14-28 consecutive days[8][9] |
| Tumor Measurement | Every 2-3 days with digital calipers[10][11] |
| Body Weight | Every 2-3 days |
| Humane Endpoint | Tumor volume >2000 mm³ or >20% body weight loss[5][12] |
Experimental Protocols
1. Protocol for Subcutaneous Xenograft Tumor Model Establishment [3][4]
-
Cell Culture: Culture human colorectal cancer cells (e.g., HCT-116) in appropriate media and conditions.
-
Cell Preparation: On the day of injection, harvest cells using trypsin, wash with sterile PBS, and perform a viable cell count. Resuspend the cells in cold, sterile PBS or HBSS at the desired concentration (e.g., 5 x 10^7 cells/mL). Matrigel can be added to the cell suspension (1:1 ratio) to improve tumor take rate. Keep the cell suspension on ice.
-
Animal Preparation: Use 6-8 week old female immunodeficient mice. Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Injection: Shave and disinfect the right flank of the mouse. Inject 100-200 µL of the cell suspension subcutaneously using a 25-27 gauge needle.
-
Monitoring: Monitor the animals for tumor appearance. Once tumors are palpable, begin measuring tumor volume.
2. Protocol for Tumor Volume Measurement [10][13]
-
Use digital calipers to measure the length (longest diameter) and width (shortest diameter) of the tumor.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Record the measurements every 2-3 days.
3. Protocol for Oral Gavage Drug Administration [6][7][14][15][16]
-
Preparation: Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg). Prepare the this compound-uracil suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Restraint: Properly restrain the mouse to ensure its head and body are in a straight line.
-
Gavage: Gently insert a sterile, ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The mouse will often swallow, aiding in the passage of the needle. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly administer the drug suspension.
-
Post-Administration: Gently withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
II. Pharmacokinetic (PK) Analysis
This section describes the protocol for collecting blood samples to analyze the plasma concentrations of this compound, 5-FU, and Uracil.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for the pharmacokinetic analysis of this compound-uracil.
Quantitative Data Summary
Table 2: Pharmacokinetic Sampling and Analysis
| Parameter | Recommendation |
| Animal Model | Healthy mice (e.g., C57BL/6, BALB/c) |
| Dose | Single oral dose of this compound-uracil |
| Blood Collection Sites | Retro-orbital sinus, submandibular vein, or cardiac puncture (terminal)[17][18] |
| Time Points | Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose |
| Anticoagulant | EDTA or Heparin[18][19] |
| Sample Processing | Centrifugation at 1,500-2,000 x g for 10-15 min at 4°C to separate plasma[18][20] |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Key PK Parameters | Cmax, Tmax, AUC, t1/2 |
Experimental Protocol
1. Protocol for Blood Collection for Pharmacokinetic Analysis [17][18][19]
-
Animal Preparation: Administer a single oral dose of this compound-uracil to the mice.
-
Blood Collection: At each designated time point, collect approximately 50-100 µL of blood from the retro-orbital sinus or submandibular vein into tubes containing an anticoagulant. For the final time point, a larger volume can be collected via cardiac puncture under terminal anesthesia.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.
-
Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
III. Toxicity Assessment
This section provides a protocol for monitoring the potential toxicity of this compound-uracil therapy.
Quantitative Data Summary
Table 3: Toxicity Monitoring Parameters
| Parameter | Assessment Method | Frequency |
| Body Weight | Digital scale | Daily or every other day |
| Clinical Signs | Visual observation (e.g., changes in posture, activity, fur) | Daily |
| Complete Blood Count (CBC) | Hematology analyzer | Baseline and at the end of the study |
| Serum Chemistry | Clinical chemistry analyzer (e.g., ALT, AST, BUN, creatinine) | Baseline and at the end of the study |
| Histopathology | Microscopic examination of major organs (liver, kidney, spleen, etc.) | End of study |
Experimental Protocol
1. Protocol for In Vivo Toxicity Assessment [21][22][23][24]
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
Body Weight: Record the body weight of each animal every other day. A sustained body weight loss of over 20% is a common humane endpoint.
-
Hematology and Serum Chemistry: At the end of the study, collect blood for CBC and serum chemistry analysis to assess for myelosuppression and organ damage.
-
Histopathology: At necropsy, collect major organs (liver, kidneys, spleen, heart, lungs, and gastrointestinal tract). Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
IV. Downstream Mechanistic Analysis
This section outlines protocols for investigating the molecular mechanisms of this compound-uracil's anti-tumor effects in the excised tumor tissue.
This compound-uracil Mechanism of Action
Caption: Simplified signaling pathway of this compound-uracil's mechanism of action.
Experimental Protocols
1. Protocol for Western Blot Analysis of Apoptosis Markers [25][26][27][28][29]
-
Protein Extraction: Homogenize the excised tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C. Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
2. Protocol for Immunohistochemistry (IHC) [30][31][32][33]
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against a marker of interest (e.g., Ki-67 for proliferation, TUNEL for apoptosis) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a DAB substrate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and quantify the staining intensity and distribution.
References
- 1. This compound-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. altogenlabs.com [altogenlabs.com]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. Article - Standard on Tumor Productio... [policies.unc.edu]
- 6. benchchem.com [benchchem.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Efficacy of oral this compound modulation by uracil and leucovorin in advanced colorectal cancer. A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II study of oral this compound-uracil and folinic acid as first-line therapy for metastatic colorectal cancer: Taiwan experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor volume measurement [bio-protocol.org]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. animalcare.jhu.edu [animalcare.jhu.edu]
- 13. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. Murine Pharmacokinetic Studies [bio-protocol.org]
- 18. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 19. bcm.edu [bcm.edu]
- 20. unmc.edu [unmc.edu]
- 21. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 22. fda.gov [fda.gov]
- 23. Toxicology | MuriGenics [murigenics.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Apoptosis western blot guide | Abcam [abcam.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. benchchem.com [benchchem.com]
- 28. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. blog.cellsignal.com [blog.cellsignal.com]
- 30. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 31. bosterbio.com [bosterbio.com]
- 32. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 33. antibodies.cancer.gov [antibodies.cancer.gov]
Protocol for the Preclinical and Clinical Evaluation of Tegafur in Combination with Leucovorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegafur (B1684496), a prodrug of 5-fluorouracil (B62378) (5-FU), is orally administered and has been a cornerstone in the treatment of various solid tumors, particularly colorectal cancer.[1][2] Its efficacy is significantly enhanced when co-administered with leucovorin (LV), a reduced folate. This combination, often formulated as This compound-uracil (B1207778) (UFT) plus leucovorin, leverages a key mechanism of 5-FU's cytotoxic action. Uracil (B121893) competitively inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation, thereby increasing its bioavailability.[1] Leucovorin enhances the therapeutic effect by stabilizing the binding of the 5-FU active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), to its target enzyme, thymidylate synthase (TS).[3][4] This ternary complex formation leads to prolonged inhibition of DNA synthesis and ultimately, tumor cell death.
These application notes provide a comprehensive protocol for the preclinical and clinical evaluation of this compound in combination with leucovorin, offering detailed methodologies for key experiments and structured data presentation for comparative analysis.
Mechanism of Action
The combination of this compound and leucovorin exerts its anticancer effect through the potentiation of 5-FU's cytotoxic activity.
Preclinical Evaluation
In Vitro Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound/leucovorin in various cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Culture human colorectal cancer cell lines (e.g., HT-29, HCT-116, COLO 205) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (in the form of UFT) with a fixed concentration of leucovorin. Replace the culture medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Cell Line | This compound/Leucovorin IC50 (µM) |
| HT-29 | Data to be filled from experimental results |
| HCT-116 | Data to be filled from experimental results |
| COLO 205 | Data to be filled from experimental results |
| Other Cell Lines | Data to be filled from experimental results |
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound/leucovorin in a living organism.
Protocol: Human Colorectal Cancer Xenograft in Mice
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 human colorectal cancer cells (e.g., HT-29) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound alone, leucovorin alone, this compound + leucovorin).
-
Drug Administration: Administer drugs orally (e.g., daily for 14 or 28 days). A typical dose for UFT is 20 mg/kg/day and for leucovorin is 10 mg/kg/day.[5]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Tumor Growth Delay: The time it takes for tumors in the treated group to reach a specific volume compared to the control group.[5]
-
-
Toxicity Assessment: Monitor body weight, clinical signs of toxicity, and perform histopathological analysis of major organs at the end of the study.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | Data | N/A |
| This compound | Data | Data |
| Leucovorin | Data | Data |
| This compound + Leucovorin | Data | Data |
digraph "Xenograft_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Implant Human Cancer\nCells into Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorGrowth [label="Monitor Tumor Growth", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomize Mice into\nTreatment Groups", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Administer Treatment\n(Oral Gavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Tumor Volume\nand Body Weight", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis:\nTumor Weight, Biomarkers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> End; }
Pharmacodynamic Assays
Objective: To measure the inhibition of thymidylate synthase in tumor tissue.
Protocol: Thymidylate Synthase Inhibition Assay
-
Tissue Collection: Collect tumor tissues from xenograft models at specified time points after the final drug administration.[6]
-
Tissue Homogenization: Homogenize the tumor tissue in a suitable buffer.
-
Ligand Binding Assay: Determine the levels of free and total FdUMP binding sites on TS using a radiolabeled ligand (e.g., [³H]FdUMP).[6]
-
Calculation of TS Inhibition: The percentage of TS inhibition is calculated as: (1 - (Free TS / Total TS)) x 100.
Data Presentation:
| Treatment Group | Mean Thymidylate Synthase Inhibition (%) |
| Vehicle Control | Data |
| This compound | Data |
| This compound + Leucovorin | Data |
Clinical Evaluation
Phase I Clinical Trial
Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of oral this compound/leucovorin.
Protocol: Dose Escalation Study
-
Patient Population: Patients with advanced solid tumors refractory to standard therapies.
-
Study Design: 3+3 dose-escalation design.
-
Treatment Regimen: this compound (as UFT) and leucovorin administered orally in divided doses for 28 days, followed by a 7-day rest period.[1][7]
-
Dose Levels: Start with a conservative dose and escalate in subsequent cohorts of patients until DLTs are observed.
-
Assessments:
-
Safety: Monitor for adverse events using the Common Terminology Criteria for Adverse Events (CTCAE).
-
Pharmacokinetics: Collect blood samples to determine the plasma concentrations of this compound, 5-FU, and leucovorin metabolites.[8][9]
-
Pharmacodynamics: If feasible, obtain tumor biopsies to assess TS inhibition.
-
Data Presentation:
| Dose Level | This compound (mg/m²/day) | Leucovorin (mg/day) | Number of Patients | DLTs Observed |
| 1 | 200 | 60 | 3-6 | Data |
| 2 | 250 | 75 | 3-6 | Data |
| 3 | 300 | 90 | 3-6 | Data |
| ... | ... | ... | ... | ... |
Phase II Clinical Trial
Objective: To evaluate the anti-tumor activity and further assess the safety of the recommended Phase II dose (RP2D) from the Phase I trial.
Protocol: Single-Arm or Randomized Study
-
Patient Population: Patients with a specific cancer type (e.g., metastatic colorectal cancer) who have not received prior chemotherapy.
-
Study Design: Single-arm study to assess the objective response rate (ORR). A randomized design could compare UFT/LV to a standard of care.
-
Treatment Regimen: Administer the RP2D of UFT/LV in cycles as determined in the Phase I study.
-
Efficacy Assessments:
-
Tumor Response: Evaluate tumor response according to Response Evaluation Criteria in Solid Tumors (RECIST) every 8-12 weeks.
-
Progression-Free Survival (PFS): The time from randomization until tumor progression or death.
-
Overall Survival (OS): The time from randomization until death from any cause.
-
-
Safety Assessments: Continue to monitor for adverse events.
Data Presentation:
| Efficacy Endpoint | Value | 95% Confidence Interval |
| Objective Response Rate (%) | Data | (Data - Data) |
| Median Progression-Free Survival (months) | Data | (Data - Data) |
| Median Overall Survival (months) | Data | (Data - Data) |
| Adverse Event (Grade 3/4) | Percentage of Patients |
| Diarrhea | Data |
| Nausea/Vomiting | Data |
| Hand-Foot Syndrome | Data |
| Neutropenia | Data |
digraph "Clinical_Trial_Phases" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Phase1 [label="Phase I\n(Safety & Dosage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase2 [label="Phase II\n(Efficacy & Safety)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phase3 [label="Phase III\n(Comparison to Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; Approval [label="Regulatory Approval", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Phase1 -> Phase2 [label="Determine MTD/RP2D"]; Phase2 -> Phase3 [label="Establish Efficacy"]; Phase3 -> Approval [label="Confirm Benefit"]; }
Phase III Clinical Trial
Objective: To compare the efficacy and safety of this compound/leucovorin with the standard-of-care treatment in a larger patient population.
Protocol: Randomized, Controlled, Multicenter Trial
-
Patient Population: A large, well-defined patient population (e.g., adjuvant treatment for Stage III colon cancer).
-
Study Design: Randomized, controlled, often double-blind if feasible, with two or more treatment arms.
-
Treatment Arms:
-
Experimental Arm: this compound/Leucovorin.
-
Control Arm: Standard-of-care chemotherapy (e.g., 5-FU/leucovorin intravenous infusion).
-
-
Primary Endpoint: Typically overall survival (OS) or disease-free survival (DFS).
-
Secondary Endpoints: PFS, ORR, quality of life, and safety.
-
Statistical Analysis: The study must be powered to detect a statistically significant difference in the primary endpoint.
Data Presentation:
| Endpoint | This compound/Leucovorin Arm | Standard of Care Arm | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (months) | Data | Data | Data | Data |
| 3-Year Disease-Free Survival (%) | Data | Data | Data | Data |
Conclusion
The evaluation of this compound in combination with leucovorin requires a systematic approach, beginning with preclinical in vitro and in vivo studies to establish the mechanism of action and preliminary efficacy, followed by a phased clinical trial program to determine safety, dosage, and definitive clinical benefit. The protocols and data presentation formats outlined in these application notes provide a framework for the comprehensive assessment of this important therapeutic combination.
References
- 1. This compound and uracil plus leucovorin in advanced colorectal cancer: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xenograft.org [xenograft.org]
- 3. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro enhancement of fluoropyrimidine-induced cytotoxicity by leucovorin in colorectal and gastric carcinoma cell lines but not in non-small-cell lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, this compound-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidylate synthase inhibition by an oral regimen consisting of this compound-uracil (UFT) and low-dose leucovorin for patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicenter phase III study of uracil/tegafur and oral leucovorin versus fluorouracil and leucovorin in patients with previously untreated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A clinical pharmacokinetic analysis of this compound-uracil (UFT) plus leucovorin given in a new twice-daily oral administration schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral uracil and Ftorafur plus leucovorin: pharmacokinetics and toxicity in patients with metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tegafur in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing tegafur (B1684496), a prodrug of 5-fluorouracil (B62378) (5-FU), in patient-derived xenograft (PDX) models for preclinical cancer research.
Introduction
Patient-derived xenograft (PDX) models, where tumor tissues from patients are implanted into immunodeficient mice, have emerged as a powerful tool in preclinical oncology. These models are known to recapitulate the heterogeneity and molecular characteristics of the original patient tumors, making them highly valuable for evaluating the efficacy of anticancer agents. This compound, often administered in combination with gimeracil (B1684388) and oteracil, or with uracil (B121893) (as UFT), is a fluoropyrimidine prodrug that is converted in the body to the active anticancer metabolite, 5-fluorouracil (5-FU). 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase, a critical enzyme in the DNA synthesis pathway.[1][2] This document outlines the protocols for evaluating the efficacy of this compound in PDX models, presenting data in a structured format, and visualizing the relevant biological pathways and experimental workflows.
Key Applications
-
Preclinical Efficacy Studies: Evaluating the anti-tumor activity of this compound in a variety of cancer types using PDX models that reflect human tumor diversity.
-
Biomarker Discovery: Identifying potential predictive biomarkers of response or resistance to this compound by correlating molecular characteristics of PDX models with treatment outcomes.
-
Combination Therapy Assessment: Investigating the synergistic or additive effects of this compound when combined with other targeted therapies or chemotherapeutic agents.
-
Personalized Medicine Simulation: Using PDX "avatars" to test the potential efficacy of this compound for an individual patient's tumor before or during clinical treatment.
Quantitative Data Summary
The following tables represent illustrative data on the efficacy of this compound in PDX models of gastric and colorectal cancer. This data is synthesized based on typical outcomes observed in preclinical studies with 5-FU and its prodrugs.
Table 1: Illustrative Efficacy of this compound in Gastric Cancer PDX Models
| PDX Model ID | Histological Subtype | This compound Dosage (mg/kg/day) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) (%) |
| GC-001 | Intestinal Adenocarcinoma | 20 | 21 | 55 |
| GC-002 | Diffuse Adenocarcinoma | 20 | 21 | 35 |
| GC-003 | Mucinous Adenocarcinoma | 20 | 21 | 48 |
Table 2: Illustrative Efficacy of this compound/Uracil (UFT) in Colorectal Cancer PDX Models
| PDX Model ID | KRAS Status | UFT Dosage (this compound, mg/kg/day) | Treatment Duration (days) | Change in Tumor Volume (%) |
| CRC-001 | Wild-Type | 15 | 28 | -40 (regression) |
| CRC-002 | Mutant (G12D) | 15 | 28 | -15 (stable disease) |
| CRC-003 | Wild-Type | 15 | 28 | -50 (regression) |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy.
-
Implantation:
-
Anesthetize an immunodeficient mouse (e.g., NOD/SCID or NSG mouse).
-
Surgically implant a small fragment (approx. 2-3 mm³) of the patient's tumor subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor engraftment and growth.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Divide the tumor into smaller fragments for subsequent implantation into new host mice for cohort expansion.
-
Protocol 2: this compound Efficacy Study in PDX Models
-
Cohort Establishment:
-
Once tumors in the expanded cohort of PDX-bearing mice reach a volume of 150-200 mm³, randomly assign the mice to treatment and control groups (n=8-10 mice per group).
-
-
This compound Preparation and Administration:
-
Prepare this compound (or this compound/uracil) for oral administration. The drug can be suspended in a vehicle such as 0.5% carboxymethylcellulose.
-
Administer this compound daily via oral gavage at a predetermined dose (e.g., 15-20 mg/kg). The control group should receive the vehicle only.
-
-
Treatment and Monitoring:
-
Continue daily treatment for a specified period (e.g., 21-28 days).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Data Analysis:
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
Alternatively, calculate the percentage change in tumor volume for each tumor relative to its baseline volume at the start of treatment.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to inhibition of DNA synthesis.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy in PDX models.
Conclusion
The use of this compound in patient-derived xenograft models provides a clinically relevant platform for preclinical evaluation of its antitumor activity. The protocols and methodologies outlined in these application notes are intended to guide researchers in designing and executing robust studies to assess the therapeutic potential of this compound and to identify patient populations most likely to benefit from this treatment. The structured presentation of data and visual representation of complex biological and experimental processes aim to facilitate a deeper understanding and more effective application of this important research tool.
References
Application Notes and Protocols for Tegafur-Based Adjuvant Chemotherapy in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data from preclinical animal studies investigating tegafur-based adjuvant chemotherapy. The information is intended to guide the design and execution of similar research in the development of novel cancer therapies.
Overview of this compound-Based Formulations
This compound (B1684496) is a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). It is orally administered and gradually converted to 5-FU in the body, leading to sustained levels of the active drug.[1] In animal and clinical studies, this compound is often combined with other agents to enhance its efficacy and reduce its toxicity. The two most common formulations are:
-
Uracil-Tegafur (UFT): This combination includes uracil (B121893), which competitively inhibits the degradation of 5-FU, thereby increasing its bioavailability and antitumor activity.[2][3] UFT is typically formulated in a 4:1 molar ratio of uracil to this compound.[2]
-
S-1 (TS-1): This formulation is a combination of three pharmacological compounds: this compound, gimeracil (B1684388) (CDHP), and oteracil potassium (Oxo) in a 1:0.4:1 molar ratio.[4][5] Gimeracil is a potent inhibitor of 5-FU degradation, while oteracil potassium inhibits the phosphorylation of 5-FU in the gastrointestinal tract, reducing local toxicity.[4][5]
Experimental Protocols
Rodent Models of Cancer for this compound-Based Adjuvant Chemotherapy
2.1.1. Colorectal Cancer Rat Xenograft Model (UFT)
This protocol is adapted from a study investigating the pharmacokinetics and pharmacodynamics of UFT in a colorectal cancer (CRC) rat model.[6][7]
Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Tumor Induction: CRC can be induced using 1,2-dimethylhydrazine (B38074) and dextran (B179266) sulfate (B86663) sodium.[6][7] Alternatively, human colorectal cancer cell lines (e.g., HCT-116) can be subcutaneously xenografted.
Drug Preparation and Administration:
-
Formulation: UFT (this compound:uracil, 1:4 molar ratio) is dissolved in a 1% sodium carboxymethyl cellulose (B213188) solution.[7]
-
Dosage: A common dosage is 30 mg/kg of this compound administered orally once daily.[6][7]
-
Administration: The drug solution is administered via oral gavage.
Experimental Procedure:
-
Once tumors are established and reach a palpable size, animals are randomized into control and treatment groups.
-
The treatment group receives daily oral administration of UFT for a specified period, for example, 14 days.[6][7]
-
The control group receives the vehicle solution (1% sodium carboxymethyl cellulose) following the same schedule.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Body weight and general health of the animals are monitored throughout the study to assess toxicity.
-
At the end of the study, animals are euthanized, and tumors are excised and weighed.
2.1.2. Human Tumor Xenograft Mouse Model (S-1)
This protocol is based on a study evaluating the efficacy of S-1 in combination with targeted agents in nude mice bearing human tumor xenografts.[8]
Animal Model:
-
Species: Female BALB/c nude mice.
-
Tumor Implantation: Human cancer cell lines (e.g., Lu-99 lung cancer, PC-9 lung cancer, Col-1 colorectal cancer, KM20C colorectal cancer) are subcutaneously injected into the flank of the mice.[8]
Drug Preparation and Administration:
-
Formulation: S-1 (this compound:gimeracil:oteracil, 1:0.4:1 molar ratio) is suspended in a 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) solution.[8]
-
Dosage: An effective dose in mice is reported to be around 6.9-8.3 mg/kg (as this compound) administered orally once daily.[8]
-
Administration: The drug suspension is administered via oral gavage.
Experimental Procedure:
-
When tumors reach a mean volume of approximately 100-200 mm³, mice are randomized into different treatment groups.
-
The S-1 group receives daily oral administration for a defined period, such as 14 consecutive days.[8]
-
A control group receives the vehicle (0.5% HPMC) on the same schedule.
-
Tumor volume and body weight are measured twice a week.
-
The antitumor effect is often expressed as the relative tumor volume (RTV), calculated by dividing the tumor volume at a given measurement time by the tumor volume at the start of treatment.
Pharmacokinetic Studies
2.2.1. Plasma Collection in Rats
This protocol provides a method for collecting blood samples for pharmacokinetic analysis of this compound and 5-FU in rats.[6][7]
Procedure:
-
Following oral administration of the this compound-based formulation, blood samples (approximately 250 µL) are collected at various time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours).[7]
-
Blood is collected from a suitable site, such as the jugular vein, into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 14,000 × g for 15 minutes at 4°C).[7]
-
Plasma samples are stored at -80°C until analysis.
2.2.2. Bioanalytical Method
A UPLC-MS/MS method can be used for the simultaneous determination of this compound, gimeracil, and oteracil in rat plasma.
Toxicity Assessment
2.3.1. General Toxicity Monitoring
-
Body Weight: Monitor and record the body weight of each animal regularly (e.g., twice a week). Significant weight loss can be an indicator of toxicity.[2]
-
Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming.
2.3.2. Hematological Analysis
Myelosuppression is a potential toxicity of this compound-based chemotherapy.
Procedure:
-
At specified time points during the study, collect blood samples (approximately 500 µL) into EDTA-treated tubes.[7]
-
Perform a complete blood count (CBC) to determine the number of platelets, leukocytes, neutrophils, and lymphocytes.[7]
Quantitative Data Presentation
The following tables summarize quantitative data from representative animal studies.
Table 1: Pharmacokinetic Parameters of this compound and 5-FU in Colorectal Cancer Model Rats after Oral UFT Administration [6][7]
| Parameter | Day 1 (Mean ± SD) | Day 7 (Mean ± SD) | Day 14 (Mean ± SD) |
| This compound | |||
| Cmax (µmol/L) | 293.0 ± 37.1 | 397.6 ± 84.4 | 347.4 ± 24.5 |
| Tmax (h) | 1.2 ± 0.6 | 2.5 ± 1.0 | 2.5 ± 1.0 |
| AUC₀₋₂₄ₕ (µmol·h/L) | 1858.7 ± 189.6 | 2404.9 ± 379.0 | 2315.6 ± 184.1 |
| 5-FU | |||
| Cmax (µmol/L) | 1.8 ± 0.7 | 4.4 ± 1.3 | 2.3 ± 0.4 |
| Tmax (h) | 1.2 ± 0.6 | 2.5 ± 1.0 | 4.0 ± 1.6 |
| AUC₀₋₂₄ₕ (µmol·h/L) | 8.0 ± 3.1 | 21.0 ± 6.0 | 18.0 ± 7.4 |
Data from a study where UFT (30 mg/kg as this compound) was administered daily for 14 days.[6][7]
Table 2: Tumor Volume in Colorectal Cancer Model Rats Treated with UFT [7]
| Treatment Day | Tumor Volume (mm³) (Mean ± SD) |
| Day 1 | 214.7 ± 195.0 |
| Day 7 | 118.5 ± 98.6 |
| Day 14 | 70.1 ± 56.6 |
Data from the same study as Table 1.[7]
Table 3: Antitumor Activity of S-1 in Combination with Bevacizumab in a Colorectal Cancer (Col-1) Mouse Xenograft Model [8]
| Treatment Group | Relative Tumor Volume (Mean ± SD) on Day 21 |
| Vehicle | 8.5 ± 2.1 |
| S-1 (6.9 mg/kg) | 4.2 ± 1.5 |
| Bevacizumab (5 mg/kg) | 3.8 ± 1.1 |
| S-1 + Bevacizumab | 1.9 ± 0.7 |
S-1 was administered orally once daily for 14 days. Bevacizumab was administered intraperitoneally on days 1, 4, 8, and 11.[8]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound-Based Formulations
This compound is converted to 5-FU, which then exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA.
Caption: Mechanism of action of this compound.
Experimental Workflow for a this compound-Based Adjuvant Chemotherapy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating a this compound-based adjuvant chemotherapy.
Caption: Experimental workflow diagram.
5-FU and TGF-β Signaling Pathway in Colorectal Cancer
Recent studies have suggested a link between 5-FU treatment and the activation of the TGF-β signaling pathway in drug-resistant colorectal cancer cells.[9]
Caption: 5-FU and TGF-β signaling.
References
- 1. UFT (this compound and uracil) as postoperative adjuvant chemotherapy for solid tumors (carcinoma of the lung, stomach, colon/rectum, and breast): clinical evidence, mechanism of action, and future direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging role of S-1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 7. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 8. Combination therapy using oral S-1 and targeted agents against human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TGF-β pathway is activated by 5-fluorouracil treatment in drug resistant colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Tegafur and its Active Metabolite 5-Fluorouracil for Non-Cancer Applications in a Laboratory Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegafur (B1684496), a prodrug of the widely used antimetabolite 5-fluorouracil (B62378) (5-FU), is a cornerstone of chemotherapy regimens for various solid tumors.[1][2] Its mechanism of action in oncology is well-established, primarily involving the inhibition of thymidylate synthase by its active metabolite, 5-FU, leading to the disruption of DNA synthesis and repair. While its role in cancer treatment is extensively documented, emerging laboratory research has begun to explore the potential of this compound and 5-FU in non-cancer applications. These investigations have unveiled promising activities against certain parasites and bacteria, as well as significant immunomodulatory effects.
These application notes provide a comprehensive overview of the current laboratory-based evidence for the non-cancer applications of this compound, with a focus on its active form, 5-FU. Detailed experimental protocols are provided to facilitate further research and exploration in these novel areas.
I. Antiparasitic Applications
Recent in vitro studies have demonstrated the potential of 5-FU as an agent against several parasitic protozoa. The primary mechanism is believed to be the disruption of pyrimidine (B1678525) metabolism, which is essential for parasite replication.
A. Anti-Leishmanial Activity
Leishmania donovani and Leishmania infantum, the causative agents of visceral leishmaniasis, have shown susceptibility to 5-FU in laboratory settings.[3]
Quantitative Data Summary
| Compound | Parasite Stage | IC50 (µM) | Reference |
| 5-Fluorouracil | L. donovani promastigotes | Not specified, but effective inhibitor | [3] |
| 5-Fluorouracil | L. infantum promastigotes | Not specified, but effective inhibitor | [3] |
| 5-Fluorouracil | L. donovani amastigotes | Best efficacy observed | [3] |
| 5-Fluorouracil | L. infantum amastigotes | Best efficacy observed | [3] |
Experimental Protocol: In Vitro Anti-Leishmanial Assay
This protocol is adapted from studies evaluating the antiproliferative effects of pyrimidine analogues on Leishmania species.[3]
1. Parasite Culture:
- Culture Leishmania donovani or Leishmania infantum promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 24-26°C.
- For amastigote studies, infect murine peritoneal macrophages with stationary-phase promastigotes. After 24 hours, wash away free promastigotes.
2. Drug Preparation:
- Prepare a stock solution of 5-fluorouracil in a suitable solvent (e.g., DMSO or sterile water).
- Perform serial dilutions to achieve the desired final concentrations for the assay.
3. Promastigote Proliferation Assay:
- Seed promastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL.
- Add varying concentrations of 5-FU to the wells.
- Incubate for 72 hours at 24-26°C.
- Determine parasite viability using a resazurin-based assay or by counting with a hemocytometer.
4. Amastigote Proliferation Assay:
- To the infected macrophage cultures, add varying concentrations of 5-FU.
- Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
- Fix and stain the cells (e.g., with Giemsa stain).
- Determine the number of amastigotes per 100 macrophages by light microscopy to calculate the IC50.
Mechanism of Action Visualization
Caption: Proposed mechanism of 5-FU against Leishmania.
B. Anti-Acanthamoebic Activity
Acanthamoeba castellanii, an opportunistic protozoan that can cause severe eye infections, has been shown to be susceptible to 5-FU.[4][5]
Quantitative Data Summary
| Compound | Organism | Concentration (µM) | Effect | Reference |
| 5-Fluorouracil Nanoparticles | A. castellanii | 60 | Significant inhibition of amoeba binding to human cells and prevention of encystation | [4] |
| 5-Fluorocytosine (related compound) | Acanthamoeba (Neff strain) | >10 µg/mL | Amoebicidal | [6] |
Experimental Protocol: In Vitro Anti-Acanthamoebic Assay
This protocol is based on methodologies used to assess the efficacy of antiamoebic agents.[4][7]
1. Amoeba Culture:
- Culture Acanthamoeba castellanii axenically in a protease-peptone-yeast extract-glucose (PYG) medium at 25-30°C.
2. Drug Preparation:
- Prepare a stock solution of 5-fluorouracil. For nanoparticle formulations, synthesize and characterize the nanoparticles loaded with 5-FU.
- Create serial dilutions to the desired concentrations.
3. Amoebicidal Assay:
- Seed trophozoites in a 96-well plate.
- Add different concentrations of the 5-FU formulation.
- Incubate for 24-48 hours.
- Determine the viability of trophozoites using a viability dye (e.g., trypan blue) and counting with a hemocytometer, or by using a colorimetric assay such as MTT or resazurin.
4. Encystation Inhibition Assay:
- Induce encystation of trophozoites by transferring them to a non-nutrient medium.
- Simultaneously, expose the cells to various concentrations of the 5-FU formulation.
- After 72 hours, count the number of cysts and remaining trophozoites to determine the percentage of encystation inhibition.
II. Antibacterial Applications
Fusobacterium nucleatum, a bacterium linked to colorectal cancer, has demonstrated high sensitivity to 5-FU.[8][9]
Quantitative Data Summary
| Compound | Bacterial Strain | IC50 (µM) | Reference |
| 5-Fluorouracil | F. nucleatum (CRC isolates, n=11) | 0.14 - 4.3 | [8][9] |
| This compound | F. nucleatum | 0.46 | [9] |
| Carmofur (prodrug of 5-FU) | F. nucleatum | 29.98 | [9] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and IC50
This protocol is adapted from studies evaluating the antibacterial activity of 5-FU.[8][9]
1. Bacterial Culture:
- Culture Fusobacterium nucleatum strains anaerobically in a suitable broth medium (e.g., Brain Heart Infusion broth supplemented with yeast extract, hemin, and vitamin K1) at 37°C.
2. Drug Preparation:
- Prepare stock solutions of this compound and 5-fluorouracil.
- Perform serial dilutions in the culture medium.
3. MIC and IC50 Determination:
- In an anaerobic chamber, inoculate the bacterial suspension into a 96-well plate containing the serially diluted drugs.
- Incubate for 48 hours at 37°C.
- Determine the MIC by visual inspection (the lowest concentration with no visible growth).
- Measure the optical density (OD) at 600 nm to determine the IC50 (the concentration that inhibits 50% of bacterial growth compared to the drug-free control).
Experimental Workflow
Caption: Workflow for determining the antibacterial activity of this compound/5-FU.
III. Pro-Inflammatory Effects
Contrary to a typical anti-inflammatory role, laboratory studies have indicated that 5-FU can induce an inflammatory response in various cell types. This effect is mediated through the activation of key inflammatory signaling pathways.[10][11]
Experimental Protocol: In Vitro Inflammation Assay
This protocol is based on studies investigating the inflammatory effects of 5-FU on hepatocytes and colorectal cancer cells.[10][11]
1. Cell Culture:
- Culture a relevant cell line (e.g., HepG2 hepatocytes or HCT116 colorectal cancer cells) in appropriate media and conditions.
2. 5-FU Treatment:
- Treat the cells with non-toxic concentrations of 5-FU for various time points (e.g., 6, 12, 24 hours).
3. Analysis of Inflammatory Markers:
- Gene Expression Analysis (qPCR): Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of pro-inflammatory genes such as IL-8, ICAM-1, COX2, IL6, and TNFα.
- Protein Analysis (ELISA): Collect the cell culture supernatant and measure the protein levels of secreted cytokines (e.g., IL-6, IL-8, TNF-α) using enzyme-linked immunosorbent assay (ELISA) kits.
- Western Blot: Prepare cell lysates to analyze the activation of inflammatory signaling proteins (e.g., phosphorylation of JNK, NF-κB).
Signaling Pathway Visualization
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Oral this compound/uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of purine and pyrimidine analogues on Leishmania donovani and Leishmania infantum promastigotes and intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of nanoparticles with 5-fluorouracil and chloroquine on Acanthamoeba castellanii activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro And In Vivo Activity of 5-Fluorocytosine on Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro comparative assessment of different viability assays in Acanthamoeba castellanii and Acanthamoeba polyphaga trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cancer chemotherapeutic 5-fluorouracil is a potent Fusobacterium nucleatum inhibitor and its activity is modified by intratumoral microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Analysis of molecular mechanisms of 5-fluorouracil-induced steatosis and inflammation in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to Tegafur in Colorectal Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to tegafur (B1684496) in colorectal cancer (CRC) cells. This compound is a prodrug of 5-fluorouracil (B62378) (5-FU), and therefore, the mechanisms of resistance are largely overlapping.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound/5-FU in colorectal cancer cells?
Acquired resistance to this compound/5-FU in CRC cells is a multifactorial process involving several key mechanisms:
-
Alterations in Drug Metabolism and Target Enzymes: Changes in the expression or activity of enzymes that metabolize 5-FU can significantly impact its efficacy. This includes the upregulation of thymidylate synthase (TYMS), the primary target of 5-FU's active metabolite, and dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism.[1][2][3][4][5][6][7][8][9][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/P-gp), breast cancer resistance protein (ABCG2/BCRP), and multidrug resistance-associated proteins (ABCC/MRPs), can actively pump 5-FU out of the cancer cells, reducing its intracellular concentration.[11][12][13][14][15]
-
Epithelial-Mesenchymal Transition (EMT): CRC cells that undergo EMT acquire a more mesenchymal phenotype, which is associated with increased motility, invasiveness, and resistance to chemotherapy, including 5-FU.[16][17][18][19][20]
-
Alterations in Apoptosis and Autophagy: Resistance can develop through the evasion of apoptosis (programmed cell death) and the modulation of autophagy, a cellular self-digestion process that can either promote cell survival or cell death depending on the context.[10][21][22][23][24][25][26]
-
DNA Mismatch Repair (MMR) Deficiency: While MMR deficiency can sensitize cells to certain drugs, it has also been implicated in resistance to antimetabolites like 5-FU.[27][28][29][30]
Q2: My 5-FU resistant CRC cell line shows increased expression of TYMS. What does this signify?
Increased expression of thymidylate synthase (TYMS) is a well-established mechanism of resistance to 5-FU.[4][10] TYMS is the primary cellular target of the active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP). Overexpression of TYMS means that more FdUMP is required to inhibit DNA synthesis, rendering the cells less sensitive to the drug.[4][8]
Q3: I am observing morphological changes in my this compound-resistant cells; they appear more elongated and scattered. What could be the underlying reason?
The observed morphological changes, such as a more elongated and scattered appearance, are characteristic of an epithelial-mesenchymal transition (EMT).[20] During EMT, cancer cells lose their epithelial characteristics and gain mesenchymal features, which is often associated with increased resistance to chemotherapy.[16][18][19] This transition can be confirmed by examining the expression of EMT markers, such as the downregulation of E-cadherin (an epithelial marker) and the upregulation of vimentin (B1176767) (a mesenchymal marker).[17][18][20]
Q4: Can alterations in autophagy affect the sensitivity of CRC cells to this compound?
Yes, autophagy can play a dual role in the response of CRC cells to this compound/5-FU. It can act as a pro-survival mechanism by helping cancer cells to withstand the stress induced by chemotherapy.[22][24] In this context, inhibiting autophagy could potentially re-sensitize resistant cells to the drug. Conversely, in some cases, autophagy may contribute to drug-induced cell death.[26] The specific role of autophagy can be cell-type and context-dependent.
Troubleshooting Guides
Problem 1: My colorectal cancer cell line has developed resistance to this compound/5-FU, and I need to identify the potential mechanism.
Suggested Workflow:
References
- 1. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TYMS Enhances Colorectal Cell Antioxidant Capacity Via the KEAP1-NRF2 Pathway to Resist Ferroptosis [jcancer.org]
- 4. FOXM1 modulates 5-FU resistance in colorectal cancer through regulating TYMS expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The upregulation of dihydropyrimidine dehydrogenase in liver is involved in acquired resistance to 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TYMS Enhances Colorectal Cell Antioxidant Capacity Via the KEAP1-NRF2 Pathway to Resist Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymidylate Synthase Overexpression Drives the Invasive Phenotype in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door - ecancer [ecancer.org]
- 10. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased expressions of cellular ATP-binding cassette transporters may be a promising diagnostic marker for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for overcoming ABC transporter mediated drug resistance in colorectal cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. The role of ABC transporters in progression and clinical outcome of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epithelial mesenchymal transition in colorectal cancer: Seminal role in promoting disease progression and resistance to neoadjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. proceedings.science [proceedings.science]
- 18. Role of Epithelial to Mesenchymal Transition in Colorectal Cancer | MDPI [mdpi.com]
- 19. Epithelial-mesenchymal transition in colorectal cancer metastasis and progression: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epithelial-mesenchymal Transition is Associated with Acquired Resistance to 5-Fluorocuracil in HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Autophagy: A Versatile Player in the Progression of Colorectal Cancer and Drug Resistance [frontiersin.org]
- 23. Autophagy is activated in colorectal cancer cells and contributes to the tolerance to nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | The role of autophagy in colorectal cancer: Impact on pathogenesis and implications in therapy [frontiersin.org]
- 25. Reduced Autophagy in 5-Fluorouracil Resistant Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Autophagy is a double-edged sword in the therapy of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DNA mismatch repair deficiency, resistance to cancer chemotherapy and the development of hypersensitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mismatch repair and treatment resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mismatch Repair Deficiency, Microsatellite Instability, and Survival: An Exploratory Analysis of the Medical Research Council Adjuvant Gastric Infusional Chemotherapy (MAGIC) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Immune escape and resistance to immunotherapy in mismatch repair deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tegafur Resistance In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating strategies to overcome tegafur (B1684496) resistance in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. How can I confirm and quantify this resistance?
A1: The most common method to confirm and quantify drug resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide: Quantifying this compound Resistance
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent cell seeding density, variations in drug exposure time, or issues with the viability assay. | Ensure uniform cell seeding, standardize incubation times, and validate your cell viability assay (e.g., MTT, CellTiter-Glo®). Run experiments in triplicate or quadruplicate.[1][2] |
| No significant difference in IC50 | The cell line may not have developed substantial resistance, or the assay is not sensitive enough. | Continue the resistance induction protocol for more passages.[1] Try a different viability assay or extend the drug exposure time. |
| Unexpectedly low IC50 in resistant line | Cell line contamination or misidentification. | Perform cell line authentication (e.g., STR profiling). |
Data Presentation: Example of this compound Resistance Quantification
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Increase | Reference |
| DU145 (Prostate Cancer) | Paclitaxel | 1.1 nM | 164.6 nM | ~150 | [1] |
| MKN45 (Gastric Cancer) | 5-FU | ~1 µM | ~157 µM | 157 |
Note: This table provides an example of how to present resistance data. The values for Paclitaxel are illustrative of the potential fold-change in resistance. The 5-FU data is more directly relevant to this compound, which is a prodrug of 5-FU.
Q2: What are the common mechanisms of this compound resistance in cancer cells?
A2: this compound is a prodrug of 5-fluorouracil (B62378) (5-FU). Therefore, resistance mechanisms often overlap with those of 5-FU and can include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can pump this compound and its metabolites out of the cell, reducing their intracellular concentration.[3][4]
-
Altered Drug Metabolism: Changes in the expression or activity of enzymes involved in the conversion of this compound to its active form (5-FU) or the degradation of 5-FU can lead to resistance. This includes enzymes like thymidylate synthase (TS), a primary target of 5-FU, and dihydropyrimidine (B8664642) dehydrogenase (DPD), which catabolizes 5-FU.[5][6][7]
-
Induction of Pro-survival Pathways: Activation of pathways like autophagy can help cancer cells survive the stress induced by chemotherapy.[8][9]
-
Evasion of Apoptosis: Alterations in apoptotic pathways can make cells less sensitive to drug-induced cell death.
Visualization: Key Signaling Pathways in this compound Resistance
Below are diagrams illustrating the main mechanisms of resistance.
DOT script for this compound Metabolism and Resistance Pathway
Caption: this compound metabolism and mechanisms of resistance.
DOT script for Autophagy in this compound Resistance
Caption: Role of autophagy in promoting this compound resistance.
Q3: What are some in vitro strategies to overcome this compound resistance?
A3: Several strategies can be employed to overcome this compound resistance in vitro, primarily focusing on combination therapies that target the underlying resistance mechanisms.
Troubleshooting Guide: Reversing this compound Resistance
| Strategy | Rationale | Example Agents | Expected Outcome |
| ABC Transporter Inhibition | Block the efflux of this compound/5-FU, increasing intracellular drug concentration. | Verapamil (B1683045), Tariquidar | Decreased IC50 of this compound in resistant cells.[10][11][12] |
| Autophagy Inhibition | Prevent the pro-survival effects of autophagy induced by this compound treatment. | Chloroquine, Hydroxychloroquine (HCQ) | Increased apoptosis and decreased cell viability when combined with this compound.[2][8][9][13] |
| Modulation of this compound Metabolism | Enhance the conversion of this compound to 5-FU or inhibit 5-FU degradation. | Uracil (often co-formulated with this compound as UFT), Leucovorin | Increased efficacy of this compound.[7][14] |
| Combination with other Chemotherapeutics | Target multiple pathways simultaneously to prevent the emergence of resistance. | Apatinib, Cisplatin | Synergistic cytotoxic effect.[15] |
Data Presentation: Efficacy of Combination Therapies
The synergistic effect of drug combinations can be quantified using the Combination Index (CI), where CI < 1 indicates synergy.
| Combination | Cell Line | Effect | CI Value | Reference |
| Chloroquine + Panobinostat | Ovarian Cancer | Synergistic apoptosis | < 1 | [16] |
| Chloroquine + C2-Ceramide | Lung Cancer (H460) | Enhanced apoptosis | Not specified | [17] |
| rMETase + Chloroquine | Colon Cancer (HCT-116) | Synergistic efficacy | Not specified | [2] |
Note: This table illustrates how to present data on synergistic drug interactions. Specific CI values for this compound combinations are limited in the literature.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a common method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.[1]
Methodology:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT assay).
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the this compound concentration by 1.5 to 2-fold.[1]
-
Repeat: Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the current concentration for additional passages before increasing the dose.
-
Establishment of Resistant Line: A resistant cell line is typically established when it can proliferate in a this compound concentration that is 3-10 fold higher than the initial IC50 of the parental line.[1]
-
Characterization: Regularly assess the IC50 of the developing cell line to monitor the progression of resistance. Once established, the resistant line should be characterized for the expression of resistance markers (e.g., ABC transporters, thymidylate synthase).
Visualization: Workflow for Generating a Resistant Cell Line
DOT script for Resistant Cell Line Generation Workflow
Caption: Workflow for generating a this compound-resistant cell line.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity and is commonly used to determine the cytotoxic effects of drugs.[1]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (and any combination agents) for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for ABC Transporters
This protocol is for detecting the expression levels of ABC transporter proteins, which are often upregulated in drug-resistant cells.
Methodology:
-
Protein Extraction: Lyse parental and this compound-resistant cells to extract total protein. Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-P-gp, anti-ABCG2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare expression levels between sensitive and resistant cells.
Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[10][14][18][19][20]
Methodology:
-
Cell Treatment: Treat cells with this compound and/or combination agents for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Combination of the Autophagy Inhibitor Chloroquine and Recombinant Methioninase Has Selective Synergistic Efficacy on Human Colon Cancer Cells But Not on Normal Human Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of oral this compound-uracil and folinic acid as first-line therapy for metastatic colorectal cancer: Taiwan experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Uracil-tegafur in gastric carcinoma: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. researchgate.net [researchgate.net]
- 10. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound/uracil + calcium folinate in colorectal cancer: double modulation of fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A double blind comparative study of this compound (FT) and UFT (a combination of this compound and uracil) in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination Therapy of Chloroquine and C2-Ceramide Enhances Cytotoxicity in Lung Cancer H460 and H1299 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tegafur-Uracil Dosing in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing tegafur-uracil (B1207778) (UFT) dosing to minimize toxicity in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound-uracil.
Issue 1: Unexpected Severe Toxicity (e.g., rapid weight loss, lethargy, mortality)
-
Possible Cause:
-
Incorrect dose calculation or administration.
-
Increased sensitivity of the specific animal strain or model to 5-fluorouracil (B62378) (5-FU) toxicity.
-
Compromised health status of the animals prior to dosing.
-
Interaction with other administered compounds.
-
-
Troubleshooting Steps:
-
Immediate Action: Stop UFT administration immediately. Provide supportive care as per your institution's animal care guidelines, which may include fluid therapy and nutritional support.
-
Verify Dosing: Double-check all dose calculations, including body weight measurements and solution concentrations. Review the administration technique to ensure accuracy.
-
Review Animal Health Records: Examine the health records of the affected animals for any pre-existing conditions or abnormalities.
-
Consult Literature: Research the known sensitivities of your specific animal model and strain to 5-FU-based chemotherapeutics.
-
Dose De-escalation: If the study is to be continued, consider a dose reduction of 25-50% in a new cohort of animals after consulting with your institution's veterinary staff and animal care and use committee.
-
Issue 2: Significant Myelosuppression (e.g., neutropenia, thrombocytopenia)
-
Possible Cause: Myelosuppression is a known dose-limiting toxicity of 5-FU.[1] The severity can be dose-dependent.
-
Troubleshooting Steps:
-
Monitor Blood Counts: Implement regular monitoring of complete blood counts (CBCs), particularly neutrophil and platelet counts. A significant decrease in neutrophil counts can be an early indicator of hematological toxicity.[1]
-
Establish a Monitoring Schedule: Collect blood samples at baseline and then at regular intervals during and after UFT administration (e.g., weekly or more frequently if toxicity is expected).
-
Dose Adjustment: If significant myelosuppression is observed, consider the following:
-
Interrupt dosing until blood counts recover to an acceptable level.
-
Restart treatment at a reduced dose.
-
Increase the interval between doses.
-
-
Pharmacokinetic-Toxicodynamic (PK-TD) Modeling: For in-depth studies, consider developing a PK-TD model to correlate plasma 5-FU concentrations with the degree of myelosuppression. This can help in predicting and managing toxicity.[1]
-
Issue 3: Neurotoxicity or Cardiotoxicity (e.g., seizures, ataxia, ECG abnormalities)
-
Possible Cause: Neurotoxicity and cardiotoxicity are known side effects of This compound (B1684496) and its metabolites.[2][3] The co-administration of uracil (B121893) with this compound has been shown to decrease these toxicities by inhibiting the degradation of 5-FU.[2]
-
Troubleshooting Steps:
-
Clinical Observation: Closely monitor animals for any neurological signs such as tremors, ataxia, or seizures.
-
Cardiovascular Monitoring: If cardiotoxicity is a concern, perform electrocardiogram (ECG) monitoring to detect abnormalities such as high T-waves.[3]
-
Confirm this compound:Uracil Ratio: Ensure that the molar ratio of this compound to uracil is 1:4, as this ratio is designed to reduce toxicity.[3][4]
-
Dose Reduction: If signs of neurotoxicity or cardiotoxicity appear, cease administration and consider a dose reduction in subsequent experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound-uracil for in vivo animal studies?
A1: The starting dose can vary significantly depending on the animal species, strain, and the specific experimental goals. It is crucial to conduct a thorough literature review for doses used in similar models. For example, a study in dogs used oral UFT doses of 9.7, 16.2, and 24.3 mg/kg/day (corresponding to 3, 5, and 7.5 mg/kg of this compound, respectively).[3] It is recommended to start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Q2: How should I prepare and administer this compound-uracil to my animals?
A2: this compound-uracil is typically administered orally. For animal studies, it is often dissolved or suspended in a suitable vehicle, such as a 1% sodium carboxymethyl cellulose (B213188) solution.[5] Administration is commonly performed via oral gavage to ensure accurate dosing. Ensure that the volume administered is appropriate for the animal's size to avoid distress or injury.
Q3: What are the key parameters to monitor for toxicity?
A3: The following parameters should be monitored regularly:
-
Body Weight: Monitor daily or at least three times a week. Significant weight loss (e.g., >15-20%) is a key indicator of toxicity.
-
Clinical Signs: Observe animals daily for changes in behavior, appetite, posture, and signs of distress.
-
Complete Blood Counts (CBCs): Monitor for myelosuppression, with a focus on neutrophil and platelet counts.
-
Serum Chemistry: Assess liver and kidney function.
-
Specific Toxicity Signs: Monitor for any signs of neurotoxicity or cardiotoxicity as mentioned in the troubleshooting guide.
Q4: What is the mechanism of action of this compound-uracil and how does uracil reduce toxicity?
A4: this compound is a prodrug that is converted in the body to 5-fluorouracil (5-FU), the active cytotoxic agent. 5-FU exerts its anticancer effect by inhibiting thymidylate synthase and incorporating into RNA and DNA, leading to cell death. Uracil is combined with this compound to competitively inhibit the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is responsible for the degradation of 5-FU. By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU, enhancing its antitumor effect. This modulation also allows for lower doses of this compound to be used, which can help in reducing toxicity.[4]
Data Presentation
Table 1: Summary of this compound-Uracil Dosing and Toxicity in a 9-Month Dog Study
| UFT Dose (mg/kg/day) | This compound Component (mg/kg/day) | Observed Toxicities |
| 9.7 | 3.0 | Maximum safe dose for males; some toxicity observed in females. |
| 16.2 | 5.0 | High T-wave on ECG in some males; micro-vacuolizations in the cerebrum. |
| 24.3 | 7.5 | Slight decrease in food consumption in males; high T-wave on ECG in some males; micro-vacuolizations in the cerebrum.[3] |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of this compound-Uracil in a Rodent Cancer Model
-
Animal Model: Utilize an appropriate tumor model (e.g., colorectal cancer induced by 1,2-dimethylhydrazine (B38074) and dextran (B179266) sulfate (B86663) sodium in rats).[5][6]
-
Drug Preparation: Prepare a suspension of this compound-uracil (in a 1:4 molar ratio) in a suitable vehicle (e.g., 1% sodium carboxymethyl cellulose). The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).
-
Dosing: Administer the prepared UFT suspension orally via gavage once daily.
-
Monitoring:
-
Record body weight and observe for clinical signs of toxicity daily.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at predetermined intervals (e.g., weekly) for complete blood counts.
-
At the end of the study, collect tissues for histopathological analysis to assess for any organ-specific toxicities.
-
-
Data Analysis: Analyze changes in body weight, blood parameters, and histopathological findings to evaluate the toxicity profile of the administered dose.
Visualizations
Caption: Metabolic pathway of this compound-uracil.
Caption: General experimental workflow for a UFT animal study.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A nine-month chronic toxicity study of this compound-uracil mixture (UFT) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification method for 5-FU, uracil, and this compound using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
Technical Support Center: Troubleshooting High Variability in 5-FU Plasma Levels from Tegafur
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high variability in 5-fluorouracil (B62378) (5-FU) plasma levels derived from its prodrug, tegafur (B1684496).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the conversion of this compound to 5-FU?
A1: this compound is a prodrug that is bioactivated to the anticancer agent 5-FU. This conversion is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] Specifically, CYP2A6 has been identified as the principal enzyme responsible for this bioactivation process.[1][4][5] Other CYP isoforms, such as CYP1A2 and CYP2C8, also contribute to this conversion, and the extent of their involvement can vary between individuals.[6] Additionally, thymidine (B127349) phosphorylase is another enzyme involved in the metabolic activation of this compound.[4][5][7]
Q2: What are the main factors that contribute to high inter-individual variability in 5-FU plasma levels after this compound administration?
A2: High inter-individual variability in 5-FU plasma levels is a known issue and can be attributed to several factors:
-
Genetic Polymorphisms in CYP2A6: Genetic variations in the CYP2A6 gene can lead to differences in enzyme activity, which in turn affects the rate and extent of this compound's conversion to 5-FU.[8]
-
Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Activity: DPD is the primary enzyme responsible for the catabolism (breakdown) of 5-FU.[9][10] Genetic polymorphisms in the DPYD gene, which encodes for DPD, can result in reduced or deficient DPD activity. This leads to decreased clearance of 5-FU, prolonged half-life, and consequently, higher and more variable plasma concentrations, increasing the risk of toxicity.[9][11][12][13]
-
Co-administration with DPD Inhibitors: this compound is often formulated with uracil (B121893) (as UFT) or other DPD inhibitors.[14][15][16] Uracil competitively inhibits DPD, intentionally slowing down the degradation of 5-FU and thereby increasing its plasma levels and therapeutic effect.[14][17] Variations in the absorption and metabolism of these co-administered drugs can also contribute to 5-FU level variability.
-
Enantioselectivity of Metabolism: this compound is administered as a racemic mixture of R- and S-enantiomers. The metabolizing enzyme CYP2A6 exhibits enantioselectivity, with a preference for converting the R-enantiomer of this compound to 5-FU.[4][8]
Q3: How does the co-administration of uracil with this compound (UFT) impact 5-FU levels?
A3: The combination of this compound and uracil, known as UFT, is designed to modulate 5-FU pharmacology. Uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism.[14][16][17] By inhibiting DPD, uracil reduces the breakdown of 5-FU, leading to sustained and higher plasma concentrations of the active drug.[16] This biochemical modulation enhances the antitumor activity of 5-FU.[14]
Troubleshooting Guide for Experimental Variability
This guide addresses common issues encountered during the measurement of 5-FU plasma levels in preclinical and clinical research.
Issue 1: High variability in replicate measurements from the same plasma sample.
| Potential Cause | Troubleshooting Step |
| Sample Preparation Inconsistency | Ensure consistent and validated procedures for protein precipitation and/or liquid-liquid extraction. Use of an internal standard is crucial. |
| Analytical Instrument Instability | Check the performance of the HPLC or LC-MS/MS system. Verify pump flow rates, detector response, and column integrity. Run system suitability tests before each batch. |
| Improper Sample Handling | Ensure plasma samples are thawed and mixed thoroughly but gently before aliquoting for analysis to avoid concentration gradients. |
Issue 2: Unexpectedly high or low 5-FU concentrations across a study group.
| Potential Cause | Troubleshooting Step |
| Inaccurate Blood Sampling Time | Standardize the timing of blood collection relative to this compound administration. For continuous infusions, ensure steady-state has been reached.[18][19] Early or late sampling can lead to misleading results.[18][19] |
| Incorrect Blood Sampling Technique | Avoid drawing blood from the administration line to prevent contamination with the infusate.[20] Use a peripheral port or a separate venous draw.[20] |
| Delayed Sample Processing | Centrifuge blood samples promptly after collection to separate plasma. Delayed processing can lead to inaccurate results.[18][19] |
| Hemolysis | Hemolyzed samples can interfere with certain analytical assays. Inspect samples for hemolysis and exclude if necessary.[18][19] |
| Genetic Factors | Consider genotyping subjects for polymorphisms in CYP2A6 and DPYD genes, as these are major contributors to inter-individual variability.[8][9] |
| Drug-Drug Interactions | Review concomitant medications for potential inducers or inhibitors of CYP2A6 or other relevant drug-metabolizing enzymes. |
Issue 3: Poor recovery or inconsistent results with the analytical method.
| Potential Cause | Troubleshooting Step |
| Suboptimal Extraction Efficiency | Optimize the sample extraction method. Test different solvents or solid-phase extraction (SPE) cartridges. A study reported good recovery for 5-FU and this compound using a specific HPLC method.[21][22] |
| Matrix Effects in LC-MS/MS | Evaluate and minimize matrix effects by optimizing the sample cleanup process or using a stable isotope-labeled internal standard. |
| Analyte Instability | Ensure proper storage of plasma samples (typically at -80°C). For 5-FU, a sample stabilizer may be required immediately after blood draw to prevent degradation.[20] |
Data Presentation
Table 1: Summary of Analytical Methods for this compound and 5-FU Quantification in Plasma
| Analytical Method | Analytes | Calibration Range | Limit of Quantification (LOQ) | Recovery | Precision (%RSD) |
| HPLC[21][22] | This compound, 5-FU | 0.5-150 µg/mL (this compound), 0.0125-5 µg/mL (5-FU) | 0.05 µg/mL (this compound), 0.0125 µg/mL (5-FU) | 88.5% (this compound), 96.5% (5-FU) | <8% |
| UPLC-MS/MS[23][24] | This compound, 5-FU, Uracil | 200-50,000 ng/mL (this compound), 2-500 ng/mL (5-FU), 20-5000 ng/mL (Uracil) | Not explicitly stated, but LLOQ is the lower end of the calibration range. | 87.8% (this compound), 79.9% (5-FU), 80.9% (Uracil) | <13.3% |
| LC-MS/MS[25] | 5-FU | 10-10,000 ng/mL (using two overlapping curves) | 10 ng/mL | Not reported | Within-run: 1.6-11%, Between-run: 3.1-12% |
Experimental Protocols
Protocol 1: Sample Collection and Handling for 5-FU Plasma Analysis
This protocol is a generalized guideline based on best practices to minimize pre-analytical variability.
-
Patient/Subject Preparation: If required by the analytical method, instruct subjects to avoid specific foods or beverages (e.g., caffeine) for a defined period before blood collection.[20]
-
Timing of Blood Draw: Collect blood samples at a standardized time point after this compound administration to ensure consistency. For continuous infusions, samples should be taken at steady-state, typically at least 18 hours after the start of the infusion.[20]
-
Blood Collection:
-
Sample Processing:
-
Gently invert the collection tube several times to mix the blood with the anticoagulant and stabilizer.
-
Centrifuge the blood sample within 30 minutes of collection at a specified speed and temperature (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.
-
-
Storage:
-
Aliquot the plasma into appropriately labeled cryovials.
-
Immediately freeze the plasma samples and store them at -80°C until analysis.
-
Protocol 2: General Procedure for Plasma 5-FU and this compound Analysis by LC-MS/MS
This protocol outlines a general workflow. Specific parameters must be optimized and validated for the particular instrumentation and reagents used.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of this compound, 5-FU, and their respective internal standards (e.g., stable isotope-labeled analogs) in a suitable solvent.
-
Prepare a series of calibration standards and QCs at different concentrations by spiking blank plasma with the stock solutions.
-
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma sample, standard, or QC (e.g., 100 µL), add the internal standard solution.
-
Add a precipitating agent (e.g., ice-cold acetonitrile (B52724) or methanol) at a defined ratio (e.g., 3:1 v/v).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate LC column (e.g., C18).
-
Use a suitable mobile phase gradient to achieve chromatographic separation of this compound, 5-FU, and their internal standards.
-
Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions and collision energies for each analyte and internal standard.[24]
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentrations of 5-FU and this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound to 5-FU and key factors influencing variability.
Caption: A logical workflow for troubleshooting high variability in 5-FU plasma levels.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinPGx [clinpgx.org]
- 3. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselectivity in the cytochrome P450-dependent conversion of this compound to 5-fluorouracil in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The contribution of cytochrome P450 to the metabolism of this compound in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from this compound, an anticancer prodrug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of CYP2A6 genetic polymorphism on the metabolic conversion of this compound to 5-fluorouracil and its enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydropyrimidine Dehydrogenase Gene Variation and Its Association with 5-Fluorouracil Toxicity in Colorectal Patients | Asian Pacific Journal of Cancer Biology [waocp.com]
- 12. Fluorouracil Therapy and DPYD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Fluorouracil Toxicity and DPYD: Overview, Clinical Implications of the Genetic Mutation, Testing for the Genetic Mutation [emedicine.medscape.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Uracil-tegafur in gastric carcinoma: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Measurements of 5-FU Plasma Concentrations in Patients with Gastrointestinal Cancer: 5-FU Levels Reflect the 5-FU Dose Applied [scirp.org]
- 20. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]
- 21. Determination of 5-fluorouracil and its prodrug this compound in plasma and tissue by high-performance liquid chromatography in a single injection: validation for application in clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Simultaneous quantification method for 5-FU, uracil, and this compound using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simultaneous quantification method for 5-FU, uracil, and this compound using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
Technical Support Center: Enhancing Tegafur Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when improving the oral bioavailability of tegafur (B1684496) formulations.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the formulation, characterization, and evaluation of this compound delivery systems.
Issue 1: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL) in Nanoparticle Formulations
-
Q: My this compound-loaded chitosan (B1678972) nanoparticles exhibit low encapsulation efficiency. What are the potential causes and how can I improve it?
-
A: Low encapsulation efficiency in chitosan nanoparticles prepared by ionic gelation can stem from several factors. This compound's solubility characteristics and its interaction with the chitosan-tripolyphosphate (TPP) matrix are critical.
-
pH Optimization: The pH of the chitosan and TPP solutions governs their charge density, which is crucial for the ionic interaction and particle formation. Ensure the pH of the chitosan solution is below its pKa (around 6.5) to maintain positive charges on the amino groups, and the TPP solution is at an appropriate pH to be negatively charged.
-
Chitosan-to-TPP Ratio: An improper ratio can lead to incomplete gelation or the formation of loose aggregates that cannot effectively entrap the drug. Systematically vary the mass ratio of chitosan to TPP to find the optimal point for compact nanoparticle formation.
-
Drug-Polymer Interaction: this compound may have weak interactions with the chitosan matrix. You could explore modifying the chitosan or adding a surfactant to improve the affinity between the drug and the polymer network. The entrapment procedure, where the drug is absorbed into the polymeric network during formation, generally yields higher drug loading values compared to surface adsorption on pre-formed nanoparticles[1].
-
Initial Drug Concentration: Increasing the initial concentration of this compound during formulation can sometimes enhance loading, but only up to a saturation point, beyond which the drug may precipitate instead of being encapsulated.
-
-
-
Q: I am struggling with poor drug loading in my solid lipid nanoparticle (SLN) formulation. What should I investigate?
-
A: Low drug loading in SLNs is often related to the drug's solubility in the lipid matrix and its expulsion during lipid crystallization.
-
Lipid Selection: The solubility of this compound in the solid lipid is paramount. Screen various lipids (e.g., glyceryl monostearate, tristearin, Compritol®) to find one in which this compound has high solubility at a temperature above the lipid's melting point.
-
Surfactant Choice: The type and concentration of surfactant can influence both the stability of the nanoemulsion precursor and the crystallization process of the lipid, thereby affecting drug entrapment.
-
Preparation Method: High-pressure homogenization (hot or cold) is a common method for SLN preparation. The homogenization pressure and number of cycles are critical parameters. Insufficient energy input may lead to larger particles and lower entrapment.
-
Cooling Rate: Rapid cooling of the hot nanoemulsion can sometimes trap the drug more effectively within the lipid matrix before it has a chance to be expelled during recrystallization.
-
-
Issue 2: Formulation Instability and Drug Leakage
-
Q: My liposomal this compound formulation shows significant drug leakage upon storage. How can I improve stability?
-
A: Liposomal instability, leading to drug leakage, can be due to physical or chemical factors.
-
Bilayer Composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol are critical for membrane rigidity and stability. Increasing the cholesterol content can decrease membrane fluidity and reduce drug leakage. Using phospholipids with a higher phase transition temperature (Tc) can also create a more stable bilayer.
-
Surface Modification (PEGylation): Adding polyethylene (B3416737) glycol (PEG) to the liposome (B1194612) surface (PEGylation) can provide steric hindrance, preventing aggregation and fusion of vesicles, which are common causes of instability.
-
Lyophilization: Freeze-drying the liposomal suspension into a powder (proliposome) can significantly enhance long-term stability[2]. This requires the use of cryoprotectants (e.g., trehalose, sorbitol) to protect the vesicles during the freezing and drying process. Proliposomes are dry, free-flowing powders that form a liposomal suspension upon hydration[3].
-
Storage Conditions: Store liposomal formulations at a controlled temperature (usually 4°C) and protect them from light to prevent lipid oxidation and hydrolysis[4].
-
-
-
Q: My nanoparticle suspension is aggregating over time. What are the solutions?
-
A: Nanoparticle aggregation is often due to insufficient surface charge or steric stabilization.
-
Zeta Potential: Measure the zeta potential of your nanoparticles. A value greater than |30| mV generally indicates good electrostatic stability. If the zeta potential is low, you may need to adjust the pH or add charged molecules to the formulation.
-
Steric Stabilizers: Incorporate non-ionic surfactants (e.g., Poloxamers, Tween® 80) or polymers like PEG into your formulation. These molecules adsorb to the nanoparticle surface and provide a steric barrier that prevents particles from approaching each other.
-
Lyophilization: As with liposomes, freeze-drying the nanoparticles into a powder can prevent aggregation during storage.
-
-
Issue 3: Inconsistent In Vitro Drug Release Profiles
-
Q: I am observing a very high initial burst release of this compound from my nanoparticles in my in vitro release study. How can I achieve a more sustained release?
-
A: A high burst release is typically caused by the drug being adsorbed onto the nanoparticle surface rather than being encapsulated within the core.
-
Washing Step: Ensure your nanoparticle purification process (e.g., centrifugation and resuspension) is adequate to remove any unencapsulated or loosely surface-bound drug.
-
Formulation Parameters: Optimize the formulation to favor encapsulation over surface adsorption. For SLNs, this involves ensuring the drug is fully dissolved in the molten lipid. For polymeric nanoparticles, a denser polymer matrix can slow down drug diffusion.
-
Coating: Applying a coating layer (e.g., another polymer) onto the surface of the nanoparticles can act as an additional diffusion barrier, thereby reducing the burst release and providing a more controlled release profile.
-
-
-
Q: My in vitro release results are not reproducible between experiments. What could be the cause?
-
A: Lack of reproducibility in release studies often points to inconsistencies in the formulation process or the release testing methodology itself.
-
Formulation Consistency: Ensure that your nanoparticle preparation method is highly controlled and reproducible in terms of particle size, polydispersity index (PDI), and drug loading.
-
Release Method Standardization: The dialysis membrane method is common for nanoparticles. Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate (allowing free drug to pass but retaining nanoparticles), the dialysis bag is properly sealed, and the sink conditions are maintained throughout the experiment[5][6].
-
Sampling and Analysis: Standardize your sampling times and volumes. Ensure your analytical method (e.g., HPLC) for quantifying this compound is validated and stable in the release medium.
-
-
Quantitative Data on this compound Bioavailability Enhancement
The following tables summarize pharmacokinetic data from studies that have successfully improved the oral bioavailability of this compound using novel formulation strategies.
Table 1: Comparative Pharmacokinetics of this compound Formulations in Rats
| Formulation | Dose (this compound) | Cmax (µg/mL) | Tmax (h) | AUC₀-t (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Tablet Suspension | 54 mg/kg | 14.2 ± 2.5 | 1.0 | 58.7 ± 9.8 | 100% | [7] |
| Proliposomal this compound | 54 mg/kg | 19.8 ± 3.1 | 0.75 | 80.1 ± 11.2 | 136.4% | [7] |
| Furosemide (B1674285) Suspension | - | 2261.7 ng/mL | - | 10130 ng·h/mL | 100% | [8] |
| Furosemide-loaded SLNs | - | 3604.7 ng/mL | - | 17077 ng·h/mL | 168.6% | [8] |
Note: Data for Furosemide-loaded SLNs is included as a representative example of bioavailability enhancement with solid lipid nanoparticles, as direct comparative data for this compound SLNs was not available in the search results.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Glacial acetic acid
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare Chitosan Solution: Dissolve chitosan (e.g., 0.2% w/v) in a 1% (v/v) aqueous acetic acid solution by stirring overnight at room temperature to ensure complete dissolution.
-
Add this compound: Dissolve this compound in the chitosan solution. Gentle heating or sonication may be used to aid dissolution, but care must be taken to avoid drug degradation.
-
Prepare TPP Solution: Prepare an aqueous solution of TPP (e.g., 0.1% w/v).
-
Nanoparticle Formation: While vigorously stirring the this compound-chitosan solution at room temperature, add the TPP solution dropwise. An opalescent suspension should form spontaneously, indicating the formation of nanoparticles.
-
Stirring: Continue stirring for an additional 30-60 minutes to allow for the stabilization of the nanoparticles.
-
Purification: Separate the nanoparticles from the suspension by centrifugation (e.g., 12,000 x g for 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. This step is crucial to remove unencapsulated drug and excess reagents.
-
Final Product: Resuspend the final pellet in a suitable aqueous medium for immediate use or lyophilize for long-term storage (a cryoprotectant is recommended).
Protocol 2: Preparation of this compound-Loaded Proliposomes
This protocol is based on the solvent evaporation on a carrier method.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Sorbitol or Mannitol (as a water-soluble carrier)
-
Deionized water
-
Rotary evaporator
-
Lyophilizer (optional, for final drying)
Procedure:
-
Prepare Lipid Solution: Dissolve the phospholipid (e.g., SPC) and cholesterol in ethanol in a round-bottom flask.
-
Dissolve this compound: Add and dissolve the required amount of this compound into the lipid-ethanol solution.
-
Prepare Carrier: In a separate container, prepare an aqueous solution of the carrier (e.g., sorbitol).
-
Mixing: Add the aqueous carrier solution to the lipid-ethanol solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the ethanol under reduced pressure at a controlled temperature (e.g., 40°C) until a thick, viscous gel or slurry is formed. This process coats the carrier particles with the lipid-drug mixture.
-
Drying: Further dry the product in a vacuum oven or using a lyophilizer to obtain a dry, free-flowing powder. This powder is the proliposome formulation.
-
Reconstitution: To form the liposomal suspension, add a specific volume of aqueous buffer (e.g., PBS pH 7.4) to the proliposome powder and agitate gently. The powder should readily disperse to form a liposomal suspension.
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis membrane method, which is suitable for nanoparticle and liposome formulations.[5][9]
Materials:
-
This compound formulation (nanoparticles or liposomes)
-
Dialysis tubing (with an appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)
-
Release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4; or Simulated Gastric Fluid, pH 1.2, followed by Simulated Intestinal Fluid, pH 6.8)
-
Shaking water bath or USP Dissolution Apparatus II (Paddle Apparatus)
-
Syringes and filters (if needed for sample clarification)
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Prepare Dialysis Bag: Cut a piece of dialysis tubing and hydrate (B1144303) it according to the manufacturer's instructions. Securely close one end with a clip.
-
Load Sample: Accurately pipette a known volume of the this compound formulation (e.g., 1-2 mL of nanoparticle suspension) into the dialysis bag and securely close the other end.
-
Start Release Study: Submerge the loaded dialysis bag into a vessel containing a known volume of pre-warmed (37°C) release medium (e.g., 100 mL). The large volume of the external medium helps maintain sink conditions.
-
Agitation: Place the vessel in a shaking water bath or use a paddle apparatus set to a slow, constant speed (e.g., 50-100 rpm) to ensure gentle mixing.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
Visualizations: Pathways and Workflows
This compound Metabolic Activation Pathway
This compound is a prodrug that is metabolically converted to the active anticancer agent 5-fluorouracil (B62378) (5-FU). This conversion is primarily mediated by Cytochrome P450 enzymes in the liver, with CYP2A6 being a principal enzyme involved.[10][11][12][13]
Caption: Metabolic activation of this compound to 5-Fluorouracil by CYP450 enzymes.
Experimental Workflow for Bioavailability Enhancement
This diagram outlines the logical flow from the formulation of a novel this compound delivery system through its comprehensive evaluation.
Caption: Workflow for developing and evaluating novel this compound formulations.
References
- 1. Chitosan nanoparticles as a new delivery system for the chemotherapy agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. In vitro–in vivo and pharmacokinetic evaluation of solid lipid nanoparticles of furosemide using Gastroplus™ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The contribution of cytochrome P450 to the metabolism of this compound in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from this compound, an anticancer prodrug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselectivity in the cytochrome P450-dependent conversion of this compound to 5-fluorouracil in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tegafur-Induced Gastrointestinal Toxicity in Preclinical Research
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the gastrointestinal (GI) toxicity of tegafur (B1684496) and its active metabolite, 5-fluorouracil (B62378) (5-FU), in preclinical models.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High mortality or acute distress shortly after oral gavage | 1. Gavage Error: Accidental administration into the trachea. 2. Gastroesophageal Reflux & Aspiration: High dose volume, high concentration of the formulation, or pharmacological effects of the compound can lead to reflux and subsequent aspiration into the lungs.[1][2][3] 3. Formulation Irritancy: The vehicle or the drug itself may be causing acute irritation to the esophagus or stomach.[4] | 1. Refine Gavage Technique: Ensure proper training and technique. Consider using a flexible gavage needle. Coating the tip of the gavage needle with a palatable substance may encourage swallowing and ease passage.[5] 2. Optimize Formulation & Dosing: Reduce the dosing volume (typically ≤10 mL/kg for rats).[6] If high concentrations are necessary, consider splitting the dose. Dosing fasted animals can also reduce the risk of reflux.[1][2] 3. Vehicle Selection: Ensure the vehicle's pH is near neutral (~pH 5-9).[7] For suspensions, ensure uniform particle size and proper mixing to avoid administering a concentrated slug of the compound. |
| Inconsistent or absent diarrhea development | 1. Insufficient Dose: The administered dose of this compound may be too low to consistently induce significant GI toxicity. 2. Animal Strain/Species Variability: Different rodent strains can have varying sensitivities to chemotherapy-induced mucositis. 3. Dietary Factors: The type of animal chow can influence gut health and response to injury. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for inducing a consistent, sub-lethal level of diarrhea in your specific animal model.[8] 2. Standardize Animal Model: Use a consistent species and strain known to be sensitive to 5-FU-induced mucositis (e.g., Wistar Han rats, BALB/c mice).[8][9] 3. Consistent Diet: Ensure all animals receive the same standard chow throughout the experiment. |
| Severe body weight loss (>20%) leading to premature euthanasia | 1. Excessive Toxicity: The dose of this compound is too high, causing severe systemic toxicity beyond the intended GI effects. 2. Dehydration: Severe diarrhea leads to significant fluid and electrolyte loss. 3. Reduced Food/Water Intake: Mucositis can be painful, leading to anorexia and adipsia. | 1. Dose Adjustment: Reduce the this compound dose or the duration of administration. The goal is to model toxicity, not cause excessive suffering or non-protocol deaths. 2. Supportive Care: Provide supportive care such as subcutaneous fluid administration (e.g., sterile saline) to prevent dehydration. Ensure easy access to softened food or palatable nutritional supplements. 3. Monitor Closely: Increase the frequency of animal monitoring (e.g., twice daily) for clinical signs and body weight. |
| Variability in histological damage scores | 1. Inconsistent Tissue Sampling: Collecting intestinal samples from different locations can introduce variability. 2. Subjective Scoring: Lack of a standardized scoring system can lead to inter-observer variability. 3. Fixation Artifacts: Improper tissue fixation can affect histological interpretation. | 1. Standardize Sampling: Always collect tissue from the same anatomical region of the intestine (e.g., 5 cm proximal to the cecum for jejunum samples).[8] 2. Use a Validated Scoring System: Adopt a standardized, detailed histological scoring system (see Experimental Protocols section). Have samples scored by a trained individual, preferably blinded to the treatment groups.[10][11] 3. Optimize Fixation: Ensure prompt and adequate fixation of tissue samples in 10% neutral buffered formalin immediately after collection. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced gastrointestinal toxicity?
A1: this compound is a prodrug that is converted in the body to 5-fluorouracil (5-FU).[11] 5-FU is an antimetabolite that disrupts DNA synthesis, primarily affecting rapidly dividing cells like those lining the gastrointestinal tract.[12] This leads to apoptosis of intestinal stem cells in the crypts, resulting in villous atrophy, loss of mucosal barrier integrity, and inflammation, a condition known as intestinal mucositis.[5][8] This damage impairs the gut's absorptive capacity and increases secretion, leading to diarrhea.[12][13]
Q2: How does S-1 (a combination of this compound, gimeracil, and oteracil) reduce GI toxicity?
A2: S-1 is a formulation designed to enhance the anticancer effects of this compound while reducing its toxicity.[14] Oteracil potassium, a component of S-1, is an inhibitor of orotate (B1227488) phosphoribosyltransferase (OPRT). Oteracil is distributed at high concentrations in the gastrointestinal tract and locally inhibits the phosphorylation of 5-FU into its active form, thereby lessening the damage to the intestinal mucosa without compromising the systemic antitumor effect.[15]
Q3: What vehicle should I use for the oral administration of this compound in my preclinical study?
A3: A common and generally well-tolerated vehicle for oral administration in rodent studies is an aqueous solution of 0.5% carboxymethylcellulose (CMC) with 0.1% Polysorbate 80 (Tween® 80).[6] Methylcellulose derivatives are widely used as suspending agents in preclinical studies.[6] It is crucial to ensure the chosen vehicle does not cause adverse effects on its own and maintains the stability of the this compound formulation.
Q4: Myelosuppression is a known side effect of 5-FU. How can I assess this in my study?
A4: Myelosuppression, characterized by a decrease in white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia), is a significant systemic toxicity.[16][17] To assess this, you can collect blood samples (e.g., via cardiac puncture at the terminal endpoint) for a complete blood count (CBC) analysis.[16] A screening model in mice can use changes in neutrophil counts as a primary indicator of myelosuppression.[18]
Q5: What are the key signaling pathways involved in this compound/5-FU-induced intestinal mucositis?
A5: Key signaling pathways activated during 5-FU-induced intestinal mucositis include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20][21] 5-FU induces cellular stress and the production of reactive oxygen species (ROS), which activates these pathways. This leads to the upregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, amplifying the inflammatory response and contributing to mucosal damage.[20][21]
Data Presentation: Quantitative Preclinical Data
Table 1: Dose-Response of 5-Fluorouracil on Diarrhea and Mortality in Rats
Data adapted from a study inducing chemotherapy-induced diarrhea. Note that this compound's toxicity is mediated by its conversion to 5-FU.
| 5-FU Dose (mg/kg, single IP injection) | Diarrhea Incidence (%) | Mean Onset of Diarrhea (hours ± SD) | Mortality Rate (%) |
| 30 | 50.0% | 84 ± 16.7 | 16.7% |
| 40 | 66.6% | 64.5 ± 13.3 | 33.3% |
| 50 | 66.6% | 64.5 ± 13.3 | 83.3% |
(Source: Preliminary Study for Development of an Experimental Model of Cancer Chemotherapy Induced Diarrhea, 2020)[8]
Table 2: Effect of this compound Formulations on Intestinal Permeability in Rats
| Treatment Group | Drug Administered (in food for 14 days) | Urinary Lactulose/Mannitol (L/M) Recovery Ratio (Mean ± SE) |
| A (Control) | Untreated | 0.15 ± 0.08 |
| B | This compound (FT) + Gimeracil (CDHP) | 0.23 ± 0.13 |
| C | S-1 (FT + CDHP + Oteracil) | 0.09 ± 0.04 |
(Source: Increased intestinal permeability correlates with gastrointestinal toxicity among formulations of the fluorouracil analogue this compound in rats, 2002)[22]
Table 3: Effect of Various Chemotherapies on Jejunum Villus Height in Rats
All treatments were administered for 72 hours. This table illustrates that villus atrophy is a common feature of mucositis induced by various agents, including 5-FU.
| Treatment Group | Dose (mg/kg) | Villus Height Reduction (%) |
| 5-Fluorouracil (5-FU) | 150 | ~42% |
| Doxorubicin | 16 | ~42% |
| Idarubicin | 10 | ~42% |
| Irinotecan | 200 | ~42% |
| Methotrexate | 20 | No significant reduction |
(Source: Evaluation and validation of chemotherapy-specific diarrhoea and histopathology in rats, 2017)[8]
Experimental Protocols
Protocol 1: Induction of Gastrointestinal Toxicity in Rodents
This protocol is based on models of 5-FU-induced mucositis, which is the mechanism of this compound's GI toxicity.
-
Animal Model: Male Wistar rats (200-250g) or BALB/c mice (20-25g).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment, with free access to standard chow and water.
-
This compound Formulation: Prepare this compound in a suitable vehicle, such as 0.5% CMC with 0.1% Tween® 80 in sterile water.[6] Ensure the solution is homogenized before each administration.
-
Administration:
-
Monitoring:
-
Record body weight daily.
-
Assess stool consistency daily using a scoring system (e.g., 0=normal pellets, 1=soft, 2=unformed/mild diarrhea, 3=watery/severe diarrhea).[10]
-
Monitor for clinical signs of toxicity such as lethargy, piloerection, and dehydration.
-
-
Endpoint: Euthanize animals at a predetermined time point (e.g., 72 hours after the last dose for acute models, or on day 15 for longer studies) for tissue collection.
Protocol 2: Assessment of Intestinal Histopathology
-
Tissue Collection: At the experimental endpoint, collect a 2-3 cm segment of the jejunum (e.g., 5 cm proximal to the cecum).
-
Fixation: Gently flush the lumen with cold saline, then fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Processing: Process the fixed tissue for paraffin (B1166041) embedding, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Analysis:
-
Morphometry: Measure villus height (from the tip to the crypt junction) and crypt depth (from the crypt junction to the base) using calibrated imaging software. Atrophy is indicated by a reduction in villus height.[10][23]
-
Histological Scoring: Score the sections based on a standardized system (example below).
-
Sample Histological Scoring Criteria for Intestinal Mucositis [10][11]
| Score | Description |
| 0 | Normal mucosal architecture, no cellular infiltrate. |
| 1 | Mild changes: Slight villus shortening, mild increase in inflammatory cells in the lamina propria. |
| 2 | Moderate changes: Significant villus atrophy, moderate inflammatory infiltrate, loss of goblet cells, epithelial hyperplasia. |
| 3 | Severe changes: Marked villus atrophy with near-complete loss, severe inflammatory infiltrate extending to the submucosa, crypt abscesses, and focal ulceration. |
| 4 | Most severe changes: Transmural inflammation, extensive ulceration, and complete loss of mucosal architecture. |
Protocol 3: Assessment of Myelosuppression
-
Blood Collection: At the terminal endpoint, collect whole blood via cardiac puncture into EDTA-coated tubes.
-
Complete Blood Count (CBC): Analyze the samples using an automated hematology analyzer calibrated for the specific species (mouse or rat).
-
Key Parameters: The primary endpoints for myelosuppression are:
-
Total White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Platelet Count
-
Red Blood Cell (RBC) count and Hemoglobin levels[24]
-
-
Interpretation: A significant decrease in these cell counts compared to the vehicle control group indicates myelosuppression.[16][18]
Mandatory Visualizations
This compound Metabolism and GI Toxicity Workflow
Caption: Workflow of this compound metabolism to 5-FU and subsequent induction of GI toxicity.
Signaling Pathways in 5-FU-Induced Intestinal Mucositis
Caption: Key signaling pathways activated by 5-FU leading to intestinal mucositis.
References
- 1. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies | Semantic Scholar [semanticscholar.org]
- 4. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gadconsulting.com [gadconsulting.com]
- 8. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemotherapy induced gastrointestinal toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Chemotherapy-Induced Constipation and Diarrhea: Pathophysiology, Current and Emerging Treatments [frontiersin.org]
- 14. Antitumor activity and low intestinal toxicity of S-1, a new formulation of oral this compound, in experimental tumor models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 17. The impact of myelosuppression on quality of life of patients treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 5-Fluorouracil induced intestinal mucositis via nuclear factor-κB activation by transcriptomic analysis and in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Alteration of Gut Microbiota and Inflammatory Cytokine/Chemokine Profiles in 5-Fluorouracil Induced Intestinal Mucositis [frontiersin.org]
- 22. Increased intestinal permeability correlates with gastrointestinal toxicity among formulations of the fluorouracil analogue this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of a novel dual murine model of chemotherapy-induced oral and intestinal mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Risk Prediction of Myelosuppression Following First-line Chemotherapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to maintain drug resistance in tegafur-resistant cell lines in culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to maintaining drug resistance in tegafur-resistant cell lines. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and reliability of your cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to continuously culture this compound-resistant cell lines in the presence of the drug?
To maintain the resistant phenotype, it is often necessary to culture the cells in a medium containing a specific concentration of This compound (B1684496).[1][2] The absence of this selective pressure can lead to the gradual loss of resistance, as sensitive cells may outcompete the resistant ones over time.
Q2: What is the recommended concentration of this compound for maintaining resistance?
The ideal concentration for maintaining resistance is typically in the range of the IC10-IC20 (the concentration that inhibits cell growth by 10-20%) of the resistant cell line.[1] It is advisable to periodically measure the IC50 value to ensure the resistance level is being maintained.[1]
Q3: How often should I passage my this compound-resistant cell lines?
Resistant cell lines should be passaged when they reach 80-90% confluency to ensure optimal health and growth.[3] Overgrowth can lead to nutrient depletion and accumulation of toxic byproducts, which can affect the stability of the resistant phenotype.
Q4: What are the signs that my cell line may be losing its this compound resistance?
A key indicator of the loss of resistance is a decrease in the IC50 value of this compound. If you observe increased cell death at the maintenance concentration or a significant change in cell morphology or growth rate, it is crucial to re-evaluate the resistance profile of your cell line.
Q5: Is it necessary to use antibiotics in the culture medium for this compound-resistant cell lines?
Routine use of antibiotics is generally not recommended as it can mask low-level contamination and may interfere with experimental results.[4] Good aseptic technique is the best way to prevent contamination.[4] Antibiotics should only be used for short periods, for example, when establishing a new cell line from tissue.[4]
Troubleshooting Guide
Q1: My this compound-resistant cell line is showing unexpected sensitivity to the drug. What could be the cause?
-
Possible Causes and Solutions:
-
Genetic Drift: Prolonged culturing can lead to genetic changes and loss of the resistant phenotype. It is recommended to use cells from a low-passage frozen stock.[5]
-
Mycoplasma Contamination: Contamination can alter cellular metabolism and drug response. Regularly test your cell lines for mycoplasma.[5]
-
Cross-Contamination: The resistant cell line may have been contaminated with the sensitive parental cell line. Perform short tandem repeat (STR) profiling to confirm the cell line's identity.[5]
-
Reagent Quality:
-
This compound Potency: The potency of this compound may have degraded. Use a fresh stock of the drug and store it according to the manufacturer's instructions.[5]
-
Media and Supplements: Variations in media components or serum batches can influence cell growth and drug sensitivity. Maintain consistency in your reagents.[5]
-
-
Q2: I am not observing the expected molecular markers of this compound resistance in my cell line.
-
Possible Causes and Solutions:
-
Alternative Resistance Mechanisms: The cells may have developed resistance through a mechanism that does not involve the molecular marker you are probing for.[5] this compound is a prodrug of 5-fluorouracil (B62378) (5-FU), and resistance can arise from alterations in 5-FU metabolism, such as changes in the expression of thymidylate synthase (TS), orotate (B1227488) phosphoribosyltransferase (OPRT), or thymidine (B127349) kinase (TK).[6][7]
-
Antibody Specificity: If using Western blotting, the primary antibody may not be specific or sensitive enough. Validate your antibody using appropriate positive and negative controls.[5]
-
Protein Extraction and Handling: Ensure your protein extraction protocol is optimized for the target protein and that samples are handled correctly to prevent degradation.[5]
-
Quantitative Data Summary
The maintenance of drug resistance is a dynamic process. The following table provides general guidelines for drug concentrations used in the culture of resistant cell lines.
| Parameter | Recommendation | Rationale |
| Maintenance Concentration | IC10 - IC20 of the resistant cell line | Provides sufficient selective pressure to maintain resistance without causing excessive cytotoxicity.[1] |
| Verification of Resistance | Periodically determine the IC50 value | Confirms the stability of the resistant phenotype over time.[1] |
| Fold Resistance | 3- to 10-fold increase in IC50 compared to the parental cell line | Generally considered a significant level of drug resistance.[1] |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Plot the cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: General Maintenance of this compound-Resistant Cell Lines
-
Culture Medium: Use the recommended complete medium for the parental cell line, supplemented with a maintenance concentration of this compound (typically IC10-IC20 of the resistant line).[1]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with DPBS, and detach the cells using trypsin-EDTA.[1][3]
-
Cell Splitting: Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh, pre-warmed medium containing this compound and seed into new flasks at the appropriate density.
-
Monitoring: Regularly observe the cells for changes in morphology and growth characteristics. Periodically confirm the IC50 to ensure resistance is maintained.[1]
Protocol 3: Cryopreservation of this compound-Resistant Cell Lines
-
Cell Preparation: Harvest cells in their logarithmic growth phase.
-
Freezing Medium: Prepare a freezing medium consisting of complete culture medium with 10% DMSO and 20% fetal bovine serum, or 10% DMSO and 90% serum.
-
Freezing Process: Resuspend the cell pellet in the freezing medium at a concentration of 1-5 x 10^6 cells/mL. Transfer the cell suspension to cryovials.
-
Controlled Cooling: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Long-Term Storage: Transfer the vials to liquid nitrogen for long-term storage.
Visualizations
Caption: A workflow diagram for the routine maintenance of this compound-resistant cell lines.
Caption: A logical workflow for troubleshooting the loss of drug resistance.
Caption: Simplified pathway of this compound activation and potential resistance mechanisms.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of DPD Deficiency on Tegafur Toxicity in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency on the toxicity of tegafur (B1684496) in various research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DPD deficiency increases this compound toxicity?
A1: this compound is a prodrug that is converted in the body to 5-fluorouracil (B62378) (5-FU), the active cytotoxic agent. Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the rate-limiting enzyme responsible for the catabolism (breakdown) of over 80% of administered 5-FU into inactive metabolites.[1][2] In research models with DPD deficiency, the breakdown of 5-FU is significantly reduced. This leads to prolonged and elevated systemic exposure to 5-FU, causing increased incorporation into RNA and DNA and inhibition of thymidylate synthase, which collectively result in severe, often life-threatening, toxicity to rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[3]
Q2: We are observing severe, unexpected toxicity in our animal model after this compound administration. Could DPD deficiency be the cause?
A2: Yes, unexpected and severe toxicity is a hallmark of DPD deficiency when fluoropyrimidine drugs like this compound are administered.[4][5][6] Clinical signs in animal models can include rapid weight loss, severe diarrhea, mucositis, and profound neutropenia.[6] If your animal colony has not been screened for Dpyd gene variants, it is possible that some animals are carriers of mutations that reduce or eliminate DPD enzyme activity. We recommend genotyping your animals to confirm their DPD status.
Q3: What are the most common DPYD variants that cause DPD deficiency?
A3: In human populations, several key variants in the DPYD gene are known to cause DPD deficiency. While the specific spontaneous mutations in laboratory animal strains may differ, the human variants provide a basis for understanding the types of genetic alterations that can impact enzyme function. The most clinically relevant variants include:
-
DPYD*2A (c.1905+1G>A): A splice site variant that leads to the skipping of an entire exon, resulting in a non-functional protein.
-
DPYD*13 (c.1679T>G): A missense mutation that significantly reduces enzyme activity.
-
c.2846A>T: Another missense mutation that impairs DPD function.
-
c.1236G>A/HapB3: A variant in linkage disequilibrium with a deep intronic mutation that affects splicing.
Researchers using animal models should consult literature specific to their chosen species and strain to identify known functional Dpyd variants.
Q4: How can I determine if my cell line or animal model is DPD deficient?
A4: DPD deficiency can be assessed through two main approaches:
-
Genotyping: This involves sequencing the DPYD (Dpyd in animals) gene to identify known mutations that lead to decreased or absent enzyme function. This is the most definitive way to determine the genetic basis for potential DPD deficiency.
-
Phenotyping: This measures the functional activity of the DPD enzyme. Common methods include:
-
DPD enzyme activity assay: Directly measures the conversion of a substrate (like 5-FU or uracil) to its metabolite in cell lysates or tissue homogenates (e.g., liver).
-
Uracil (B121893) level measurement: DPD is also the primary enzyme for uracil breakdown. In DPD deficiency, endogenous uracil levels in plasma or cell culture media may be elevated.[7]
-
Q5: We do not have access to DPD-deficient models. Can we mimic DPD deficiency pharmacologically?
A5: Yes, it is possible to pharmacologically inhibit DPD activity to mimic a deficient state. Gimeracil (B1684388), a component of the oral fluoropyrimidine S-1, is a potent DPD inhibitor.[8] By co-administering gimeracil with this compound to wild-type animals, you can simulate the increased and prolonged exposure to 5-FU seen in DPD deficiency. However, it is important to carefully titrate the dose of gimeracil to achieve the desired level of DPD inhibition.
Troubleshooting Guides
Problem 1: High variability in toxicity observed in an in vivo study with this compound.
| Possible Cause | Troubleshooting Step |
| Undiagnosed DPD Deficiency in the Cohort | Some animals in your "wild-type" group may be heterozygous for a Dpyd mutation, leading to intermediate DPD activity and variable sensitivity to this compound. Solution: Genotype all animals in your colony for known functional Dpyd variants before starting the experiment. Segregate them into wild-type, heterozygous, and homozygous deficient groups. |
| Inconsistent Drug Formulation/Administration | This compound may not be uniformly suspended in the vehicle, leading to inconsistent dosing. Solution: Ensure your this compound formulation is homogenous. Prepare fresh daily if possible and vortex thoroughly before each administration. For oral gavage, ensure all technicians are using a consistent technique and volume. |
| Circadian Rhythm of DPD Activity | DPD enzyme activity can vary depending on the time of day, which may affect 5-FU metabolism and toxicity.[9] Solution: Standardize the time of day for drug administration across all experimental groups. |
| Sex Differences | Some studies suggest potential sex-based differences in fluoropyrimidine metabolism and toxicity. Solution: Analyze your data separately for male and female animals. Ensure balanced sex distribution across your experimental groups. |
Problem 2: In vitro cell culture shows unexpected sensitivity or resistance to this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect DPD Status of Cell Line | The assumed DPD status of your cell line may be incorrect. Solution: Perform both genotyping and a DPD enzyme activity assay on your cell line to confirm its DPD status. Compare your results to published data for that cell line if available. |
| Low Conversion of this compound to 5-FU | The cell line may have low expression of the enzymes (e.g., cytochrome P450 enzymes) required to convert this compound to 5-FU. Solution: Consider using 5-FU directly in your in vitro assays to bypass the need for metabolic activation. This will allow you to directly assess the impact of DPD deficiency on the cytotoxicity of the active compound. |
| Media Components Interfering with Drug | Components in the cell culture media or serum may bind to or interfere with this compound or its metabolites. Solution: Review the composition of your media. If possible, perform a pilot study with a simpler, defined medium to see if the results change. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered enzyme expression in cell lines. Solution: Use low-passage cells for your experiments and maintain consistent passage numbers across all replicates. |
Data Presentation
The following tables summarize expected quantitative outcomes when studying this compound toxicity in DPD-deficient models. Note: Specific values for this compound are limited in the literature for research models; therefore, some data are extrapolated from studies on 5-FU, the active metabolite of this compound.
Table 1: Expected Relative DPD Enzyme Activity and this compound/5-FU Sensitivity in In Vitro Models
| DPYD Genotype/Status | Expected DPD Enzyme Activity (Relative to Wild-Type) | Expected IC50 for this compound/5-FU |
| Wild-Type | ~100% | High |
| Heterozygous Deficient | ~30-70%[10] | Intermediate |
| Homozygous Deficient | <10% (or absent) | Low |
| Pharmacological Inhibition (e.g., with Gimeracil) | Variable (dose-dependent) | Low to Intermediate |
Table 2: Anticipated In Vivo Toxicity Endpoints for this compound in a Mouse Model
| Parameter | Wild-Type Mouse | DPD-Deficient Mouse (Partial or Complete) |
| LD50 (Lethal Dose, 50%) | Higher | Significantly Lower |
| Maximum Tolerated Dose (MTD) | Higher | Significantly Lower |
| Body Weight Loss (at a given dose) | Mild to Moderate | Severe (>20%) and rapid |
| Neutrophil Count | Mild to Moderate transient decrease | Profound and sustained neutropenia |
| Gastrointestinal Toxicity (Diarrhea, Mucositis) | Mild, may be absent at lower doses | Severe, often dose-limiting |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[11][12]
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., mg/kg) and the number and weight of the animals. The maximum dosing volume for a mouse is typically 10 ml/kg.[11][12]
-
Triturate the this compound powder in a mortar and pestle to ensure a fine, uniform consistency.[8]
-
Prepare a paste: Transfer the weighed powder to a small beaker. Add a small volume of the vehicle and mix with a spatula to create a smooth paste, ensuring there are no clumps.[8]
-
Gradual suspension: Place the beaker on a magnetic stirrer. While stirring, slowly add the remaining vehicle to the paste until the final desired volume is reached.[8]
-
Homogenize (optional but recommended): For a more stable suspension, use a homogenizer.
-
Administration:
-
Gently restrain the mouse.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).[11][12]
-
Gently insert the gavage needle into the esophagus to the predetermined depth. Do not force the needle if resistance is met.[12]
-
Slowly administer the suspension.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.[12]
-
Note: It is recommended to prepare the suspension fresh daily. Always vortex the suspension thoroughly before drawing up each dose.
Protocol 2: DPD Enzyme Activity Assay in Cell Lysates or Tissue Homogenates
This protocol is adapted from methods used for measuring DPD activity in peripheral blood mononuclear cells (PBMCs) and can be applied to cultured cells or tissue homogenates.[13][14]
Materials:
-
Cell pellet or tissue sample
-
Lysis buffer (e.g., 35 mM potassium phosphate (B84403) buffer pH 7.4, 2.5 mM MgCl₂, 0.035% 2-mercaptoethanol, protease inhibitors)[15]
-
Substrate (e.g., Uracil or radiolabeled 5-FU)
-
Cofactor (NADPH)
-
Internal standard
-
Reaction termination solution (e.g., ice-cold 10% perchloric acid)[14]
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Cells: Harvest and wash cells with PBS, then resuspend the cell pellet in lysis buffer.
-
Tissue: Homogenize the tissue sample in lysis buffer on ice.
-
-
Lysis: Lyse the cells/tissue homogenate by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet cellular debris.[16]
-
Protein Quantification: Determine the total protein concentration of the supernatant (e.g., using a BCA assay).
-
Enzyme Reaction:
-
Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.[14]
-
Sample Processing: Place samples on ice to allow for complete protein precipitation, then centrifuge to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the amount of the metabolite (e.g., dihydrouracil) formed using HPLC or LC-MS/MS.
-
Calculation: Express DPD activity as the amount of metabolite formed per milligram of total protein per unit of time (e.g., nmol/mg/hour).
Visualizations
Caption: Metabolism of this compound in normal vs. DPD-deficient states.
Caption: Experimental workflow for an in vivo this compound toxicity study.
Caption: Simplified signaling pathways of 5-FU-induced cytotoxicity.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Prevention of severe toxicity from capecitabine, 5-fluorouracil and this compound by screening for DPD-deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gov.uk [gov.uk]
- 7. EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, this compound and flucytosine | European Medicines Agency (EMA) [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. Dihydropyrimidine dehydrogenase circadian rhythm in mouse liver: comparison between enzyme activity and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. amp.org [amp.org]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New insights into the mechanisms underlying 5-fluorouracil-induced intestinal toxicity based on transcriptomic and metabolomic responses in human intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: Adjusting Tegafur Dosage Based on Genetic Polymorphisms in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of genetic polymorphisms on tegafur (B1684496) dosage and response in animal models. The information is designed to address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems researchers may face during their experiments.
| Problem | Possible Cause | Suggested Solution |
| High variability in plasma 5-FU concentrations between animals of the same genotype. | - Inconsistent oral gavage technique leading to variable drug administration. - Differences in fasting times affecting drug absorption. - Improper blood sample collection and processing leading to degradation of 5-FU. | - Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model. - Standardize the fasting period for all animals before this compound administration. - Follow a strict and consistent protocol for blood collection, plasma separation, and storage. Use of a validated LC-MS/MS method for analysis is crucial.[1][2] |
| Unexpectedly high toxicity (e.g., severe weight loss, lethargy) in a specific animal group. | - The animal model may have a higher sensitivity to this compound/5-FU. - The specific genetic polymorphism may lead to a more significant reduction in drug clearance than anticipated. - Incorrect dosage calculation. | - Start with a lower dose range and perform a dose-escalation study to determine the maximum tolerated dose (MTD) for each genotype. - Review the literature for known sensitivities of the specific animal strain. - Double-check all dosage calculations and ensure accurate weighing of animals and the drug. |
| Lower than expected plasma 5-FU concentrations in animals predicted to be normal metabolizers. | - Poor absorption of this compound from the gastrointestinal tract. - Rapid degradation of 5-FU by dihydropyrimidine (B8664642) dehydrogenase (DPD). - Issues with the analytical method for 5-FU quantification. | - Ensure the vehicle used to dissolve this compound is appropriate for oral administration and enhances solubility. - Consider co-administering a DPD inhibitor like uracil (B121893) if the experimental design allows, to investigate the impact of DPD activity. - Validate the LC-MS/MS method for 5-FU, including assessment of matrix effects and stability.[1][2] |
| Difficulty in genotyping animal models for CYP2A6 or DPYD polymorphisms. | - Low quality or quantity of genomic DNA. - Non-specific PCR amplification due to pseudogenes or homologous genes. - Incorrect primer design. | - Use a reliable DNA extraction kit and quantify the DNA to ensure it meets the requirements for the genotyping assay. - Design primers that are specific to the gene of interest and validate their specificity using control samples. - Consider using a validated genotyping service or commercially available kits if available. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key genetic polymorphisms to consider when studying this compound dosage in animal models?
A1: The primary genes of interest are CYP2A6, which is responsible for the conversion of this compound to its active form, 5-fluorouracil (B62378) (5-FU), and DPYD, which encodes for dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism.[3][4][5][6] Polymorphisms in CYP2A6 can lead to decreased or increased conversion of this compound to 5-FU, affecting efficacy.[7] Polymorphisms in DPYD that result in DPD deficiency can lead to reduced clearance of 5-FU and increased risk of severe toxicity.[4][5][6]
Q2: Which animal models are most suitable for studying the pharmacogenetics of this compound?
A2: While various rodent models are used, humanized mice expressing human CYP2A6 or mice with genetically engineered Dpyd deficiencies (knockout or with specific mutations) are highly valuable. These models can more closely mimic the metabolic pathways and genetic variations observed in humans. Standard inbred mouse strains and rat strains can also be used, but inter-species differences in drug metabolism should be considered.
Experimental Design and Protocols
Q3: What is a standard protocol for oral administration of this compound to mice or rats?
A3: A common method is oral gavage. The following is a general protocol that should be adapted to your specific experimental needs and institutional guidelines.
Experimental Protocol: Oral Gavage of this compound in Rodents
-
Animal Preparation:
-
Acclimatize animals to the facility for at least one week.
-
Fast animals for 4-6 hours before dosing to ensure consistent absorption, but ensure access to water.
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
-
Drug Preparation:
-
Prepare a homogenous suspension or solution of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for mice and 5-20 mL/kg for rats.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the gavage needle against the animal's body (from the mouth to the last rib) to determine the correct insertion depth.
-
Insert the gavage needle into the esophagus and slowly administer the drug suspension/solution.
-
Observe the animal for any signs of distress during and after the procedure.
-
-
Post-Administration:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Provide access to food and water shortly after dosing, as per your experimental timeline.
-
Q4: How should I collect blood samples for pharmacokinetic analysis of this compound and 5-FU?
A4: Serial blood sampling from the same animal is often preferred to reduce inter-animal variability.
Experimental Protocol: Serial Blood Collection in Mice
-
Materials:
-
Appropriate size collection tubes (e.g., EDTA-coated microtubes).
-
Lancets or appropriate needles for the chosen collection site.
-
Anesthetic (if required by the collection method and institutional guidelines).
-
-
Procedure (Example using submandibular vein):
-
Gently restrain the mouse.
-
Puncture the submandibular vein with a sterile lancet.
-
Collect the required volume of blood (typically 20-50 µL) into an EDTA-coated tube.
-
Apply gentle pressure to the site to stop the bleeding.
-
Repeat at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Sample Processing:
-
Immediately after collection, gently invert the tubes to mix with the anticoagulant.
-
Keep samples on ice.
-
Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean, labeled tube and store at -80°C until analysis.
-
Data Analysis and Interpretation
Q5: What pharmacokinetic parameters are most important to assess the impact of genetic polymorphisms on this compound metabolism?
A5: The key parameters to measure for both this compound and 5-FU are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
CL/F (Oral Clearance): The rate at which the drug is removed from the body after oral administration.
Comparing these parameters between different genotype groups will reveal the functional impact of the genetic polymorphisms. For instance, a poor metabolizer phenotype for CYP2A6 would be expected to show a higher AUC and Cmax for this compound and a lower AUC and Cmax for 5-FU compared to a normal metabolizer.
Q6: What are the expected outcomes for 5-FU levels and toxicity in animals with DPYD deficiency?
A6: Animals with DPD deficiency are expected to have a significantly reduced clearance of 5-FU. This will result in a much higher and prolonged plasma concentration of 5-FU, leading to an increased risk of severe toxicities such as myelosuppression, gastrointestinal issues (diarrhea, mucositis), and neurotoxicity, even at standard doses of this compound.
Quantitative Data Summary
The following tables summarize in vitro data on the effect of CYP2A6 polymorphisms on this compound metabolism. Data from animal models with specific genotypes is still emerging.
Table 1: In Vitro Kinetic Parameters of this compound Conversion to 5-FU by Different CYP2A6 Variants
| CYP2A6 Variant | Vmax (nmol/min/nmol P450) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/nmol P450) |
| CYP2A6.1 (Wild-type) | 0.85 ± 0.04 | 430 ± 30 | 1.98 |
| CYP2A6.7 (I471T) | 0.12 ± 0.01 | 640 ± 80 | 0.19 |
| CYP2A6.10 (I471T, R485L) | 0.09 ± 0.01 | 750 ± 120 | 0.12 |
Data adapted from in vitro studies using recombinant CYP2A6 enzymes.[8]
Experimental Protocols
Detailed Protocol: LC-MS/MS Quantification of this compound and 5-Fluorouracil in Plasma
This protocol provides a general framework for the simultaneous quantification of this compound and 5-FU in animal plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., 5-chlorouracil (B11105) for 5-FU and a structural analog for this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode for 5-FU and positive mode for this compound.
-
Detection: Multiple Reaction Monitoring (MRM).
-
5-FU transition: m/z 129.0 -> 42.0
-
This compound transition: m/z 201.1 -> 131.1
-
-
Optimize other parameters (e.g., collision energy, declustering potential) for the specific instrument.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples in blank plasma from untreated animals.
-
Analyze these along with the study samples to ensure the accuracy and precision of the assay.
-
Signaling Pathways and Visualizations
This compound exerts its cytotoxic effects through its active metabolite, 5-fluorouracil. 5-FU can induce apoptosis through various signaling pathways, with the p53 pathway playing a crucial role.
5-Fluorouracil (5-FU) Metabolism and Action
Caption: Metabolic activation of this compound to 5-FU and its mechanisms of action.
Simplified p53-Mediated Apoptosis Pathway Induced by 5-FU
Caption: Simplified p53-mediated apoptotic pathway activated by 5-FU.[9][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The combination of 5-Fluorouracil plus p53 pathway restoration is associated with depletion of p53-deficient or mutant p53-expressing putative colon cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of S-1, a novel oral fluorouracil antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel CYP2A6 variants identified in African Americans are associated with slow nicotine metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of CYP2A6 genetic polymorphism on the metabolic conversion of this compound to 5-fluorouracil and its enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. oncotarget.com [oncotarget.com]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Novel Tegafur Delivery Systems for Overcoming the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel tegafur (B1684496) delivery systems to overcome the blood-brain barrier (BBB).
Troubleshooting Guides
This compound-Loaded Nanoparticle Formulation & Characterization
| Issue/Observation | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Encapsulation Efficiency (<50%) | 1. Poor miscibility of this compound with the polymer/lipid matrix. this compound is a prodrug of 5-fluorouracil (B62378) and has moderate lipophilicity. | - Optimize the organic solvent: Use a solvent system where both this compound and the polymer (e.g., PLGA) or lipid are highly soluble.[1] - Vary the drug-to-polymer/lipid ratio: A higher polymer/lipid concentration can sometimes improve encapsulation.[1] - pH adjustment: The solubility of this compound can be pH-dependent. Adjusting the pH of the aqueous phase during formulation might enhance its partitioning into the organic phase. |
| 2. Drug leakage into the external aqueous phase during formulation. This is common with hydrophilic drugs or when using emulsion-based methods. | - Use a double emulsion (w/o/w) method: This is suitable for encapsulating more hydrophilic drugs. - Increase the viscosity of the external phase: This can slow down the diffusion of the drug out of the organic droplets. - Rapidly solidify the nanoparticles: Quick removal of the organic solvent can trap the drug before it leaches out. | |
| Large Particle Size (>200 nm) or High Polydispersity Index (PDI > 0.3) | 1. Suboptimal homogenization or sonication parameters. Inadequate energy input can lead to larger and more heterogeneous particles. | - Optimize sonication/homogenization time and power: Systematically vary these parameters to find the optimal conditions for your formulation. - Control the temperature: Temperature can affect the viscosity of the phases and the efficiency of particle size reduction. |
| 2. Inappropriate surfactant/stabilizer concentration. Insufficient stabilizer can lead to particle aggregation. | - Screen different surfactants/stabilizers: Polysorbates (e.g., Tween 80) and Pluronics (e.g., F-68) are commonly used.[1] - Optimize the surfactant concentration: Too little may not prevent aggregation, while too much can lead to toxicity or affect drug loading. | |
| 3. Polymer/lipid properties. The molecular weight and composition of the polymer can influence particle size. | - Select a lower molecular weight polymer: This can sometimes result in smaller nanoparticles. | |
| Poor Nanoparticle Stability (Aggregation during storage) | 1. Low zeta potential. A zeta potential close to neutral (0 mV) can lead to particle aggregation due to weak electrostatic repulsion. | - Modify the nanoparticle surface: Incorporate charged polymers (e.g., chitosan) or surfactants to increase the absolute value of the zeta potential. A zeta potential of at least ±30 mV is generally considered stable.[2] - PEGylation: The addition of polyethylene (B3416737) glycol (PEG) to the nanoparticle surface can provide steric hindrance, preventing aggregation. |
| 2. Inappropriate storage conditions. Temperature and storage medium can affect stability. | - Store as a lyophilized powder: Lyophilization can improve long-term stability. Ensure to use a suitable cryoprotectant. - Optimize storage temperature: Store at 4°C to slow down particle aggregation and drug degradation.[3] |
In Vitro Blood-Brain Barrier (BBB) Model Experiments
| Issue/Observation | Potential Cause(s) | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) Values in the BBB Model | 1. Incomplete formation of tight junctions. The endothelial cells have not formed a confluent and tightly sealed monolayer. | - Optimize cell seeding density: A higher seeding density can promote faster formation of a confluent monolayer. - Extend the culture time: Allow more time for the cells to differentiate and form tight junctions. - Use co-culture or tri-culture models: The presence of astrocytes and pericytes can induce the formation of tighter junctions in endothelial cells. |
| 2. Cell culture conditions are not optimal. The media, supplements, or culture surface may not be suitable for BBB-phenotype expression. | - Use specialized BBB-endothelial cell culture media. - Coat the transwell inserts: Use coatings like collagen, fibronectin, or Matrigel to promote cell adhesion and differentiation. - Introduce physiological shear stress: Use a dynamic flow-based system to mimic blood flow, which is known to enhance barrier properties. | |
| High Variability in this compound Permeability Across Replicates | 1. Inconsistent BBB model integrity. The tightness of the cell monolayer varies between wells. | - Monitor TEER for each well before the experiment: Only use wells that fall within a predefined acceptable TEER range. - Ensure consistent cell seeding and culture conditions across all wells. |
| 2. Issues with the analytical method for this compound quantification. The method may not be sensitive or reproducible enough at low concentrations. | - Validate the analytical method (e.g., HPLC, LC-MS/MS): Ensure linearity, accuracy, and precision in the relevant concentration range.[4] - Optimize sample preparation: Ensure efficient extraction of this compound from the basolateral media. | |
| No Significant Increase in this compound Permeability with Nanoparticles Compared to Free Drug | 1. Nanoparticle formulation is not optimized for BBB transport. The size, surface charge, or surface modifications are not suitable for crossing the BBB. | - Ensure nanoparticle size is optimal: Generally, smaller nanoparticles (<100 nm) show better penetration. - Modify the surface with targeting ligands: Use ligands for receptors expressed on brain endothelial cells (e.g., transferrin receptor, LRP1) to promote receptor-mediated transcytosis. |
| 2. The in vitro model does not fully recapitulate in vivo transport mechanisms. Some transport pathways may not be adequately represented in the in vitro system. | - Consider more complex in vitro models: 3D or microfluidic models can better mimic the in vivo microenvironment. - Validate the model with known BBB-penetrating and non-penetrating compounds. |
Frequently Asked Questions (FAQs)
1. Nanoparticle Formulation and Characterization
-
Q1: What is the optimal particle size for this compound nanoparticles to cross the BBB?
-
A: While there is no absolute optimal size, nanoparticles intended for BBB penetration are generally designed to be below 200 nm, with many studies suggesting that sizes under 100 nm are preferable to facilitate transport across the endothelial cells.[5]
-
-
Q2: How can I improve the drug loading of this compound in my nanoparticles?
-
A: Optimizing the formulation method is key. For polymeric nanoparticles like PLGA, using a double emulsion solvent evaporation technique can be effective, especially if this compound exhibits some hydrophilicity.[6] Adjusting the drug-to-polymer ratio and the choice of organic solvent can also significantly impact loading efficiency.[1] For solid lipid nanoparticles, selecting a lipid in which this compound has high solubility is crucial.[7]
-
-
Q3: My this compound-loaded nanoparticles are aggregating over time. How can I improve their stability?
-
A: Aggregation is often due to insufficient surface charge or steric hindrance. Increasing the zeta potential to above ±30 mV by using charged excipients can enhance electrostatic repulsion.[2] Alternatively, surface modification with PEG (PEGylation) provides a steric barrier that prevents aggregation.[8] Storing the nanoparticles as a lyophilized powder with a cryoprotectant can also significantly improve long-term stability.[3]
-
2. In Vitro BBB Models
-
Q4: Which in vitro BBB model is best for screening my this compound nanoparticles?
-
A: The choice of model depends on the desired throughput and biological relevance. Simple monoculture models (e.g., using bEnd.3 or hCMEC/D3 cells) are suitable for high-throughput screening. However, co-culture models with astrocytes and pericytes, or more advanced 3D and microfluidic models, provide a more physiologically relevant barrier with tighter junctions and are better for mechanistic studies.
-
-
Q5: How do I measure the permeability of my this compound nanoparticles across the in vitro BBB model?
-
A: The most common method is to use a transwell system. The nanoparticles are added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time. The concentration of this compound in the basolateral samples is then quantified using a validated analytical method like HPLC or LC-MS/MS. The apparent permeability coefficient (Papp) can then be calculated.
-
-
Q6: My TEER values are consistently low. What can I do to improve them?
-
A: Low TEER indicates a "leaky" barrier. To improve it, ensure your cells are healthy and not passaged too many times. Use appropriate coating materials on the transwell inserts (e.g., collagen, fibronectin). Most importantly, consider moving from a monoculture to a co-culture system with astrocytes and/or pericytes, as these cells are known to induce a tighter barrier phenotype in endothelial cells.
-
3. In Vivo Studies
-
Q7: What are the key considerations for designing an in vivo study to evaluate brain uptake of this compound nanoparticles?
-
A: Key considerations include the choice of animal model (e.g., mice, rats), the route of administration (typically intravenous), the dosing regimen, and the time points for tissue collection. It is crucial to include a control group receiving free this compound to demonstrate the enhanced brain delivery of the nanoparticle formulation.
-
-
Q8: How can I quantify the amount of this compound that has crossed the BBB in an animal model?
-
A: After sacrificing the animals at predetermined time points, the brains are harvested. It is important to perfuse the animals with saline before brain collection to remove any drug remaining in the blood vessels. The brain tissue is then homogenized, and this compound is extracted and quantified using a sensitive and validated analytical method such as LC-MS/MS.[4]
-
Data Presentation
Table 1: Physicochemical Properties of Nanoparticles for Brain Delivery
| Nanoparticle Type | Polymer/Lipid | Model Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | PLGA | Ramipril | 20 - 340 | - | 68 - 75 | [1] |
| PLGA Nanoparticles | PLGA | Capecitabine (B1668275) | 144.5 ± 2.5 | -14.8 | 88.4 ± 0.17 | [9] |
| Chitosan (B1678972) Nanoparticles | Chitosan | 5-Fluorouracil | ~280 | +45.3 | - | [2] |
| Solid Lipid Nanoparticles | Glyceryl behenate | Troxerutin | 140.5 ± 1.02 | +28.6 ± 8.71 | 83.62 | [10] |
| Solid Lipid Nanoparticles | Compritol 888 ATO | Tenofovir | 449.90 ± 4.79 | -18.10 ± 2.35 | 83.13 ± 6.34 | [11] |
Table 2: In Vitro BBB Permeability of Nanoparticles (Model Drugs)
| Nanoparticle System | In Vitro BBB Model | Model Drug | Papp (cm/s) of Nanoparticle | Papp (cm/s) of Free Drug | Fold Increase | Reference |
| PLGA Nanoparticles | MDCK cells | Metoclopramide | 8.6 x 10⁻⁴ | 3 x 10⁻⁴ | ~2.9 | [12] |
| Silica Nanoparticles (30 nm) | Primary rat brain endothelial cells and pericytes | - | 3.56 x 10⁻⁶ | - | - | [13] |
Table 3: In Vivo Brain Uptake of Nanoparticles (Model Drugs)
| Nanoparticle System | Animal Model | Model Drug | Brain/Blood Ratio (Nanoparticle) | Brain/Blood Ratio (Free Drug) | Targeting Efficiency (%) | Reference |
| Gadolinium-based Nanoparticles | Human (Brain Metastases) | Gadolinium | Mean uptake: 0.055 mg/ml | - | - | [14][15] |
| Angiopep-2-LNP | Mouse (Glioblastoma) | siRNA | ~2.23% injection dose in brain | - | - | [16] |
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation)
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound in a suitable organic solvent (e.g., 2 mL of dichloromethane (B109758) or ethyl acetate).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., 4 mL of 2.5% w/v polyvinyl alcohol - PVA). Sonicate the mixture on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of the stabilizer solution (e.g., 0.3% w/v PVA) and stir at room temperature for several hours to allow the organic solvent to evaporate.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or lyophilize for long-term storage.
2. In Vitro BBB Permeability Assay using a Transwell Model
-
Cell Seeding: Seed brain endothelial cells (e.g., hCMEC/D3) onto the apical side of a transwell insert pre-coated with a suitable extracellular matrix protein (e.g., collagen). If using a co-culture model, seed astrocytes on the basolateral side of the insert or the bottom of the well.
-
Barrier Formation: Culture the cells until a confluent monolayer is formed and stable TEER values are achieved.
-
Permeability Experiment:
-
Replace the media in the apical and basolateral chambers with fresh, serum-free media.
-
Add the this compound nanoparticle suspension (and a free this compound control in separate wells) to the apical chamber.
-
At predetermined time points (e.g., 1, 2, 4, 6, 24 hours), collect a sample from the basolateral chamber and replace it with an equal volume of fresh media.
-
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating this compound nanoparticles for BBB delivery.
Caption: Troubleshooting logic for low this compound encapsulation efficiency in nanoparticles.
Caption: Mechanisms of this compound and nanoparticle transport across the blood-brain barrier.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Preparation of 5-fluorouracil-loaded chitosan nanoparticles and study of the sustained release in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification method for 5-FU, uracil, and this compound using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
- 9. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Design, Optimization, and Evaluation of Solid Lipid Nanoparticles Loaded With an Antiviral Drug Tenofovir Using Box–Behnken Design for Boosting Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH-dependent, extended release and enhanced in vitro efficiency against colon cancer of this compound formulated using chitos… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Doxorubicin-loaded PLGA nanoparticles by nanoprecipitation: preparation, characterization and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Tegafur Versus 5-Fluorouracil In Vivo: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, objective comparison of the in vivo efficacy of the fluoropyrimidine prodrug, tegafur (B1684496), and its active metabolite, 5-fluorouracil (B62378) (5-FU). It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of preclinical and clinical data to inform experimental design and therapeutic strategy. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways.
Executive Summary
This compound is an oral prodrug of the widely used chemotherapeutic agent 5-fluorouracil. It is often administered in combination with modulators that enhance its efficacy and/or reduce its toxicity, such as in the formulations UFT (this compound-uracil) and S-1 (this compound, gimeracil, and oteracil). The primary rationale for using this compound-based regimens is to improve the therapeutic index of 5-FU by providing sustained drug exposure and potentially more tumor-selective activation. In vivo studies, spanning from murine cancer models to human clinical trials, have demonstrated that this compound-containing regimens can offer comparable efficacy to intravenous 5-FU with a generally more favorable safety profile, particularly concerning myelosuppression.
Data Presentation: In Vivo Efficacy
The following tables summarize quantitative data from in vivo studies comparing the anti-tumor effects of this compound-based therapies and 5-fluorouracil.
Table 1: Comparative Efficacy in Preclinical Animal Models
| Cancer Model | Animal Model | Treatment Regimen | Efficacy Endpoint | Results | Reference(s) |
| Plasmacytoma (MOPC-104E) | BALB/c Mice | 5-FU: 15 mg/kg, daily for 7 daysThis compound (FT): 100 mg/kg, daily for 7 daysUFT (FT + Uracil): 20 mg/kg FT + 44.8 mg/kg Uracil, daily for 7 days | Tumor Growth Inhibition | UFT showed the most effective tumor growth inhibition. | |
| Liver Metastasis (Colon Cancer) | Nude Mice | 5-FU: 10 mg/kg, oral, daily for 3 weeksUFT: 65 mg/kg, oral, daily for 3 weeks | Median Survival Time | 5-FU: 53 daysUFT: 33.5 daysControl: 26.5 days | |
| Murine Mammary Adenocarcinoma | C3H Mice | Molar equivalent doses for equivalent anti-tumor effect | Tumor Growth Inhibition & Host Toxicity | 5-FU was 2-3 times more potent on a molar basis for tumor growth inhibition. This compound produced less host toxicity at equitoxic doses. | |
| Pancreatic Cancer (MiaPaCa-2 Xenograft) | Nude Mice | S-1: (this compound-based) - schedule dependent with Gemcitabine | Tumor Growth Inhibition | Pre-treatment with S-1 significantly enhanced the tumor growth inhibition of gemcitabine. | |
| Colorectal Cancer Xenografts (11 cell lines) | Nude Mice | UFT: 20 mg/kg/dayUFT + Leucovorin: 20 mg/kg/day UFT + 10 mg/kg/day LV | Tumor Growth Inhibition | UFT alone: 23-67% inhibitionUFT + LV: 55-79% inhibition |
Table 2: Comparative Efficacy in Human Clinical Trials (Metastatic Colorectal Cancer)
| Study Design | Treatment Arms | Key Efficacy Endpoints & Results | Reference(s) |
| Randomized Study | Oral this compound: 1 gm/m²/day, days 1-21, q4wksIV 5-FU: 500 mg/m²/day, days 1-4, then 250 mg/m² on days 6, 8, 10, 12, q4wks | Partial Response Rate: this compound: 20% (7/35)5-FU: 19% (6/32) | [1] |
| Randomized, Open-Label Trial | Oral this compound/Leucovorin (FT/LV): FT 750 mg/m²/day for 21 days + LV 15 mg/m² q8h, q28 daysIV 5-FU/Leucovorin (5-FU/LV): 5-FU 425 mg/m²/day + LV 20 mg/m²/day for 5 days, q4-5wks | Response Rate: FT/LV: 27%5-FU/LV: 13% (p<0.004)Median Overall Survival: FT/LV: 12.4 months5-FU/LV: 12.2 months | |
| Phase III Study | Oral UFT/Leucovorin (UFT/LV): UFT 300 mg/m²/day + LV 75-90 mg/day for 28 days, q35 daysIV 5-FU/Leucovorin (5-FU/LV): 5-FU 425 mg/m²/day + LV 20 mg/m²/day for 5 days, q28 days | Median Survival: UFT/LV: 12.4 months5-FU/LV: 13.4 months (p=0.630)Overall Response Rate: UFT/LV: 11.7%5-FU/LV: 14.5% (p=0.232) |
Experimental Protocols
Subcutaneous Xenograft Tumor Model in Mice
A generalized protocol for establishing and evaluating drug efficacy in a subcutaneous xenograft model is as follows:
-
Cell Culture and Preparation:
-
Human cancer cell lines (e.g., MiaPaCa-2 for pancreatic cancer, various colon cancer lines) are cultured in appropriate complete medium until they reach 70-80% confluency.
-
Cells are harvested using trypsin-EDTA, washed with PBS, and counted using a hemocytometer with trypan blue exclusion to ensure viability.
-
The final cell suspension is prepared in a sterile, serum-free medium or PBS at the desired concentration (e.g., 3 x 10^6 cells per injection).
-
-
Animal Husbandry and Tumor Implantation:
-
Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used.
-
A cell suspension of 100-200 µL is injected subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.
-
-
Drug Administration and Tumor Measurement:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
This compound-based drugs are typically administered orally (p.o.) via gavage, while 5-FU is administered intravenously (i.v.) or intraperitoneally (i.p.), depending on the study design. Dosing schedules vary but are often daily for a specified period (e.g., 7-21 days).
-
Tumor dimensions (length and width) are measured with digital calipers at regular intervals. Tumor volume is calculated using the formula: Volume = (width)² x length / 2.
-
-
Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group.
-
Other endpoints may include median survival time, body weight changes (as a measure of toxicity), and specific biomarkers assessed from tumor tissue post-euthanasia.
-
Mandatory Visualization
Metabolic Activation Pathway
This compound is a prodrug that is metabolically converted to 5-fluorouracil. This conversion is a critical step for its cytotoxic activity.
Caption: Metabolic conversion of this compound to 5-fluorouracil.
5-Fluorouracil Mechanism of Action and Downstream Signaling
The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. This leads to a cascade of events culminating in apoptosis.
Caption: 5-FU inhibits thymidylate synthase, leading to DNA damage and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for comparing the in vivo efficacy of this compound and 5-FU in a xenograft model.
Caption: Workflow for in vivo comparison of this compound and 5-FU.
References
A Head-to-Head Preclinical Comparison of Tegafur-Uracil and Capecitabine in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tegafur-uracil (B1207778) and capecitabine (B1668275) are both oral chemotherapeutic agents that are ultimately converted to the active cytotoxic drug 5-fluorouracil (B62378) (5-FU), which functions by inhibiting DNA synthesis. Their primary distinction lies in their activation pathways. Capecitabine undergoes a three-step enzymatic conversion, with the final, activating step preferentially occurring in tumor tissue due to higher concentrations of the enzyme thymidine (B127349) phosphorylase. This tumor-selective activation is designed to enhance efficacy and improve the safety profile. This compound is a prodrug of 5-FU that is co-administered with uracil. Uracil competitively inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU, thereby maintaining higher and more sustained levels of the active drug.
Preclinical evidence, notably from a broad study across 24 human cancer xenograft models, suggests that capecitabine exhibits greater efficacy and a wider spectrum of antitumor activity compared to this compound-uracil. The available data from individual xenograft studies, while not direct comparisons, supports the significant anti-tumor activity of capecitabine as a single agent. Data for this compound-uracil monotherapy in similar models is less extensive, with many studies focusing on its use in combination therapies.
Data Presentation: Anti-Tumor Efficacy in Xenograft Models
The following tables summarize quantitative data on the efficacy of capecitabine and this compound-uracil from separate preclinical xenograft studies. It is critical to note that these studies were not conducted as direct head-to-head comparisons; therefore, experimental conditions such as cell lines, animal models, and dosing regimens vary.
Table 1: Efficacy of Capecitabine in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Key Findings (Tumor Growth Inhibition - TGI) |
| Colorectal Cancer | HT29 | Athymic Nude Mice | 400 mg/kg/day, p.o., 14 days on/7 days off | Moderate antitumor activity (60% TGI)[1] |
| Colorectal Cancer | Colo205 | Athymic Nude Mice | 360 mg/kg, p.o., 7 days on/7 days off | ~50% TGI[1] |
| Breast Cancer | KPL-4 | Athymic Nude Mice | 400 mg/kg, p.o., daily for 14 days | 84% TGI compared to vehicle control[2] |
| Breast Cancer | MX-1 | Athymic Nude Mice | Total dose of 15.1 g/kg over 6 weeks (14 days on/7 days off) | 49% TGI |
Table 2: Efficacy of this compound-Uracil (UFT) in Human Cancer Xenograft Models
| Cancer Type | Cell Line/Model | Animal Model | Treatment Regimen | Key Findings (Tumor Growth Inhibition - TGI) |
| Ovarian Cancer | Human Ovarian Cancer Xenograft | Nude Mice | 48.6 mg/kg/day, p.o., for 20 days | 49.6% tumor growth inhibition |
| Colorectal Cancer | Colorectal Cancer Rat Model | Rats | 30 mg/kg (as this compound), p.o., for 14 days | Confirmed tumor shrinkage |
| Sarcoma | Sarcoma 180 | Mice | Oral administration for 7 days | Dose-dependent tumor inhibition |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings. The following sections outline representative experimental protocols for evaluating capecitabine and this compound-uracil in xenograft models, based on published studies.
Capecitabine Xenograft Protocol (Colorectal Cancer Model)
-
Cell Culture: Human colorectal cancer cell lines (e.g., HT29, Colo205) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (e.g., Crl:NU-Foxn1nu), typically 13-14 weeks old, are used. Animals are allowed to acclimatize for at least 72 hours before the experiment, with ad libitum access to autoclaved water and irradiated food.
-
Tumor Implantation: Cultured cancer cells (e.g., 3 x 10^6 HT29 cells in 0.2 mL PBS) are injected subcutaneously into the right lateral flank of each mouse.
-
Tumor Growth Monitoring and Randomization: Tumor volumes are monitored regularly (e.g., twice weekly) using caliper measurements and calculated using the formula: (length x width^2) / 2. When tumors reach a predetermined size (e.g., 100-150 mm^3), the mice are randomized into treatment and control groups.
-
Drug Formulation and Administration: Capecitabine is formulated as a suspension (e.g., in 2% Klucel LF, 0.1% Tween 80). The drug is administered orally (p.o.) via gavage at a specified dose and schedule (e.g., 400 mg/kg/day for 14 days, followed by a 7-day rest period). The control group receives the vehicle solution.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Increased life span (ILS) can also be assessed.
-
Toxicity Monitoring: Animal body weights are monitored daily as an indicator of toxicity. A significant body weight loss (e.g., ≥20%) is considered a sign of toxicity.
This compound-Uracil (UFT) Xenograft Protocol (General)
-
Cell Culture and Tumor Model: A suitable human cancer cell line (e.g., ovarian, colorectal) is cultured under standard conditions. For patient-derived xenografts (PDX), tumor fragments are directly implanted into immunocompromised mice.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used as hosts for the xenografts.
-
Tumor Implantation: A suspension of cultured cells or small tumor fragments are implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Grouping: Tumors are allowed to establish and grow to a palpable size. Mice are then randomized into control and treatment groups.
-
Drug Administration: this compound-uracil is administered orally, typically on a daily schedule for a defined period (e.g., 20 consecutive days). The dosage is calculated based on the body weight of the animals (e.g., 48.6 mg/kg/day).
-
Outcome Measures: Tumor growth is monitored throughout the study. The primary outcome is the tumor inhibition rate, comparing the final tumor size in the treated group to the control group. Additionally, concentrations of 5-FU in tumor and normal tissues can be measured to assess drug delivery and metabolism.
-
Toxicity Assessment: Animal well-being and body weight are monitored to assess the side effects of the treatment.
Mandatory Visualizations
Signaling and Activation Pathways
Caption: Activation pathways of capecitabine and this compound-uracil to 5-FU.
Experimental Workflow
Caption: Generalized workflow for a preclinical xenograft study.
References
- 1. Antitumor activity of chemoendocrine therapy in premenopausal and postmenopausal models with human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Activity of Tegafur and its Derivatives in Specific Cancer Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of tegafur (B1684496), a prodrug of 5-fluorouracil (B62378) (5-FU), and its combination formulations, This compound-uracil (B1207778) (UFT) and this compound-gimeracil-oteracil (S-1), across various cancer subtypes. The objective is to present supporting experimental data, detailed methodologies, and visual representations of key biological pathways to aid in the evaluation and advancement of these chemotherapeutic agents.
Introduction
This compound is an oral fluoropyrimidine that is converted in the body to the active anti-cancer agent 5-fluorouracil (5-FU).[1] To enhance its efficacy and improve its safety profile, this compound is often combined with other agents. UFT combines this compound with uracil, a competitive inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation.[1][2] This leads to sustained concentrations of 5-FU in the blood and tumor tissues.[2][3][4] S-1 is a third-generation oral fluoropyrimidine that combines this compound with two modulators: gimeracil (B1684388) (a more potent DPD inhibitor than uracil) and oteracil potassium (which reduces gastrointestinal toxicity by inhibiting 5-FU phosphorylation in the gut mucosa).[5] This guide will delve into the preclinical and clinical data validating the anti-tumor effects of these agents in colorectal, gastric, breast, and head and neck cancers.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the anti-tumor efficacy of this compound, UFT, and S-1 in various cancer subtypes based on preclinical and clinical studies.
Table 1: In Vivo Efficacy of this compound Formulations in Xenograft Models
| Cancer Subtype | Formulation | Animal Model | Cell Line | Key Findings | Reference |
| Gastric Cancer | S-1 | Nude Mice | NUGC-4, St-40, SC-2, SC-4 | S-1 alone showed significant anti-tumor activity. Combination with leucovorin and oxaliplatin (B1677828) resulted in the highest anti-tumor activity.[6][7] | [6][7] |
| Gastric Cancer | S-1 | Nude Rats | H-81 | Marked tumor regression observed with S-1, which was not seen with UFT.[5] | [5] |
| Colorectal Cancer | S-1 | Nude Rats | KM12C | Significant tumor regression with S-1 treatment compared to UFT.[5] | [5] |
| Breast Cancer | UFT | Nude Mice | MKL-4 (MCF-7 transfectant) | UFT at 15 or 20 mg/kg significantly inhibited tumor growth and progression of micrometastasis.[3] | [3] |
| Breast Cancer | S-1 & UFT | Nude Mice | MCF-7/Arom 14 | Both S-1 and UFT, in combination with anastrozole, showed significantly lower relative tumor volume compared to monotherapy.[7] | [7] |
Table 2: Clinical Response Rates of this compound-Based Therapies
| Cancer Subtype | Formulation | Study Phase | Response Rate | Key Findings | Reference |
| Gastric Cancer | UFT | Phase II | Approx. 20% (monotherapy) | UFT in combination with mitomycin appears superior to this compound plus mitomycin in the adjuvant setting.[3][8] | [3][8] |
| Colorectal Cancer | UFT + Leucovorin | Phase III | 11.7% | Equivalent survival to intravenous 5-FU/Leucovorin with a better safety profile.[9] | [9] |
| Colorectal Cancer | S-1 | Phase III | - | S-1 is superior to UFT in terms of relapse-free survival for stage II/III rectal cancer.[10][11] | [10][11] |
| Breast Cancer | UFT | Phase II | 18.5% (Objective Response) | Demonstrated anti-tumor activity in pretreated metastatic breast cancer, particularly in soft tissue disease.[11] | [11] |
| Head and Neck Cancer | UFT | Phase II | 30.0% (Overall Response) | UFT was found to be markedly effective for head and neck cancer.[12] | [12] |
| Head and Neck Cancer | UFT + Cisplatin + Cetuximab (UPEx) | Retrospective | 61% (Overall Response) | Non-inferior to 5-FU, cisplatin, and cetuximab (EXTREME) with fewer severe adverse events.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the anti-tumor activity of this compound and its derivatives.
In Vitro Cell Viability (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound formulations on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116 for colorectal, AGS for gastric, MCF-7 for breast, FaDu for head and neck)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound, UFT, or S-1 dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the this compound formulation in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the cells with the drug for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[14]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the induction of apoptosis in cancer cells following treatment with this compound formulations.
Materials:
-
Cancer cell lines
-
This compound, UFT, or S-1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of the this compound formulation for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[15] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
In Vivo Tumor Xenograft Model
This protocol outlines the establishment of a tumor xenograft model in mice to evaluate the in vivo anti-tumor efficacy of this compound formulations.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice)
-
Cancer cell lines (e.g., 2 x 10^6 to 5 x 10^6 cells per mouse)
-
Matrigel (optional, can improve tumor take rate)
-
This compound, UFT, or S-1 formulated for oral gavage or as a dietary supplement
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Subcutaneously inject the cancer cells, optionally mixed with Matrigel, into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound formulation orally at the predetermined dose and schedule (e.g., daily for 14-21 days).[5] The control group should receive the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
Signaling Pathways and Mechanisms of Action
The anti-tumor activity of this compound is mediated through its conversion to 5-FU, which then exerts its cytotoxic effects through multiple mechanisms. The following diagrams illustrate the key signaling pathways involved.
Caption: this compound is converted to 5-FU, which inhibits DNA synthesis and induces apoptosis.
Caption: 5-FU induces apoptosis via the Bcl-2/Bax signaling pathway.
Caption: The PI3K/Akt/mTOR pathway, a key survival pathway in breast cancer, can be a target for therapy.
Caption: EGFR signaling is a critical pathway in head and neck cancer, offering opportunities for combination therapies.
Caption: A representative experimental workflow for evaluating the anti-tumor activity of this compound.
Conclusion
This compound and its combination formulations, UFT and S-1, have demonstrated significant anti-tumor activity across a range of cancer subtypes, including colorectal, gastric, breast, and head and neck cancers. Preclinical studies in various cell lines and animal models have validated their efficacy, which is further supported by clinical trial data showing favorable response rates and survival outcomes. The enhanced therapeutic index of UFT and S-1, achieved through the modulation of 5-FU metabolism, makes them valuable options in cancer chemotherapy. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and build upon the existing knowledge of these important anti-cancer agents. Continued research into the specific molecular mechanisms and potential combination therapies will be crucial for optimizing their clinical application and improving patient outcomes.
References
- 1. asco.org [asco.org]
- 2. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trials on UFT in the treatment of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UFT and S-1 for treatment of primary lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical antitumor efficacy of S-1: a new oral formulation of 5-fluorouracil on human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Sorafenib plus this compound–uracil (UFT) versus sorafenib as first line systemic treatment for patients with advanced stage HCC: a Phase II trial (ESLC01 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized phase III trial comparing S-1 versus UFT as adjuvant chemotherapy for stage II/III rectal cancer (JFMC35-C1: ACTS-RC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized phase III trial comparing S-1 versus UFT as adjuvant chemotherapy for stage II/III rectal cancer (JFMC35-C1: ACTS-RC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Phase II study of UFT for head and neck cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Tegafur vs. S-1: A Comparative Analysis of Preclinical Data
A detailed guide for researchers and drug development professionals on the preclinical profiles of two key oral fluoropyrimidine-based anticancer agents.
This guide provides an objective comparison of the preclinical data for Tegafur, a prodrug of 5-fluorouracil (B62378) (5-FU), and S-1, a combination oral anticancer agent that includes this compound. The analysis focuses on their mechanisms of action, pharmacokinetics, and anti-tumor efficacy, supported by available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Formulations
Both this compound and S-1 are oral fluoropyrimidine prodrugs that ultimately exert their cytotoxic effects through the action of 5-fluorouracil (5-FU).[1] However, their formulations and the resulting modulation of 5-FU's activity and toxicity represent the key distinction between them.
This compound , in its common therapeutic use, is often combined with Uracil in a 1:4 molar ratio to form UFT. Uracil acts as a competitive inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[1][2] By inhibiting DPD, UFT aims to increase the bioavailability and prolong the activity of 5-FU.
S-1 is a more complex oral formulation that combines this compound with two modulators: Gimeracil (5-chloro-2,4-dihydroxypyridine or CDHP) and Oteracil (potassium oxonate or Oxo) in a 1:0.4:1 molar ratio.[1]
-
Gimeracil is a highly potent inhibitor of DPD, significantly more so than uracil. This leads to higher and more sustained plasma concentrations of 5-FU.[1]
-
Oteracil primarily acts locally in the gastrointestinal tract to inhibit the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT). This enzyme is responsible for the phosphorylation of 5-FU to its active form. By inhibiting OPRT in the gut, Oteracil reduces local 5-FU activation, thereby mitigating gastrointestinal toxicities such as diarrhea and mucositis.[1]
Metabolic Activation and Signaling Pathway
This compound is a prodrug that is metabolically converted to the active anticancer agent, 5-fluorouracil (5-FU). This conversion is primarily mediated by the cytochrome P450 enzyme CYP2A6 in the liver. Once formed, 5-FU undergoes further intracellular activation to exert its cytotoxic effects. The key mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, an essential precursor for DNA replication. By forming a stable ternary complex with TS and a reduced folate cofactor, the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), effectively shuts down DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
Preclinical Anti-Tumor Efficacy
Direct head-to-head preclinical studies comparing this compound (as UFT) and S-1 in the same experimental settings are limited. The following tables summarize available data from separate studies to provide a comparative overview of their anti-tumor activity.
In Vitro Cytotoxicity
Table 1: Summary of In Vitro Anti-Tumor Activity
| Drug | Cell Line(s) | Assay Type | Endpoint | Result |
| S-1 | Various human and murine tumor cell lines | Not specified | Anti-tumor activity | Potent activity demonstrated. |
| This compound-Uracil (UFT) | Various cancer cell lines | Not specified | Anti-tumor activity | Effective against a range of cancer cell lines. |
Note: The data presented is from separate studies and not a direct head-to-head comparison.
In Vivo Anti-Tumor Efficacy in Gastric Cancer Xenograft Models
In vivo studies in animal models provide a more comprehensive assessment of anti-tumor efficacy, taking into account pharmacokinetic and pharmacodynamic factors.
Table 2: Summary of In Vivo Anti-Tumor Efficacy in Gastric Cancer Xenograft Models
| Drug | Cancer Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Results | Reference |
| S-1 | Human gastric cancer xenografts (NUGC-4, St-40, SC-2, SC-4) | Nude mice | 6.9 mg/kg, p.o., daily for 7 days | Relative Tumor Volume (RTV) | Significant anti-tumor activity observed in all four xenograft models. | [1] |
| S-1 | Human gastric cancer xenograft (H-81) | Nude rats | 15 mg/kg, p.o., for 14 days | Tumor Regression | Marked regression of tumors observed. | [3] |
| This compound-Uracil (UFT) | Human gastric cancer xenograft (H-81) | Nude rats | Not specified | Tumor Regression | Less effective than S-1 in the same tumor model. | [3] |
Note: The data presented is from separate studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Preclinical Pharmacokinetics
The pharmacokinetic profiles of this compound (as UFT) and S-1 have been evaluated in various preclinical models. The co-administration of DPD inhibitors in both formulations significantly alters the pharmacokinetics of 5-FU compared to this compound alone.
Table 3: Summary of Preclinical Pharmacokinetic Parameters
| Drug | Animal Model | Key Findings | Reference |
| S-1 | Nude rats | After oral administration, 5-FU levels in blood and tumor tissue persisted for a much longer duration compared to mice, which correlated with more potent anti-tumor activity. | [3] |
| This compound-Uracil (UFT) | Colorectal cancer model rats | Plasma 5-FU exposure levels increased with the dosing time over a 14-day period. | [4][5] |
| This compound-Uracil (UFT) | Rats | Circadian variations in the pharmacokinetics of this compound and its metabolites were observed, suggesting dosing time could influence plasma 5-FU concentrations. | [6] |
Note: The data is from separate studies and different animal models, which may influence pharmacokinetic parameters.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., human gastric cancer cell lines such as AGS, MKN-45) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or S-1 components). Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined from the dose-response curve.
In Vivo Anti-Tumor Efficacy Study in Xenograft Models - General Protocol
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a test compound in a human tumor xenograft model.
References
- 1. Antitumor Efficacy of Combination Therapy Consisting of S-1, Leucovorin, and Oxaliplatin against Human Gastric Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical antitumor efficacy of S-1: a new oral formulation of 5-fluorouracil on human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-resistance studies between tegafur and other fluoropyrimidines
For researchers, scientists, and drug development professionals, a comprehensive understanding of the cross-resistance profiles among fluoropyrimidine-based chemotherapies is essential for the advancement of cancer therapeutics. This guide provides an objective comparison of the in vitro cytotoxic activity of tegafur (B1684496) and other key fluoropyrimidines, namely 5-fluorouracil (B62378) (5-FU) and capecitabine (B1668275). The presented experimental data, detailed methodologies, and pathway visualizations aim to serve as a valuable resource for designing preclinical studies and developing novel strategies to circumvent fluoropyrimidine resistance.
Comparative Cytotoxicity of Fluoropyrimidines
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound, 5-FU, and capecitabine in various cancer cell lines. These values, collated from multiple in vitro studies, are critical indicators of drug sensitivity and provide insights into potential cross-resistance patterns. It is important to note that direct head-to-head comparisons in a single study are limited, and thus the data is synthesized from various sources.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound-uracil (UFT) | MKN-45 | Gastric Cancer | ~15 | [1] |
| NUGC-3 | Gastric Cancer | ~20 | [1] | |
| 5-Fluorouracil (5-FU) | DLD-1 (Parental) | Colorectal Cancer | - | [2] |
| DLD-1/5-FU | Colorectal Cancer | 65.2-fold increase vs. parental | [2] | |
| HCT-8 | Colon Cancer | - | [3] | |
| MCF7/Adr | Breast Cancer | 25-fold cross-resistance | [3] | |
| Capecitabine | Various | - | Generally high IC50 in vitro due to need for metabolic activation | [4] |
Note: The IC50 values for capecitabine in vitro are often high as it is a prodrug that requires enzymatic conversion to its active form, 5-FU. This conversion is often limited in standard cell culture conditions.[4]
Mechanisms of Cross-Resistance
Cross-resistance between this compound and other fluoropyrimidines is a complex phenomenon primarily driven by alterations in the metabolic and target pathways of these drugs. The key enzymes involved are Dihydropyrimidine Dehydrogenase (DPD), which catabolizes fluoropyrimidines, and Thymidylate Synthase (TS), the primary target of their active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).
Elevated expression of TS is a major mechanism of resistance to 5-FU and can confer cross-resistance to this compound, as both drugs ultimately exert their cytotoxic effects through the inhibition of this enzyme.[3][5] Similarly, increased activity of DPD can lead to enhanced degradation of 5-FU, thereby reducing its efficacy and potentially leading to cross-resistance with this compound, which is also a substrate for DPD.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the fluoropyrimidine compounds (this compound, 5-FU, capecitabine) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.[8][9]
-
2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
-
Protocol:
-
Cell Seeding and Drug Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity.[8][10]
-
Development of Drug-Resistant Cell Lines
-
Principle: To study acquired resistance, drug-resistant cell lines are developed by continuously exposing parental cancer cell lines to a specific drug.
-
Protocol:
-
Initial Exposure: Treat the parental cell line with a low concentration of the fluoropyrimidine (e.g., the IC20).
-
Dose Escalation: Gradually increase the drug concentration in a stepwise manner as the cells adapt and become resistant.
-
Clonal Selection: Isolate and expand single clones of the resistant cell population.
-
Characterization: Characterize the resistant cell lines by determining their IC50 values and investigating the underlying mechanisms of resistance.
-
Visualizations
Signaling Pathway of Fluoropyrimidine Action and Resistance
Caption: Metabolic activation of fluoropyrimidines and mechanisms of action and resistance.
Experimental Workflow for In Vitro Cross-Resistance Study
Caption: A generalized workflow for conducting an in vitro cross-resistance study.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
Validating tegafur's synergy with radiation therapy in preclinical models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of preclinical data validating the synergy between tegafur-based compounds and radiation therapy. We delve into the experimental evidence demonstrating the potential of this combination to enhance anti-tumor efficacy.
This compound (B1684496), a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), has been a cornerstone of cancer treatment for decades. Its oral bioavailability and favorable toxicity profile have made it an attractive candidate for combination therapies. One such promising combination is with radiation therapy, where this compound acts as a radiosensitizer, amplifying the tumor-killing effects of radiation. This guide compares two key preclinical studies that provide a quantitative basis for this synergy, highlighting different experimental approaches and the insights they offer.
Unveiling the Synergy: Comparative Preclinical Data
Two pivotal preclinical studies, one utilizing a combination of this compound and uracil (B121893) (UFT) in a mouse mammary carcinoma model and another employing TS-1 (a combination of this compound, gimeracil, and oteracil) in a human non-small-cell lung carcinoma xenograft model, provide compelling evidence for the radiosensitizing effects of this compound. The quantitative outcomes of these studies are summarized below.
| Parameter | Study 1: UFT + X-ray Radiation | Study 2: TS-1 + Gamma-ray Radiation |
| Animal Model | C3H Mouse Mammary Carcinoma | Human Non-Small-Cell Lung Carcinoma (H441) Xenograft in BALB/c nude mice |
| This compound Formulation | UFT (this compound + Uracil) | TS-1 (this compound + Gimeracil + Oteracil) |
| Radiation Type | X-ray | Gamma-ray |
| Primary Efficacy Endpoint | Tumor Growth Delay & Survival Time | Tumor Growth Delay |
| Synergistic Effect (Tumor Growth Delay) | Dose Modifying Factor (DMF) of 1.28 | 1.58-fold delay compared to radiation alone (P < 0.01) |
| Other Endpoints | - Dose Modifying Factor (DMF) of 1.64 on survival time- Decrease in pulmonary metastases | - Significant decrease in microvessel density (P < 0.05)- Significant increase in tumor cell apoptosis (P < 0.01) |
Deep Dive into Experimental Protocols
The methodologies employed in these studies, while both aimed at evaluating synergy, differed in their specifics. Understanding these protocols is crucial for interpreting the results and designing future preclinical and clinical trials.
Study 1: UFT in a Murine Mammary Carcinoma Model
-
Animal Model: C3H mice with intramuscularly transplanted mammary carcinoma.
-
Treatment Groups:
-
Control (no treatment)
-
UFT alone (15 mg/kg this compound + 33.6 mg/kg uracil, administered intragastrically)
-
Radiation alone (single dose of 1000 R or 2000 R X-ray)
-
UFT + Radiation (UFT administered 2 hours before irradiation)
-
-
Efficacy Assessment:
-
Tumor Growth Delay: The time taken for the tumor to reach a specific size was measured and compared between groups. The Dose Modifying Factor (DMF) was calculated as the ratio of the radiation dose required to produce a given effect in the absence of the drug to the dose required for the same effect in the presence of the drug.
-
Survival Time: The overall survival of the mice in each group was monitored. The DMF for survival was also calculated.
-
Metastasis: The incidence of pulmonary metastases was assessed.
-
Study 2: TS-1 in a Human Lung Cancer Xenograft Model
-
Animal Model: BALB/c nude mice with subcutaneously xenografted H441 non-small-cell lung carcinoma.
-
Treatment Groups:
-
Control (no treatment)
-
TS-1 alone
-
Radiation alone (single 14 Gy dose of gamma-rays)
-
TS-1 + Radiation
-
-
Efficacy Assessment:
-
Tumor Growth Delay: Tumor volume was measured over time to assess the delay in tumor growth in the combination therapy group compared to the single-treatment groups.
-
Microvessel Density: Tumor sections were analyzed to quantify the density of blood vessels, a measure of angiogenesis.
-
Apoptosis: The level of programmed cell death (apoptosis) in tumor cells was quantified.
-
HIF-1 Activation: The study also investigated the effect of TS-1 on the radiation-induced activation of Hypoxia-Inducible Factor-1 (HIF-1), a key regulator of tumor response to hypoxia.
-
Visualizing the Path to Enhanced Efficacy
To better understand the experimental designs and the proposed mechanisms of synergy, the following diagrams illustrate the workflows and signaling pathways involved.
Figure 1: Experimental workflow for the UFT and radiation study.
Figure 2: Proposed signaling pathway for TS-1 mediated radiosensitization.
Concluding Remarks
The preclinical evidence strongly supports the synergistic interaction between this compound-based drugs and radiation therapy. The study by Yamakawa et al. (1989) demonstrated a significant enhancement in tumor growth delay and survival with the combination of UFT and X-ray radiation in a mouse mammary carcinoma model.[1] More recently, the investigation into TS-1's effect on a human lung cancer xenograft model not only confirmed the synergistic tumor growth inhibition but also elucidated a potential mechanism involving the suppression of radiation-induced HIF-1 activation and the induction of endothelial cell apoptosis.
These studies, while differing in their specific models and this compound formulations, collectively underscore the potential of combining this compound with radiation to improve therapeutic outcomes. The quantitative data from these preclinical models provide a solid foundation for the clinical use of this combination and for the design of future studies aimed at optimizing treatment schedules and identifying patient populations most likely to benefit. The detailed experimental protocols also offer a valuable resource for researchers seeking to further investigate the mechanisms of radiosensitization by this compound and other fluoropyrimidines.
References
A Comparative Analysis of Tegafur and Capecitabine Safety Profiles in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical safety profiles of two widely used oral fluoropyrimidine prodrugs, tegafur (B1684496) and capecitabine (B1668275). The information presented is based on data from various animal studies and is intended to assist researchers in understanding the toxicological characteristics of these compounds. While both drugs are converted to the active cytotoxic agent 5-fluorouracil (B62378) (5-FU), their distinct activation pathways and pharmacokinetic properties contribute to differences in their safety profiles.
Metabolic Activation Pathways
This compound and capecitabine undergo different enzymatic conversions to generate 5-FU. Understanding these pathways is crucial for interpreting their toxicological effects.
Comparative Toxicity Data from Animal Studies
The following tables summarize quantitative data on the toxicities of this compound and capecitabine observed in various animal models. It is important to note that direct head-to-head preclinical safety comparisons are limited, and the data presented here is synthesized from individual studies.
This compound Safety Profile
| Animal Model | Dosing Regimen | Observed Toxicities | Reference |
| Sprague-Dawley Rats | 170 mg/kg daily for 35 days (oral) | Hypersensitivity to mechanical pressure, decreased locomotor activity, focal desquamation, skin thickening, epidermal cell swelling, spongiosis, and focal dermal inflammation.[1] | [1] |
| Rats and Mice | Rats: 60 mg/kg twice a week for one year (oral)Mice: 40 mg/kg twice a week for one year (oral) | No evidence of carcinogenicity. | [2] |
| Rats | 15, 30, or 60 mg/kg for 5 days (oral, as Uracil-Tegafur) | Severe neutropenia at 60 mg/kg.[3] Neutrophils were identified as a sensitive marker for hematological toxicity.[3] | [3] |
| Rats | Not specified (as S-1) | Lower incidence of diarrhea and occult blood in feces compared to other oral fluoropyrimidines. | [4] |
| Dogs | Mean dose of 1.1 mg/kg twice daily, thrice-weekly (as TS-1) | Considered safe in dogs with solid tumors. | [5] |
Capecitabine Safety Profile
| Animal Model | Dosing Regimen | Observed Toxicities | Reference |
| C57BL/6J Mice | 1500 mg/kg daily (oral gavage) | Significant weight loss, decreased colon length, increased stool lipocalin-2 (indicating colonic inflammation), and hind paw thermal hyperalgesia.[6] | [6] |
| Swiss Albino Mice | Single intravenous doses of 0.90 mg/kg, 1.79 mg/kg, and 3.58 mg/kg | No mortality, behavioral changes, or liver necrosis observed over 14 days.[7] | [7] |
| Mice | 90 mg/kg/day (in feed for 13 weeks) | Slight anemia and a slight increase in extra-hematopoiesis in the spleen. Higher doses (180 mg/kg) caused unacceptable weight loss and anemia.[8] | [8] |
| Dogs | 750 mg/m² once daily for 14 days in a 3-week cycle (oral) | Well-tolerated in dogs with naturally occurring carcinomas.[9] A retrospective study showed gastrointestinal adverse events were most frequent, but mostly mild and self-resolving.[10] | [9][10] |
| Monkeys | 26-week and 52-week studies | Anemia, leukopenia, and damage to the gastrointestinal tract, spleen, bone marrow, and lymph nodes were dose-limiting toxicities.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the experimental protocols from key studies cited in this guide.
This compound-Induced Hand-Foot Syndrome in Rats
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Dosing: 170 mg/kg of this compound administered daily for 35 days.[1]
-
Toxicity Assessment:
-
Clinical Observations: Daily monitoring for skin lesions and general health.
-
Behavioral Tests: Evaluation of hypersensitivity to mechanical pressure on the plantar surface and locomotor activity.[1]
-
Histopathology: Examination of plantar skin for desquamation, thickening, epidermal cell swelling, spongiosis, and inflammation.[1]
-
Apoptosis and Drug Concentration: TUNEL assays to detect apoptotic cells and measurement of 5-FU concentrations in the plantar skin.[1]
-
Capecitabine-Induced Toxicity in Mice
-
Animal Model: 8-week old female C57BL/6J mice.[6]
-
Dosing: 1500 mg/kg of capecitabine administered daily by oral gavage.[6]
-
Toxicity Assessment:
-
General Health: Daily monitoring of body weight.[6]
-
Gastrointestinal Toxicity: Measurement of colon length and stool levels of lipocalin-2.[6]
-
Neuropathy: Hind paw withdrawal latency assessed using a hotplate test to evaluate thermal hyperalgesia.[6]
-
Sacrifice and Tissue Collection: A subset of mice was sacrificed at Day 4 and the remainder at Day 12 for endpoint analysis.[6]
-
Generalized Experimental Workflow for Toxicity Studies
The following diagram illustrates a typical workflow for assessing the toxicity of a compound in an animal model.
Summary and Conclusion
Based on the available animal data, both this compound and capecitabine exhibit toxicities common to fluoropyrimidines, including gastrointestinal and hematological effects. However, there are some notable differences. This compound studies in rats have highlighted skin toxicities, resembling hand-foot syndrome, and myelosuppression, with neutropenia being a key indicator.[1][3] In contrast, a high-dose capecitabine model in mice demonstrated significant weight loss and colonic inflammation.[6]
It is critical to consider the animal model and dosing regimen when comparing these safety profiles. For instance, the FDA has noted that mice may be more sensitive to capecitabine than humans and that monkeys are a more relevant model for toxicity testing of this particular prodrug.[8] Long-term carcinogenicity studies in rodents did not show evidence of carcinogenicity for this compound at the doses tested.[2]
This guide provides a foundational overview of the preclinical safety profiles of this compound and capecitabine. Researchers should consult the primary literature for in-depth information and consider the specific context of their own research when evaluating these compounds.
References
- 1. A novel animal model of this compound-induced hand-foot syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Study on the Carcinogenicity of the Cytostatic Drug Ftorafur (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predictive marker for exposure-driven haematological toxicity of this compound-uracil and proposed modified-dosage regimen by pharmacometric approach in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity and low intestinal toxicity of S-1, a new formulation of oral this compound, in experimental tumor models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical/clinical trials of thrice-weekly administration of a combination of this compound/gimeracil/oteracil (TS-1) and toceranib phosphate in dogs with intranasal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spotlight on capecitabine for the treatment of unresectable or metastatic carcinoma of various origin: A retrospective study of 25 dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Tegafur-Based Regimens Demonstrate Efficacy in 5-FU Resistant Cancer Models by Overcoming Key Resistance Mechanisms
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that tegafur-based chemotherapy regimens, including UFT (this compound/uracil) and S-1 (this compound/gimeracil (B1684388)/oteracil), are effective in cancer models that have developed resistance to the widely-used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). These oral fluoropyrimidine prodrugs, through their unique biochemical modulation, can circumvent the primary mechanisms of 5-FU resistance, offering a promising therapeutic strategy for patients with refractory tumors.
The primary mechanism of action for this compound-based drugs involves the gradual intracellular conversion of the prodrug This compound (B1684496) to 5-FU. This is coupled with the action of enzyme inhibitors that enhance the efficacy and reduce the toxicity of 5-FU. UFT combines this compound with uracil, a competitive inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation. S-1 is a triple-component drug containing this compound, gimeracil—a more potent DPD inhibitor than uracil—and oteracil, which reduces gastrointestinal toxicity.[1][2] This modulation results in higher and more sustained concentrations of 5-FU in tumor tissues, which is crucial for overcoming resistance.
Overcoming 5-FU Resistance: A Head-to-Head Comparison
Studies in 5-FU resistant cancer models have demonstrated the superior efficacy of this compound-based regimens. The development of 5-FU resistance is often multifactorial, involving the upregulation of drug efflux pumps, alterations in 5-FU metabolism, and the activation of pro-survival signaling pathways.
One of the key mechanisms of 5-FU resistance is the overexpression of thymidylate synthase (TS), the primary target of 5-FU's active metabolite. In a study utilizing 5-FU-resistant colorectal cancer xenografts with high TS expression, the combination of UFT with leucovorin (LV) showed significantly enhanced antitumor activity compared to UFT alone.[3][4] Leucovorin enhances the binding of 5-FU's active metabolite to TS, thereby potentiating its inhibitory effect.
While direct comparative IC50 values for UFT and S-1 in the same 5-FU resistant cell lines are not extensively available in the literature, the significantly more potent DPD inhibition by gimeracil in S-1 suggests a theoretical advantage, likely leading to lower IC50 values compared to UFT.[1]
Quantitative Data Summary
| Treatment Regimen | Cancer Model | Efficacy Metric | Result | Citation |
| UFT + Leucovorin | 5-FU Resistant Colorectal Cancer Xenografts (High TS) | Tumor Growth Inhibition | 55-79% | [3][4] |
| UFT alone | 5-FU Resistant Colorectal Cancer Xenografts (High TS) | Tumor Growth Inhibition | 23-67% | [4] |
| S-1 | Advanced Gastric Cancer (Clinical Trial) | Overall Survival vs. 5-FU | Non-inferior | [5] |
| S-1 | Advanced Pancreatic Cancer (Clinical Trial) | Overall Survival vs. Gemcitabine | Non-inferior | [6] |
Experimental Protocols
Establishment of 5-FU Resistant Cancer Models:
5-FU resistant cancer cell lines are typically developed through two main methods:
-
Intermittent High-Dose Exposure: Parental cancer cells are treated with a high concentration of 5-FU (e.g., IC50 dose) for a short period, followed by a recovery phase in a drug-free medium. This cycle is repeated multiple times.[7]
-
Continuous Escalating-Dose Exposure: Cancer cells are continuously cultured in the presence of a low concentration of 5-FU. The concentration is gradually increased as the cells develop resistance.[7]
For in vivo models, 5-FU resistant tumors are established by implanting the resistant cell lines into immunodeficient mice.[8]
In Vitro Cytotoxicity Assay:
The half-maximal inhibitory concentration (IC50) of a drug is determined using assays such as the MTT or CCK-8 assay. Cancer cells (both parental and 5-FU resistant) are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is then measured, and the IC50 value is calculated.[9]
In Vivo Xenograft Studies:
5-FU resistant tumor cells are subcutaneously injected into immunodeficient mice. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound-based regimens are typically administered orally. Tumor volume and body weight are monitored regularly to assess treatment efficacy and toxicity.[8][10]
Signaling Pathways and Experimental Workflows
Signaling Pathways in 5-FU Resistance:
A key signaling pathway implicated in 5-FU resistance is the Wnt/β-catenin pathway.[11][12][13] Activation of this pathway can lead to the upregulation of genes that promote cell survival and proliferation, thereby counteracting the cytotoxic effects of 5-FU.
Caption: Wnt signaling pathway activation leading to 5-FU resistance.
Experimental Workflow for Developing 5-FU Resistant Models:
Caption: Workflow for generating 5-FU resistant cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. Adjuvant this compound-uracil (UFT) or S-1 monotherapy for advanced gastric cancer: a single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, this compound-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-1 in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment and Characterization of 5-Fluorouracil-Resistant Human Colorectal Cancer Stem-Like Cells: Tumor Dynamics under Selection Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Wnt pathway is involved in 5-FU drug resistance of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HMGA2 enhances 5-fluorouracil chemoresistance in colorectal cancer via the Dvl2/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Studies on Tegafur and Its Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical data on the oral fluoropyrimidine prodrug tegafur (B1684496) and its derivatives, primarily focusing on This compound-uracil (B1207778) (UFT) and this compound-gimeracil-oteracil potassium (S-1). The objective is to offer a comparative overview of their efficacy, toxicity, and pharmacokinetic profiles, supported by experimental data from various preclinical models. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of novel cancer therapeutics.
Introduction to this compound and its Derivatives
This compound is a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1] It is orally administered and gradually converted to 5-FU in the body, primarily by liver microsomal cytochrome P450 enzymes.[2][3] This conversion allows for sustained systemic exposure to 5-FU, mimicking the effects of continuous intravenous infusion. To enhance the therapeutic index of this compound, it is often combined with other agents that modulate the metabolism and toxicity of 5-FU.
The two main derivatives of this compound are:
-
This compound-Uracil (UFT): This combination includes uracil (B121893), which competitively inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[2][3][4] By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor activity.[3]
-
This compound-Gimeracil-Oteracil Potassium (S-1): This is a third-generation oral fluoropyrimidine that combines this compound with two modulators: gimeracil (B1684388) and oteracil potassium.[5] Gimeracil is a potent DPD inhibitor, more so than uracil, leading to higher and more sustained concentrations of 5-FU.[5][6] Oteracil potassium is an orotate (B1227488) phosphoribosyltransferase (OPRT) inhibitor that is distributed at high concentrations in the gastrointestinal tract, where it reduces the local phosphorylation of 5-FU to its active form. This selective inhibition in the gut helps to mitigate gastrointestinal toxicities, such as diarrhea and mucositis.[5][6]
Comparative Efficacy in Preclinical Models
Preclinical studies have demonstrated the antitumor efficacy of this compound and its derivatives across a range of cancer models. While direct head-to-head comparisons in the same study are not always available, a synthesis of data from various sources provides valuable insights.
Table 1: Comparative Antitumor Efficacy of this compound Derivatives in Preclinical Cancer Models
| Drug/Combination | Cancer Model | Animal Model | Key Efficacy Findings | Reference |
| UFT (this compound-Uracil) | Colorectal Cancer | Rat | Significant tumor shrinkage observed after 14 days of administration. | [7] |
| Pancreatic Cancer | Mouse Xenograft | Less abundant preclinical data compared to capecitabine (B1668275), often studied in combination therapies. | [8] | |
| Non-Small Cell Lung Cancer | (Meta-analysis of clinical trials) | Postoperative adjuvant UFT was associated with improved 5- and 7-year survival in stage I adenocarcinoma patients. | [9] | |
| S-1 (this compound-Gimeracil-Oteracil) | Gastric Cancer | (Review of clinical trials) | Response rates of 44-54% in advanced gastric cancer. | [10] |
| Biliary Tract Adenocarcinoma | (Phase 2 clinical trial) | Objective response rate of 27.5%. | [11] | |
| Intranasal Tumors | Dog | Tolerated well in combination with toceranib (B1682387) phosphate (B84403). | [5] | |
| Capecitabine | Pancreatic Cancer | Mouse Xenograft | More extensively studied than UFT in this model, demonstrating notable anti-tumor activity. | [8] |
| Colorectal Cancer | (Review) | Overall response rates were significantly greater than intravenous 5-FU/LV in two large trials. | [12] |
Comparative Pharmacokinetics
The pharmacokinetic profiles of this compound and its derivatives are crucial to understanding their efficacy and toxicity. The co-administration of DPD inhibitors significantly alters the pharmacokinetics of the generated 5-FU.
Table 2: Comparative Pharmacokinetic Parameters of this compound and its Derivatives
| Drug/Combination | Animal Model | Key Pharmacokinetic Findings | Reference |
| UFT (this compound-Uracil) | Rat (Colorectal Cancer Model) | Plasma 5-FU exposure levels increased with dosing time. On day 7, Cmax and AUC of 5-FU were 2.6- and 2.1-times higher, respectively, compared to day 1. | [7] |
| Human (Advanced Cancer Patients) | The kinetics of this compound are saturable, with disproportionate increases in AUC with increasing doses. Divided dosing improves tolerance. | [13] | |
| S-1 (this compound-Gimeracil-Oteracil) | Human (Advanced Cancer Patients) | After a single administration of S-1 at 35.9 mg/m², the pharmacokinetic parameters of plasma 5-FU were: Cmax, 128.5 ± 41.5 ng/ml; Tmax, 3.5 ± 1.7 h; AUC(0-14), 723.9 ± 272.7 ng·h/ml; and T(1/2), 1.9 ± 0.4 h. No drug accumulation was observed with consecutive administration. | [14] |
Comparative Toxicity
A key advantage of this compound derivatives is their generally improved safety profile compared to intravenous 5-FU. However, toxicities, primarily gastrointestinal and hematological, can still be dose-limiting.
Table 3: Comparative Toxicity of this compound and its Derivatives in Preclinical and Clinical Studies
| Drug/Combination | Key Toxicity Findings | Reference |
| UFT (this compound-Uracil) | Myelosuppression is a dose-limiting toxicity. Neutrophils are sensitive markers for hematological toxicity. Severe neutropenia was observed in rats treated with 60 mg/kg UFT. | [15] |
| In a comparison with intravenous 5-FU/LV, UFT was associated with a significantly more favorable tolerability profile, particularly with lower incidences of stomatitis and most adverse hematological events. The most common adverse events were anemia, nausea/vomiting, and diarrhea. | [16] | |
| S-1 (this compound-Gimeracil-Oteracil) | In a phase 2 trial in biliary tract adenocarcinoma, the most common grade 3 or 4 toxicities were neutropenia and stomatitis. | [11] |
| A global phase III study showed significant safety advantages for S-1 plus cisplatin (B142131) compared to infusional 5-FU plus cisplatin. | [17] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and its derivatives is the inhibition of DNA synthesis through the action of 5-FU. The metabolic activation pathway is a critical determinant of the drug's efficacy and selectivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. This compound/uracil - Wikipedia [en.wikipedia.org]
- 5. Preclinical/clinical trials of thrice-weekly administration of a combination of this compound/gimeracil/oteracil (TS-1) and toceranib phosphate in dogs with intranasal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Meta-analysis of postoperative adjuvant chemotherapy with this compound-uracil in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. Nab-paclitaxel plus this compound gimeracil oteracil potassium capsule (S-1) as first-line treatment for advanced biliary tract adenocarcinoma: a phase 2 clinical trial - Zhang - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 12. The clinical and economic benefits of capecitabine and this compound with uracil in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I and pharmacokinetic study of oral UFT, a combination of the 5-fluorouracil prodrug this compound and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic study of S-1, a novel oral fluorouracil antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Predictive marker for exposure-driven haematological toxicity of this compound-uracil and proposed modified-dosage regimen by pharmacometric approach in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral this compound/uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Tegafur Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of Tegafur, a cytotoxic and antineoplastic agent, are paramount to ensuring personnel safety and preventing environmental contamination. Adherence to stringent disposal protocols is not only a regulatory requirement but a cornerstone of a responsible laboratory safety culture. All materials contaminated with this compound are classified as hazardous chemotherapeutic waste and must be managed accordingly.[1][2]
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is crucial to consult the specific Safety Data Sheet (SDS) for the formulation being used.[2][3] All personnel must receive training on handling cytotoxic substances and be fully aware of the potential hazards.[2]
A critical aspect of safe handling involves the consistent use of appropriate Personal Protective Equipment (PPE) to prevent exposure through inhalation, skin contact, or ingestion.[2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves (double gloving is recommended).[2] | Prevents skin contact with the cytotoxic agent.[2] |
| Gown | Disposable, impermeable, long-sleeved gown with a solid front and back closure.[1][2] | Protects skin and personal clothing from contamination.[2] |
| Eye Protection | Safety goggles or a face shield.[2] | Prevents splashes and aerosols from contacting the eyes.[2] |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator may be required, especially when there is a risk of aerosol or dust formation.[1][2] | Protects against the inhalation of hazardous particles.[2] |
Source: BenchChem, 2025[2]
Step-by-Step Disposal Protocol
The disposal of this compound waste must follow a strict, documented procedure to ensure safety and regulatory compliance.[2]
Step 1: Segregation of Waste
Immediately at the point of generation, all this compound-contaminated waste must be segregated from other waste streams.[1][2] This includes, but is not limited to:
-
All used PPE (gloves, gowns, masks, etc.).[1]
-
Disposable labware (pipette tips, tubes, flasks).[1]
-
Spill cleanup materials.[1]
Step 2: Containerization
Place all segregated this compound waste into designated, leak-proof, and puncture-resistant containers.[1] These containers must be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste" and are often color-coded yellow.[1] For sharps such as needles and syringes, use an approved sharps container.[4] Used syringes should not be crushed, clipped, or recapped.[4]
Step 3: Storage
Store the sealed cytotoxic waste containers in a designated, secure, and well-ventilated area, isolated from other materials.[2][4] This storage area should have limited access and be clearly marked with appropriate hazard warnings.[2]
Step 4: Disposal
Engage a licensed hazardous material disposal company for the final disposal of this compound waste.[3] The product may be burned in an incinerator equipped with an afterburner and scrubber.[3] Ensure that all federal, state, and local regulations regarding the disposal and destruction of this material are followed.[3][4]
Step 5: Documentation
Maintain meticulous records of all hazardous waste disposal.[2] This documentation should include the quantities of waste generated, the date of disposal, and copies of waste manifests provided by the disposal company.[2] This is crucial for regulatory compliance.[2]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean up the contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection.[4]
-
Containment: Cover the spill with absorbent materials from a cytotoxic spill kit, working from the outside in.[2] For dry spills, use dry clean-up procedures and avoid generating dust; dampening with water may be necessary before sweeping.[4]
-
Cleaning: Carefully clean the area, placing all contaminated cleaning materials into the designated cytotoxic waste container.[2]
-
Decontamination: Decontaminate the surface according to your institution's established protocols. A solution of 0.5% sodium hypochlorite (B82951) followed by a rinse with 70% isopropyl alcohol and then water is effective for decontaminating surfaces from 5-FU, the active metabolite of this compound.[1]
Experimental Workflow: this compound Disposal
Caption: A logical workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tegafur
Essential safety protocols and logistical plans are critical for the protection of laboratory personnel handling Tegafur. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals. This compound is a prodrug of 5-fluorouracil (B62378) (5-FU), a potent antineoplastic agent.[1] Due to its cytotoxic nature, stringent safety measures must be implemented to prevent occupational exposure.[2][3] While some safety data sheets (SDS) for combined products may classify them as non-hazardous, the active component, this compound, is recognized as hazardous and should be handled with the same precautions as other cytotoxic drugs.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when handling this compound. This includes the use of specific types of gloves, gowns, respiratory, and eye protection.[2] Decontamination procedures are equally critical to prevent the spread of contamination.[2]
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978-05). Double gloving is recommended.[2] | Nitrile provides good chemical resistance, and testing ensures resistance to permeation by chemotherapy drugs. Double gloving provides an additional barrier.[2] |
| Gowning | Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[2] | Protects the wearer's clothing and skin from contamination. The specific cuff arrangement prevents gown contamination.[2] |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is required when handling powders or if there is a risk of aerosolization.[2][4] | Protects against the inhalation of hazardous drug particles.[2] |
| Eye Protection | Safety glasses with side shields or goggles. A full-face shield should be worn if there is a risk of splashing.[2][4] | Protects the eyes from splashes and aerosols.[2] |
Experimental Protocol: Safe Handling Workflow
A clear and logical workflow is essential for the safe handling of this compound from receipt to disposal.[2]
1. Preparation and Planning:
-
Consult the Safety Data Sheet (SDS) for this compound before beginning any work.[4]
-
Ensure all personnel are trained in handling cytotoxic substances.[4]
-
Prepare a designated work area, preferably in a laboratory fume hood or other form of local exhaust ventilation.[5]
-
Assemble all necessary materials, including PPE, a cytotoxic spill kit, and designated waste containers.
2. Donning PPE:
-
Follow a strict gowning sequence to prevent contamination.[6]
-
Don scrubs and dedicated shoes with shoe covers.
-
Put on hair and beard covers and a face mask.
-
Don the inner pair of chemotherapy-tested nitrile gloves.
-
Don a disposable, low-permeability gown, ensuring the inner gloves are tucked under the cuffs.[2]
-
Don the outer pair of nitrile gloves, pulling them over the gown cuffs.[2]
-
Don eye and face protection.[2]
3. Handling this compound:
-
Perform all manipulations of this compound, especially handling powders, within a certified biological safety cabinet (BSC) or a fume hood to minimize aerosol generation.[7]
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Change gloves every 30-60 minutes or immediately if they become contaminated, torn, or punctured.[2]
4. Decontamination:
-
Decontaminate all work surfaces after completing tasks.
-
A solution of 0.5% sodium hypochlorite (B82951) followed by a rinse with 70% isopropyl alcohol and then water is effective for decontaminating surfaces from 5-FU.[2]
5. Doffing PPE:
-
Remove PPE in a designated area to prevent the spread of contamination.
-
Remove the outer pair of gloves and discard them in a designated chemotherapeutic waste container.[6]
-
Remove the gown and shoe covers and dispose of them in the appropriate waste container.[6]
-
Remove the inner pair of gloves and respirator.[6]
-
Wash hands and face thoroughly with soap and water.[6]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to others. All waste contaminated with this compound is considered hazardous chemotherapeutic waste.[2]
-
Segregation: All contaminated waste must be segregated from regular laboratory trash.[2]
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste."[2] These containers are often yellow.[2]
-
Contaminated Materials: This includes, but is not limited to:
-
Documentation: Maintain meticulous records of all hazardous waste disposal, including quantities, dates, and waste manifests.[4]
Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
